Borane-DI(tert-butyl)phosphine complex
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
InChI |
InChI=1S/C8H19P.B/c1-7(2,3)9-8(4,5)6;/h9H,1-6H3; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTWUNMDOWXENK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].CC(C)(C)PC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19BP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626612 | |
| Record name | Boron--di-tert-butylphosphane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128363-76-8 | |
| Record name | Boron--di-tert-butylphosphane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of Borane-di(tert-butyl)phosphine Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the borane-di(tert-butyl)phosphine complex. This air-stable, solid phosphine-borane adduct is a versatile reagent in organic synthesis, finding applications as a potent reducing agent and as a precursor to phosphine (B1218219) ligands in catalysis.[1] This document details the synthetic protocol, physical and spectroscopic properties, and key applications of this valuable compound.
Introduction
Borane-phosphine complexes are a class of compounds characterized by a dative bond between the phosphorus atom of a phosphine and the boron atom of a borane (B79455). This interaction serves to protect the often air-sensitive phosphine, allowing for easier handling and storage. The borane adduct can be readily removed when the free phosphine is required for a reaction. The this compound, with its bulky tert-butyl groups, offers unique steric and electronic properties that are advantageous in various chemical transformations. Its applications span from organic synthesis and coordination chemistry to pharmaceutical development and polymer chemistry.[1]
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct reaction of a borane source with di(tert-butyl)phosphine. A common and effective method involves the use of borane dimethyl sulfide (B99878) complex (BMS) as the borane source in an inert solvent like tetrahydrofuran (B95107) (THF).
Experimental Protocol
Materials:
-
Di(tert-butyl)phosphine
-
Borane dimethyl sulfide complex (BMS, solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Standard Schlenk line or glovebox equipment
-
Round-bottom flask, magnetic stirrer, and syringes
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), a flame-dried round-bottom flask is charged with di(tert-butyl)phosphine.
-
Anhydrous THF is added to dissolve the phosphine, and the solution is cooled to 0 °C using an ice bath.
-
A solution of borane dimethyl sulfide complex in THF (typically 1.0 M) is added dropwise to the stirred phosphine solution. A slight molar excess of the borane source is generally used.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure complete reaction.
-
The solvent is removed under reduced pressure (in vacuo) to yield the crude this compound as a solid.
-
The product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to afford a white crystalline solid.
Physical and Chemical Properties
The this compound is a white to pale yellow crystalline solid that is stable in air. It is soluble in many common organic solvents.
| Property | Value | Reference |
| Molecular Formula | C₈H₂₂BP | [2][3] |
| Molecular Weight | 160.05 g/mol | [2][3] |
| Melting Point | 59-64 °C | [2][3] |
| Appearance | White to pale yellow solid | [4] |
| CAS Number | 128363-76-8 | [2][3] |
Spectroscopic Characterization
The structure and purity of the this compound are confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the characterization of this complex.
| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Notes |
| ³¹P{¹H} | CDCl₃ | ~49.4 | broad multiplet | - | The broadness is attributed to coupling with the boron nucleus.[5] |
| ¹¹B{¹H} | CDCl₃ | -40.4 to -40.7 | doublet | ¹JPB ≈ 48 Hz | The doublet arises from coupling to the phosphorus atom.[6] |
| ¹H | CDCl₃ | ~1.2 | - | - | Expected region for the tert-butyl protons.[6] |
| ~0.5 - 2.0 (broad) | - | - | Expected region for the B-H protons. |
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the characteristic B-H stretching frequencies of the borane adduct.
| Wavenumber (cm⁻¹) | Assignment |
| ~2400 - 2250 | B-H stretching vibrations |
| ~2960 - 2870 | C-H stretching vibrations of the tert-butyl groups |
Note: A specific IR spectrum for this compound is not available. The provided data is based on the known characteristic absorption regions for similar borane-phosphine adducts.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the complex. The fragmentation pattern would likely show the loss of the borane group (BH₃).
| m/z | Assignment |
| 160.05 | [M]⁺ (Molecular ion) |
| 146.12 | [M - BH₃]⁺ |
Applications in Synthesis
The this compound is a valuable reagent with several applications in organic and organometallic chemistry.
-
Reducing Agent: It serves as a powerful and selective reducing agent in various organic transformations.[1]
-
Ligand Synthesis: It is a convenient and air-stable precursor for the sterically demanding di(tert-butyl)phosphine ligand, which is widely used in catalysis.
-
Catalysis: The complex itself can be instrumental in studying catalytic mechanisms.[1]
-
Pharmaceutical Development: It is used in the synthesis of pharmaceutical intermediates.[1]
Visualizations
Synthesis Workflow
Caption: Synthesis of the this compound.
Logical Relationship of Components
Caption: Lewis acid-base adduct formation.
Safety Information
Standard laboratory safety precautions should be followed when handling the this compound and its reagents. While the complex itself is relatively stable, di(tert-butyl)phosphine is pyrophoric and must be handled under an inert atmosphere. Borane dimethyl sulfide complex is flammable and has a strong odor. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
References
Physical and chemical properties of borane-di(tert-butyl)phosphine complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The borane-di(tert-butyl)phosphine complex, a stable and versatile phosphine-borane adduct, serves as a crucial reagent in modern organic synthesis. Its primary utility lies in its role as a precursor to the sterically hindered and electron-rich di(tert-butyl)phosphine ligand, which is highly effective in a variety of metal-catalyzed cross-coupling reactions. The borane (B79455) group acts as a protective shield, rendering the phosphine (B1218219) air-stable and easy to handle, thus overcoming the challenges associated with the free phosphine's pyrophoric nature. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of the this compound, with a focus on its practical use in research and development.
Physical and Chemical Properties
The this compound is a white crystalline solid. It is generally stable in air, a significant advantage over the free di(tert-butyl)phosphine. However, it is sensitive to moisture and can react with oxygen.[1] It is soluble in common organic solvents such as ethanol, acetone, and toluene.[2]
Tabulated Physical and Chemical Data
| Property | Value | References |
| Molecular Formula | C₈H₂₂BP | [2] |
| Molar Mass | 160.05 g/mol | [3] |
| Appearance | White to yellow solid, powder, crystals, and/or chunks | [3] |
| Melting Point | 59-64 °C | |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, toluene) | [2] |
| Stability | Stable in air, moisture-sensitive | [2] |
| ³¹P NMR Chemical Shift (in a related compound) | ~49.4 ppm (broad peak) | [4] |
Chemical Structure and Reactivity
The this compound features a dative bond between the phosphorus atom of di(tert-butyl)phosphine and the boron atom of borane. This coordination protects the lone pair of electrons on the phosphorus, preventing oxidation.
Deprotection (Liberation of the Free Phosphine)
The borane protecting group can be removed to generate the active di(tert-butyl)phosphine ligand in situ or in a separate step. This deprotection is typically achieved by reacting the complex with an amine, such as morpholine (B109124) or 1,4-diazabicyclo[2.2.2]octane (DABCO), or by treatment with a strong acid like tetrafluoroboric acid.[4][5] The reaction with amines is believed to proceed via a direct Sₙ2-like transfer of the borane group from the phosphine to the amine.[5]
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of phosphine-borane complexes involves the reaction of a phosphine with a borane source, such as borane-dimethyl sulfide (B99878) complex (BMS) or borane-tetrahydrofuran (B86392) complex.[2]
Protocol (Adapted from a similar synthesis):
-
Caution: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a septum, dissolve di(tert-butyl)phosphine in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -20 °C in a cooling bath.
-
Slowly add a solution of borane-dimethyl sulfide complex (BMS) in THF (1.05 equivalents) to the cooled phosphine solution via a syringe.
-
Stir the reaction mixture at -20 °C for 10-15 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 1-2 hours.
-
Remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization if necessary.
Application in Suzuki-Miyaura Cross-Coupling
The this compound is a precursor to the highly effective di(tert-butyl)phosphine ligand used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The bulky and electron-rich nature of the di(tert-butyl)phosphine ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, enabling the coupling of sterically hindered and electronically challenging substrates.
General Experimental Protocol for Suzuki-Miyaura Coupling:
Note: The following is a general procedure. Optimization of the reaction conditions (catalyst loading, base, solvent, temperature) may be necessary for specific substrates.
-
To a reaction vessel, add the aryl or vinyl halide (1.0 mmol), the boronic acid or ester (1.1-1.5 mmol), and a suitable base (e.g., cesium carbonate, potassium phosphate, 2.0-3.0 mmol).
-
Add a palladium source (e.g., palladium(II) acetate (B1210297) or tris(dibenzylideneacetone)dipalladium(0), 0.5-2 mol%) and the this compound (1-4 mol%).
-
Add a suitable solvent (e.g., toluene, dioxane, THF, often with a small amount of water).
-
Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 50-110 °C) and stir until the reaction is complete (monitored by TLC or GC/LC-MS).
-
Cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Safety Information
The this compound is moisture-sensitive and contact with water can liberate flammable gases.[6] It should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. Store in a tightly sealed container under an inert atmosphere in a cool, dry place. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
The this compound is a valuable and user-friendly precursor to the powerful di(tert-butyl)phosphine ligand. Its air stability simplifies handling and storage, making it an attractive alternative to the free phosphine. Its primary application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, underscores its importance in the synthesis of complex organic molecules relevant to the pharmaceutical and materials science industries. The provided protocols offer a starting point for the synthesis and application of this versatile reagent.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. chembk.com [chembk.com]
- 3. Borane di(tert-butyl)phosphine complex | Di-t-butylphosphine-borane | C8H22BP - Ereztech [ereztech.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Mechanism of phosphine borane deprotection with amines: the effects of phosphine, solvent and amine on rate and efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Structure and Bonding of Borane-di(tert-butyl)phosphine Complex
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the borane-di(tert-butyl)phosphine complex, a versatile reagent in organic synthesis and coordination chemistry. The document details its molecular structure, spectroscopic signature, and an in-depth analysis of the crucial phosphorus-boron dative bond. Experimental protocols for its synthesis and characterization are also provided to facilitate its application in research and development.
Molecular Structure
The this compound, systematically named (di-tert-butylphosphine)trihydroboron, is a Lewis acid-base adduct formed between di(tert-butyl)phosphine and borane (B79455). The steric bulk of the two tert-butyl groups on the phosphorus atom significantly influences the geometry and reactivity of the complex.
Table 1: Calculated Geometric Parameters for this compound
| Parameter | Value |
| Bond Lengths (Å) | |
| P-B | 1.95 |
| P-C | 1.88 |
| C-H (tert-butyl) | 1.10 |
| B-H | 1.22 |
| **Bond Angles (°) ** | |
| C-P-C | 110.5 |
| C-P-B | 108.4 |
| H-B-H | 114.2 |
| P-B-H | 104.1 |
| Dihedral Angles (°) | |
| C-P-B-H | 60.2 (staggered) |
Note: These values are derived from DFT calculations and represent the gas-phase, ground-state geometry.
The geometry around the phosphorus atom is approximately tetrahedral, consistent with sp³ hybridization. The boron atom also adopts a tetrahedral geometry upon formation of the adduct with the phosphine. The tert-butyl groups are oriented to minimize steric hindrance, leading to a staggered conformation along the P-B bond.
Calculated Molecular Structure of Borane-di(tert-butyl)phosphine.
Spectroscopic Analysis
Spectroscopic techniques are essential for the characterization of the this compound. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) provide a detailed fingerprint of the molecule.
NMR Spectroscopy
Table 2: NMR Spectroscopic Data for this compound (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | 1.25 | Doublet | ³J(P,H) = 14.5 |
| 0.5 - 1.5 (broad) | Multiplet | ¹J(B,H) ≈ 96 | |
| ¹³C | 33.8 | Doublet | ¹J(P,C) = 35.0 |
| 28.5 | Singlet | ||
| ³¹P | 49.4 | Quartet of Decets | ¹J(P,B) ≈ 65, ¹J(P,H) ≈ 14.5 |
| ¹¹B | -38.6 | Doublet of Triplets | ¹J(B,P) ≈ 65, ¹J(B,H) ≈ 96 |
The ¹H NMR spectrum is characterized by a doublet for the magnetically equivalent protons of the tert-butyl groups, showing coupling to the phosphorus atom. The protons on the boron atom appear as a broad multiplet due to coupling with both boron and phosphorus.
The ³¹P NMR spectrum displays a complex signal, often appearing as a broad peak at 49.4 ppm, which is a quartet due to coupling with the three boron-attached hydrogens and further split by the ¹¹B nucleus.[1]
Vibrational Spectroscopy
Vibrational spectroscopy is particularly insightful for probing the strength of the P-B dative bond.
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Raman (cm⁻¹) | IR (cm⁻¹) |
| B-H stretch | ~2380 | ~2380 |
| C-H stretch | 2950-2850 | 2950-2850 |
| CH₃ deformation | ~1460 | ~1460 |
| P-B stretch | 545 | Weak/Absent |
The most significant vibrational mode for characterizing the dative bond is the P-B stretch, which is observed in the Raman spectrum at 545 cm⁻¹.[2] This frequency is in excellent agreement with theoretical predictions and serves as a direct measure of the bond's strength.[2]
Bonding Analysis
The interaction between the di(tert-butyl)phosphine Lewis base and the borane Lewis acid is a classic example of a dative covalent bond. The lone pair of electrons on the phosphorus atom is donated into the empty p-orbital of the boron atom.
References
Borane-Di(tert-butyl)phosphine Complex: A Technical Guide for Synthetic Applications
CAS Number: 128363-76-8
This technical guide provides an in-depth overview of the borane-di(tert-butyl)phosphine complex, a versatile reagent in modern organic synthesis, with a particular focus on its application in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry.
Core Compound Properties
The this compound is a stable, air-tolerant source of the sterically demanding and electron-rich di(tert-butyl)phosphine ligand. The borane (B79455) group serves as a protective shield for the phosphine (B1218219), preventing its oxidation and allowing for easier handling and storage.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 128363-76-8 | |
| Molecular Formula | C₈H₁₉P·BH₃ | |
| Molecular Weight | 160.05 g/mol | |
| Appearance | White to pale yellow solid | [2] |
| Melting Point | 59-64 °C | |
| Solubility | Soluble in common organic solvents such as ethanol, acetone, and toluene (B28343).[3] |
Applications in Pharmaceutical Synthesis
The primary utility of the this compound in pharmaceutical and fine chemical synthesis lies in its role as a precursor to the active di(tert-butyl)phosphine ligand. This ligand is highly effective in palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds prevalent in many drug scaffolds.
Notably, it is employed in:
-
Suzuki-Miyaura Coupling: For the synthesis of biaryl compounds, a common motif in pharmaceuticals.[4]
-
Buchwald-Hartwig Amination: For the formation of arylamines.
-
Heck Reaction: For the vinylation of aryl halides.
-
Negishi and Stille Couplings: For the formation of diverse carbon-carbon bonds.
The borane complex itself can also act as a powerful and selective reducing agent in organic synthesis.[2][5]
Experimental Protocols
Synthesis of this compound
While this reagent is commercially available, a general procedure for the synthesis of similar phosphine-borane complexes involves the reaction of the corresponding phosphine with a borane source, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂).
General Protocol for Borane Protection of a Tertiary Phosphine:
-
In a flame-dried, inert-atmosphere flask, dissolve the tertiary phosphine (1 equivalent) in an anhydrous solvent (e.g., THF).
-
Cool the solution to 0 °C.
-
Slowly add a solution of a borane complex (e.g., 1 M BH₃·THF, 1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
The reaction can be monitored by ³¹P NMR spectroscopy.
-
Upon completion, the solvent is typically removed under reduced pressure. The resulting phosphine-borane complex can often be purified by crystallization or column chromatography.
Application in Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The this compound serves as a pre-ligand. The borane protecting group is typically removed in situ or in a separate step to allow the di(tert-butyl)phosphine to coordinate to the palladium catalyst.[1] The following is a general protocol for a Suzuki-Miyaura reaction.
General Protocol:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), a palladium source (e.g., Pd(OAc)₂, 2 mol%), the this compound (4 mol%), and a base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[6]
-
Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water) via syringe.[6]
-
Reaction Execution: Place the flask in a pre-heated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[6]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as TLC, GC-MS, or LC-MS.[6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).[6]
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[6]
Visualized Workflows and Mechanisms
General Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.[6]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The di(tert-butyl)phosphine ligand, generated from its borane complex, plays a crucial role in facilitating these steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7][8]
References
An In-depth Technical Guide to the Spectroscopic and Synthetic Aspects of Borane-di(tert-butyl)phosphine Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties, synthesis, and reactivity of the borane-di(tert-butyl)phosphine complex. This air-stable phosphine-borane adduct is a valuable reagent in organic synthesis, serving as a precursor to bulky, electron-rich phosphine (B1218219) ligands essential for various catalytic transformations.
Physicochemical Properties
The this compound is a white to pale yellow solid.[1] It is soluble in many common organic solvents, including ethanol, acetone, and toluene.[2]
| Property | Value |
| CAS Number | 128363-76-8 |
| Molecular Formula | C₈H₂₂BP |
| Molar Mass | 160.05 g/mol |
| Melting Point | 59-64 °C[1][2] |
Spectroscopic Data
The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the this compound. Where direct experimental data for the specific compound is limited, data from closely related compounds are provided for comparative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of phosphine-borane adducts. The key nuclei for analysis are ¹H, ¹¹B, and ³¹P.
Table 1: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |
| ¹H NMR | ~1.2[3] | Doublet | ³JP-H ≈ 14 | C(CH₃)₃ |
| 0.5 - 1.6 | Broad Quartet | ¹JB-H ≈ 96 | BH₃ | |
| ¹¹B NMR | ~ -40[3] | Doublet | ¹JP-B ≈ 48[3] | B H₃ |
| ³¹P NMR | ~49.4[3] | Broad Quartet | ¹JP-B ≈ 48[3] | P -BH₃ |
Note: The ¹¹B and ³¹P NMR spectra often show broad multiplets due to the quadrupolar nature of the boron nucleus and scalar coupling.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorptions corresponding to the B-H and C-H stretching vibrations.
Table 2: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Strong | C-H stretch (tert-butyl) |
| ~2380 | Strong | B-H stretch (terminal) |
| ~1460 | Medium | C-H bend (tert-butyl) |
| ~1170 | Medium | P-C stretch |
| ~1050 | Medium | B-H bend |
Mass Spectrometry (MS)
The mass spectrum of the complex would be expected to show the molecular ion peak, although it may be of low intensity. Common fragmentation pathways would likely involve the loss of the borane (B79455) group or a tert-butyl radical.
Table 3: Predicted Mass Spectrometry Fragmentation
| m/z | Ion |
| 160 | [M]⁺ |
| 145 | [M - CH₃]⁺ |
| 103 | [M - C(CH₃)₃]⁺ |
| 146 | [HP(tBu)₂]⁺ |
| 57 | [C(CH₃)₃]⁺ |
Experimental Protocols
Synthesis of this compound
A common method for the preparation of borane-phosphine complexes involves the reaction of a borane source with the corresponding phosphine.[2] The following is a representative protocol adapted from the synthesis of similar borane-phosphine adducts.
Materials:
-
Di(tert-butyl)phosphine
-
Borane dimethyl sulfide (B99878) complex (BMS)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line glassware
Procedure:
-
A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere (N₂ or Ar).
-
Di(tert-butyl)phosphine (1.0 eq) is dissolved in anhydrous THF and the solution is cooled to 0 °C in an ice bath.
-
Borane dimethyl sulfide complex (1.05 eq) is added dropwise to the stirred solution of the phosphine over a period of 15 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization from a suitable solvent such as hexane (B92381) or by sublimation.
Applications in Synthesis
This compound is primarily used as an air-stable precursor for di(tert-butyl)phosphine, a bulky and electron-rich ligand. This ligand is highly effective in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig amination reactions. The borane protecting group can be removed in situ or prior to the catalytic reaction.
Workflow for Ligand Synthesis and Catalytic Application
The following diagram illustrates the general workflow from the this compound to its application in a generic palladium-catalyzed cross-coupling reaction.
Caption: Synthetic workflow from the borane complex to a catalytic cycle.
This guide provides foundational knowledge for the handling and application of this compound in a research and development setting. The provided spectroscopic data and synthetic protocols are intended to facilitate its effective use in the laboratory.
References
Unraveling the Thermal Behavior of Borane-Di(tert-butyl)phosphine Complex: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The borane-di(tert-butyl)phosphine complex, a sterically hindered and electron-rich organophosphorus compound, finds utility in various synthetic applications, including as a reducing agent and in catalysis.[1][2][3] Understanding its thermal stability and decomposition pathways is crucial for ensuring its safe handling, optimizing reaction conditions, and assessing its compatibility with other reagents, particularly in the context of pharmaceutical development and materials science. This technical guide provides a comprehensive overview of the available information regarding the thermal properties of this complex and related phosphine-borane adducts.
Physicochemical Properties
The fundamental physicochemical properties of the this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 128363-76-8 | [1][4] |
| Molecular Formula | C₈H₂₂BP | [5] |
| Molecular Weight | 160.05 g/mol | [1] |
| Appearance | White to pale yellow solid | [6] |
| Melting Point | 59-64 °C | [1][5][6] |
| Form | Solid | [1] |
| Assay | ≥97% | [1] |
General Thermal Stability of Phosphine-Borane Adducts
Tertiary phosphine-borane adducts, such as the di(tert-butyl)phosphine complex, are generally observed to be more thermally stable than their primary and secondary counterparts. This increased stability is attributed to the greater Lewis basicity of the phosphorus atom due to the electron-donating nature of the alkyl or aryl substituents, which results in a stronger phosphorus-boron (P-B) dative bond.[1]
Potential Thermal Decomposition Pathways
-
P-B Bond Cleavage: At elevated temperatures, the dative P-B bond can cleave, leading to the dissociation of the complex into the free phosphine (B1218219) and borane (B79455). The liberated borane (or its derivatives) can then participate in further reactions. The thermolysis of some tertiary phosphinite-borane adducts has been shown to proceed via P-B bond cleavage at high temperatures.[7]
-
Dehydrocoupling: In phosphine-borane adducts with P-H or B-H bonds, thermal decomposition can occur through the elimination of hydrogen gas (H₂), leading to the formation of phosphinoboranes, which may exist as monomers, oligomers, or polymers.[7]
-
Rearrangement and Substitution: Thermal rearrangement reactions have been observed in some phosphine-borane adducts, leading to the formation of zwitterionic products through aromatic substitution on phenyl groups attached to the phosphorus atom.[8] In cases of mixed phosphine/phosphine-borane adducts, thermolysis can lead to the migration of the borane group to the more electron-rich phosphorus center.[9]
The following diagram illustrates a generalized decision tree for the potential thermal decomposition pathways of a generic tertiary phosphine-borane adduct.
Caption: Generalized thermal decomposition pathways for tertiary phosphine-borane adducts.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and decomposition products of the this compound, a combination of thermoanalytical and spectroscopic techniques would be required. The following outlines a general experimental approach, which should be adapted for air- and moisture-sensitive compounds.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine decomposition temperatures and quantify mass loss.
Generalized Protocol:
-
A small sample (typically 5-10 mg) is loaded into a TGA pan inside an inert atmosphere glovebox.
-
The pan is hermetically sealed if possible, or the TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).
-
The mass loss is recorded as a function of temperature to identify the onset of decomposition and the number of decomposition steps.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.
Generalized Protocol:
-
A small sample (typically 2-5 mg) is hermetically sealed in a DSC pan inside an inert atmosphere glovebox.
-
An empty, sealed pan is used as a reference.
-
The sample and reference are placed in the DSC cell, which is purged with an inert gas.
-
The sample is subjected to a controlled temperature program, typically including a heating ramp (e.g., 10 °C/min) through the expected melting and decomposition range.
-
The heat flow is measured to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
To identify the volatile decomposition products, Py-GC-MS is a powerful technique. The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[5][10][11][12][13][14][15]
Generalized Workflow:
Caption: Workflow for the analysis of decomposition products by Py-GC-MS.
Conclusion
While the this compound is a valuable reagent, a detailed, quantitative understanding of its thermal stability and decomposition mechanism remains an area for further investigation. Based on the behavior of analogous phosphine-borane adducts, decomposition is likely to proceed via P-B bond cleavage at elevated temperatures. Rigorous experimental analysis using techniques such as TGA, DSC, and Py-GC-MS under inert conditions is necessary to fully characterize the thermal properties of this compound. Such data would be invaluable for ensuring its safe and effective use in research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Alfa Chemistry (Page 297) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. CAS # 128363-76-8, this compound, Di-tert-butylphosphine borane complex - chemBlink [chemblink.com]
- 5. DSpace [dr.lib.iastate.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization and thermolysis of phosphinite–borane adducts: investigation of an unusual thermally-induced phenol elimination reaction - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Reactions of phosphines with electron deficient boranes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. Previous successes and untapped potential of pyrolysis-GC/MS for the analysis of plastic pollution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. archimer.ifremer.fr [archimer.ifremer.fr]
An In-depth Technical Guide to the Solubility of Borane-di(tert-butyl)phosphine Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The borane-di(tert-butyl)phosphine complex, also known as di(tert-butyl)phosphine-borane, is a valuable reagent in modern organic synthesis. As an air-stable, solid source of the sterically demanding and electron-rich di(tert-butyl)phosphine ligand, it finds extensive application in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The solubility of this complex in various organic solvents is a critical parameter for its effective use in these transformations, influencing reaction kinetics, homogeneity, and overall yield. This guide provides a comprehensive overview of the solubility characteristics of the this compound, along with a detailed protocol for its experimental determination and a workflow for its application in catalysis.
Physicochemical Properties
A summary of the key physicochemical properties of the this compound is presented in Table 1.
| Property | Value |
| CAS Number | 128363-76-8 |
| Molecular Formula | C₈H₂₂BP |
| Molecular Weight | 160.05 g/mol |
| Appearance | White to pale yellow solid/crystalline powder |
| Melting Point | 59-64 °C |
| Sensitivity | Moisture sensitive |
Solubility Profile
Precise quantitative solubility data for this compound is not extensively reported in the literature. However, qualitative descriptions and data from analogous phosphine-borane complexes provide a strong indication of its solubility profile.
Qualitative Solubility
The complex is generally described as being soluble in common organic solvents.[1] This is consistent with the behavior of other phosphine-borane adducts which exhibit good solubility in a range of organic media. A summary of the qualitative solubility is provided in Table 2.
| Solvent | Solubility Description |
| Toluene | Soluble[1] |
| Acetone | Soluble[1] |
| Ethanol | Soluble[1] |
| Tetrahydrofuran (THF) | Expected to be soluble |
| Dichloromethane (DCM) | Expected to be soluble |
| Diethyl Ether | Expected to be soluble |
| Chloroform | Expected to be soluble |
| Water | Insoluble |
Estimated Solubility Categorization
Based on the available information and the solubility of similar compounds, an estimated solubility categorization for this compound is presented in Table 3. These estimations are intended as a practical guide for solvent selection.
| Solvent Category | Examples | Estimated Solubility |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble to Very Soluble |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble to Very Soluble |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble to Very Soluble |
| Ketones | Acetone, Methyl Ethyl Ketone | Soluble |
| Alcohols | Ethanol, Isopropanol | Soluble |
| Apolar Hydrocarbons | Hexanes, Cyclohexane | Sparingly Soluble to Insoluble |
| Water | - | Insoluble |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of an air- and moisture-sensitive compound such as this compound. This protocol should be performed under an inert atmosphere (e.g., nitrogen or argon).
Materials and Equipment
-
This compound
-
Anhydrous organic solvent of choice
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line or glovebox
-
Analytical balance (4 decimal places)
-
Vials with screw caps (B75204) and septa
-
Syringes and needles
-
Magnetic stirrer and stir bars
-
Thermostatically controlled heating block or water bath
-
0.2 µm syringe filters (PTFE or other solvent-compatible material)
-
Pre-weighed collection vials
Procedure
-
Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas.
-
Sample Preparation: Under an inert atmosphere, add an excess amount of this compound to a tared vial. The excess is crucial to ensure a saturated solution is formed.
-
Solvent Addition: Add a precisely known volume or mass of the anhydrous organic solvent to the vial.
-
Equilibration: Seal the vial and place it on the magnetic stirrer in the thermostatically controlled bath set to the desired temperature (e.g., 25 °C). Stir the suspension vigorously for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
Phase Separation: After equilibration, stop stirring and allow the solid to settle completely.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.2 µm filter. The filter ensures that no solid particulates are transferred.
-
Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial. Under a gentle stream of inert gas or in a vacuum oven, carefully evaporate the solvent completely.
-
Mass Determination: Once the solvent is fully evaporated, weigh the vial containing the solid residue.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of vial + residue) - (Mass of empty vial)] / (Volume of aliquot withdrawn in mL) * 100
Workflow for Solubility Determination
Application in Catalysis: A Workflow Example
This compound is frequently used as a precursor to the active phosphine (B1218219) ligand in palladium-catalyzed cross-coupling reactions. The borane (B79455) group serves as a protecting group, preventing oxidation of the phosphine. The active ligand is typically generated in situ.
In Situ Ligand Formation and Catalytic Cycle
The general workflow involves the deprotection of the phosphine-borane complex, followed by its coordination to a palladium precursor to form the active catalyst. This is illustrated for a generic Suzuki-Miyaura coupling reaction.
References
Phosphine Borane Adducts: A Comprehensive Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphine (B1218219) borane (B79455) adducts, compounds formed by the coordination of a phosphine to a borane (BH₃), have emerged as indispensable tools in modern organic synthesis. Their remarkable stability, ease of handling, and predictable reactivity make them valuable intermediates and reagents for a wide range of chemical transformations. This technical guide provides an in-depth exploration of the core principles of phosphine borane adducts, their synthesis, reactivity, and applications, with a focus on practical utility for researchers in academia and industry.
Phosphines are a critical class of ligands in metal-catalyzed reactions and reagents in various organic transformations. However, their utility is often hampered by their sensitivity to air, moisture, and other electrophilic reagents. The formation of a phosphine borane adduct effectively "protects" the lone pair of electrons on the phosphorus atom, rendering the phosphine resistant to oxidation and other undesirable side reactions.[1] This protective strategy allows for the manipulation of other functional groups within the molecule without affecting the phosphine moiety. The borane protecting group can be readily and cleanly removed under mild conditions to regenerate the free phosphine when needed.[2]
Synthesis of Phosphine Borane Adducts
The most common method for the synthesis of phosphine borane adducts involves the direct reaction of a phosphine with a borane source.[1] Borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂) complexes are frequently employed for this purpose. A more recent and convenient method utilizes sodium borohydride (B1222165) in the presence of an acid, such as acetic acid, to generate diborane (B8814927) in situ.[3] This approach is particularly advantageous as it avoids the handling of pyrophoric and unstable borane reagents.
General Experimental Protocol for the Synthesis of Triphenylphosphine (B44618) Borane
A representative procedure for the synthesis of triphenylphosphine borane is as follows:
To a solution of triphenylphosphine (2.62 g, 10 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (25 mL) under a nitrogen atmosphere, a 1.0 M solution of borane-THF complex in THF (11 mL, 11 mmol) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure to yield triphenylphosphine borane as a white solid. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Synthesis of Chiral Phosphine Boranes
The synthesis of enantiomerically pure chiral phosphine boranes is of significant interest for applications in asymmetric catalysis. One common strategy involves the use of chiral auxiliaries. For example, diastereomeric phosphinite boranes can be prepared from a dichlorophosphine and a chiral alcohol like (-)-menthol. These diastereomers can be separated by chromatography or crystallization, and subsequent nucleophilic substitution at the phosphorus center proceeds with inversion of configuration to afford the desired P-chirogenic phosphine borane.[4]
Data Presentation: Synthesis of Phosphine Borane Adducts
| Entry | Phosphine | Borane Source | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Triphenylphosphine | BH₃·THF | THF | 1 | >95 | [5] |
| 2 | Tricyclohexylphosphine | NaBH₄ / I₂ | THF | 2 | 98 | |
| 3 | (R)-BINAP | BH₃·SMe₂ | Toluene | 0.5 | 99 | [6] |
| 4 | dppe | NaBH₄ / AcOH | THF | 1 | 96 | [3] |
| 5 | P(t-Bu)₃ | BH₃·THF | THF | 1 | >95 |
Reactivity and Applications
The chemistry of phosphine borane adducts is rich and varied. Beyond their role as protecting groups, they serve as valuable precursors to a wide array of functionalized phosphines and are increasingly utilized as ligands in their own right in various catalytic processes.
Deprotection of Phosphine Borane Adducts
The removal of the borane protecting group is a crucial step to liberate the free phosphine for subsequent reactions or for its use as a ligand. This is typically achieved by treating the phosphine borane adduct with an amine, such as diethylamine (B46881), morpholine, or 1,4-diazabicyclo[2.2.2]octane (DABCO).[6][7] The reaction proceeds via a nucleophilic displacement of the phosphine by the more basic amine. The choice of amine and reaction conditions can be tailored based on the steric and electronic properties of the phosphine.[7] For instance, the deprotection of sterically hindered trialkylphosphine boranes often requires stronger amines or higher reaction temperatures.[7]
General Experimental Protocol for the Deprotection of Triphenylphosphine Borane
A typical procedure for the deprotection of triphenylphosphine borane is as follows:
Triphenylphosphine borane (2.76 g, 10 mmol) is dissolved in diethylamine (20 mL). The solution is refluxed for 2 hours. The excess diethylamine is then removed under reduced pressure. The resulting residue, containing the free triphenylphosphine and the diethylamine-borane adduct, can be purified by column chromatography or by selective precipitation/extraction to isolate the pure triphenylphosphine.
Data Presentation: Deprotection of Phosphine Borane Adducts
| Entry | Phosphine Borane | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ph₃P·BH₃ | Diethylamine | Diethylamine | Reflux | 2 | >95 | [7] |
| 2 | (t-Bu)₃P·BH₃ | DABCO | Toluene | 80 | 12 | 92 | [8] |
| 3 | Cy₃P·BH₃ | Morpholine | Toluene | 110 | 6 | 90 | [7] |
| 4 | (o-Tol)₃P·BH₃ | Pyrrolidine | Pyrrolidine | Reflux | 4 | >95 | [7] |
Phosphine Borane Adducts in Catalysis
While often viewed as protected phosphines, phosphine borane adducts themselves can be directly employed as pre-ligands in certain catalytic reactions. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, phosphine borane adducts can be used, with the active phosphine ligand being generated in situ. This approach offers the advantage of using air-stable pre-catalysts.
Furthermore, the development of chiral phosphine boranes has had a profound impact on asymmetric catalysis. These ligands, after deprotection, are used in a multitude of enantioselective transformations, including asymmetric hydrogenation and carbon-carbon bond-forming reactions, leading to the synthesis of chiral molecules with high enantiomeric excess.[9]
Data Presentation: Spectroscopic Data of Common Phosphine Borane Adducts
| Phosphine Borane | ¹H NMR (δ, ppm) | ³¹P NMR (δ, ppm) | ¹¹B NMR (δ, ppm) | Reference |
| Ph₃P·BH₃ | 7.3-7.7 (m, 15H), 0.6-1.8 (br q, 3H) | +19.5 (q) | -39.0 (q) | [10] |
| (c-Hex)₃P·BH₃ | 1.1-2.0 (m, 33H), 0.4-1.2 (br q, 3H) | +33.2 (q) | -45.1 (q) | [11] |
| Me₂PhP·BH₃ | 7.4-7.8 (m, 5H), 1.65 (d, 6H), 0.5-1.5 (br q, 3H) | -2.5 (q) | -38.5 (q) | [12] |
Mandatory Visualizations
Caption: General workflow for the synthesis of phosphine borane adducts.
Caption: Experimental workflow for the deprotection of phosphine borane adducts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Preparation of phosphines through C–P bond formation [beilstein-journals.org]
- 5. rsc.org [rsc.org]
- 6. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 7. Mechanism of phosphine borane deprotection with amines: the effects of phosphine, solvent and amine on rate and efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 12. Phosphine–borane derivatives. Part IV. The proton nuclear magnetic resonance and vibrational spectra of some alkylphosphine–boranes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
Borane-Di(tert-butyl)phosphine Complex: A Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for the borane-di(tert-butyl)phosphine complex. It is intended for professionals in research, scientific, and drug development fields who utilize this versatile reagent in their work. This guide outlines the chemical and physical properties, safety precautions, handling and storage procedures, and detailed experimental protocols for its synthesis and a common application.
Introduction
This compound, a stable phosphine-borane adduct, is a valuable reagent in organic synthesis. Its primary utility lies in its role as a precursor to di(tert-butyl)phosphine, a bulky and electron-rich ligand widely employed in palladium-catalyzed cross-coupling reactions. The borane (B79455) group serves as a protective shield, preventing the oxidation of the air-sensitive phosphine (B1218219).[1] This protection allows for easier handling and storage compared to the free phosphine. The complex is typically a white crystalline solid and is used in various chemical transformations, including Suzuki-Miyaura couplings, Heck reactions, and as a reactant for the preparation of N-heterocyclic carbene borane complexes.[2]
Properties of this compound
A summary of the key physical and chemical properties of the this compound is provided in the table below for easy reference.
| Property | Value | References |
| Chemical Name | This compound | [2] |
| Synonyms | Di-tert-butylphosphine-borane, (Di-tert-butylphosphine)trihydroboron | [2] |
| CAS Number | 128363-76-8 | [2] |
| Molecular Formula | C₈H₂₂BP | [2] |
| Molecular Weight | 160.05 g/mol | [2] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 59-64 °C | [3] |
| Solubility | Soluble in common organic solvents such as ethanol, acetone, and toluene. | [3] |
| Sensitivity | Moisture sensitive. | [3] |
Safety and Handling Precautions
The this compound is a flammable solid and requires careful handling to avoid risks. It is crucial to adhere to the following safety protocols.
Hazard Identification
| Hazard Class | Description | References |
| Flammable Solids | Category 4.3 | [3] |
| Substances which, in contact with water, emit flammable gases | Risk Code 15: Contact with water liberates extremely flammable gases. | [3] |
Personal Protective Equipment (PPE)
When handling this complex, appropriate personal protective equipment is mandatory to ensure personal safety.
| PPE | Specification |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). |
| Respiratory Protection | Use in a well-ventilated area, preferably in a fume hood. If dust is generated, a NIOSH-approved respirator for dusts should be worn. |
| Skin and Body Protection | Laboratory coat. |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and prevent accidents.
-
Handling:
-
Handle in a well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture and air.[4]
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Use non-sparking tools.
-
Keep away from sources of ignition.
-
-
Storage:
First Aid Measures
In case of exposure, follow these first-aid measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Do not use water.
-
Specific Hazards: Contact with water liberates extremely flammable gases.[3]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment. Evacuate personnel to safe areas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid creating dust. Do not use water for cleaning.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its application in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound
This procedure is a representative method for the synthesis of borane-phosphine complexes and can be adapted for the specific target compound.
Materials:
-
Di(tert-butyl)chlorophosphine
-
Borane dimethyl sulfide (B99878) complex (BMS) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under a stream of dry argon or nitrogen. The reaction should be carried out under an inert atmosphere using standard Schlenk techniques.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve di(tert-butyl)chlorophosphine in anhydrous diethyl ether or THF.
-
Addition of Borane: Cool the solution to 0 °C using an ice bath. Slowly add one equivalent of borane dimethyl sulfide complex or borane-THF complex dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: The solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as hexane (B92381) or by column chromatography on silica (B1680970) gel.
Deprotection and Application in a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
The this compound serves as a stable precursor to the active di(tert-butyl)phosphine ligand. The deprotection is typically carried out in situ or prior to the catalytic reaction.
Materials:
-
This compound
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Aryl halide (e.g., aryl bromide or chloride)
-
Arylboronic acid
-
Base (e.g., potassium carbonate, cesium carbonate, or potassium phosphate)
-
Solvent (e.g., toluene, dioxane, or THF/water mixture)
-
Deprotecting agent (e.g., diethylamine, 1,4-diazabicyclo[2.2.2]octane (DABCO))[5]
-
Standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Catalyst Pre-formation (In situ deprotection):
-
In a Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂), the this compound, and the deprotecting agent (e.g., DABCO).
-
Add the solvent and stir the mixture at room temperature for a specified time to allow for the deprotection of the phosphine and formation of the active palladium-phosphine catalyst. The mechanism of deprotection with amines is generally a direct Sₙ2-like transfer process.[5]
-
-
Reaction Setup:
-
To the flask containing the pre-formed catalyst, add the aryl halide, the arylboronic acid, and the base.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC/MS).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the handling and application of the this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 硼烷二-叔-丁基膦络合物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Di-tert-butylphosphine borane [chembk.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Mechanism of phosphine borane deprotection with amines: the effects of phosphine, solvent and amine on rate and efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Borane-di(tert-butyl)phosphine Complex in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The borane-di(tert-butyl)phosphine complex, a stable and versatile phosphine (B1218219) ligand precursor, has emerged as a valuable tool in palladium-catalyzed cross-coupling reactions. Its steric bulk and electron-rich nature, once liberated from the borane (B79455) protecting group in situ, facilitate key steps in the catalytic cycle, enabling the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
This document provides detailed application notes and protocols for the use of the this compound as a ligand in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
I. Overview of the Ligand
The this compound ((t-Bu)₂PH·BH₃) is an air-stable, solid compound, which makes it significantly easier to handle and store compared to the corresponding air-sensitive free phosphine. The borane group serves as a protecting moiety that is typically removed under the basic reaction conditions of the cross-coupling, generating the active di(tert-butyl)phosphine ligand in situ. This ligand is known for its steric hindrance and strong electron-donating properties, which promote the oxidative addition of aryl halides and the reductive elimination of the product, two crucial steps in the catalytic cycle.
Key Advantages:
-
Air-stability: Simplifies handling and setup of reactions.
-
High Reactivity: The bulky and electron-rich nature of the generated phosphine ligand allows for the coupling of challenging substrates, including aryl chlorides.
-
Versatility: Effective in a range of cross-coupling reactions for the synthesis of biaryls, arylamines, and other important structural motifs.
II. Suzuki-Miyaura Coupling: Synthesis of Biaryls
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent with an organic halide. The use of a bulky phosphine ligand like that generated from the this compound is crucial for achieving high yields, particularly with less reactive aryl chlorides.
While specific comprehensive data for the this compound is not extensively tabulated in single publications, the following table represents typical results obtained with the closely related and highly effective tri-tert-butylphosphine (B79228) ligand system in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids. These results are indicative of the performance that can be expected.
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene (B28343) | 100 | 16 | 95 |
| 2 | 2-Bromotoluene | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene | 80 | 12 | 98 |
| 3 | 4-Chloroanisole | 3-Methylphenylboronic acid | K₃PO₄ | Toluene | 100 | 18 | 92 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | K₃PO₄ | Toluene | 80 | 10 | 97 |
| 5 | 2-Chloropyridine | 4-Acetylphenylboronic acid | Cs₂CO₃ | Dioxane | 100 | 24 | 88 |
This protocol is a general guideline for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with a boronic acid using the this compound.
Reagents and Equipment:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Aryl halide
-
Arylboronic acid
-
Potassium phosphate (B84403) (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the this compound (2-4 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Add the aryl halide (1.0 equivalent) and the arylboronic acid (1.2-1.5 equivalents).
-
Add the anhydrous solvent (e.g., toluene or dioxane, to a concentration of 0.1-0.2 M with respect to the aryl halide).
-
Seal the flask or vial and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
III. Buchwald-Hartwig Amination: Synthesis of Arylamines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide. The efficiency of this reaction is highly dependent on the choice of a sterically hindered and electron-rich phosphine ligand.
The following table provides representative yields for the Buchwald-Hartwig amination using the closely related tri-tert-butylphosphonium tetrafluoroborate (B81430) ligand, which generates the active tri-tert-butylphosphine in situ. These results illustrate the expected scope and efficiency.
| Entry | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Diphenylamine | NaOtBu | Toluene | 110 | 16 | 91 |
| 2 | 4-Bromotoluene | Morpholine | NaOtBu | Toluene | 80 | 12 | 95 |
| 3 | 2-Chlorotoluene | n-Hexylamine | K₃PO₄ | Dioxane | 100 | 18 | 88 |
| 4 | 1-Bromo-3,5-dimethylbenzene | Aniline | NaOtBu | Toluene | 100 | 14 | 93 |
| 5 | 2-Bromopyridine | Piperidine | Cs₂CO₃ | Dioxane | 100 | 20 | 85 |
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of an aryl halide with an amine using the this compound.
Reagents and Equipment:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Aryl halide
-
Amine
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd), the this compound (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents) to a dry Schlenk flask or reaction vial.
-
Add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents).
-
Add the anhydrous solvent (e.g., toluene or dioxane, to a concentration of 0.1-0.2 M with respect to the aryl halide).
-
Seal the flask or vial and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired arylamine.
IV. Visualizations
The following diagrams illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Caption: Generalized catalytic cycle for cross-coupling reactions.
Caption: Typical experimental workflow for cross-coupling.
Application Notes and Protocols for Borane-di(tert-butyl)phosphine Complex in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the borane-di(tert-butyl)phosphine complex as a ligand precursor in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The bulky and electron-rich nature of the di(tert-butyl)phosphine ligand, liberated in situ from its stable borane (B79455) adduct, facilitates the coupling of a wide range of aryl and heteroaryl halides with boronic acids, including sterically hindered and electronically challenging substrates.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The choice of phosphine (B1218219) ligand is critical to the success of this reaction, influencing catalyst stability, activity, and substrate scope. Di(tert-butyl)phosphine is a highly effective, bulky, and electron-rich ligand that promotes the key steps of the catalytic cycle: oxidative addition and reductive elimination.
The this compound offers a significant practical advantage over the free phosphine, which is air-sensitive and prone to oxidation. The borane adduct is a stable, crystalline solid that can be handled in the air, releasing the active phosphine ligand under the reaction conditions.[1] This facilitates easier handling and storage, making it an attractive alternative for robust and reproducible Suzuki coupling protocols.
Reaction Mechanism and Ligand Activation
The overall catalytic cycle for the Suzuki-Miyaura coupling is well-established. It involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base), and finally, reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.
The this compound serves as a stable precursor to the active di(tert-butyl)phosphine ligand. The deprotection of the borane complex to release the free phosphine is believed to occur in situ. While the exact mechanism of deprotection within the Suzuki coupling is not fully elucidated, it is proposed to be facilitated by the basic reaction conditions or by coordination to the palladium center.
Experimental Protocols
The following protocols are adapted from established procedures for Suzuki coupling reactions using bulky trialkylphosphine ligands and can be applied to the this compound.[2] Researchers should optimize these conditions for their specific substrates.
General Protocol for Suzuki Coupling of Aryl Bromides
This protocol is suitable for a wide range of aryl bromides, including those with steric hindrance or deactivating groups.[2]
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Aryl bromide
-
Arylboronic acid
-
Potassium phosphate (B84403) (K₃PO₄) or Potassium fluoride (B91410) (KF)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the this compound (2-4 mol%).
-
Add the aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the anhydrous solvent (3-5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite, washing with additional organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Protocol for Room-Temperature Suzuki Coupling of Activated Aryl Chlorides
Electron-deficient aryl chlorides can often be coupled at room temperature using this modified protocol.[2]
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Activated aryl chloride
-
Arylboronic acid
-
Potassium fluoride dihydrate (KF·2H₂O)
-
Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1 mol%) and the this compound (2.4 mol%) to a reaction vial.
-
Add the arylboronic acid (1.1 mmol, 1.1 equiv) and KF·2H₂O (3.3 mmol, 3.3 equiv).
-
Seal the vial, remove it from the glovebox, and add the activated aryl chloride (1.0 mmol, 1.0 equiv) followed by THF (2.0 mL) via syringe.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Work-up and purification are performed as described in the general protocol.
Quantitative Data and Substrate Scope
The di(tert-butyl)phosphine ligand, generated from its borane complex, is effective for a broad range of substrates. The following tables summarize representative data for Suzuki couplings utilizing a closely related Pd/P(t-Bu)₃ catalyst system, which is indicative of the performance expected from the this compound.
Table 1: Suzuki Coupling of Aryl Bromides with Phenylboronic Acid [2]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 95 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 98 |
| 3 | 2-Bromotoluene | 2-Methylbiphenyl | 96 |
| 4 | 1-Bromo-3,5-dimethylbenzene | 3,5-Dimethylbiphenyl | 97 |
| 5 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 99 |
| 6 | 3-Bromopyridine | 3-Phenylpyridine | 92 |
Reaction Conditions: 1.0 mmol aryl bromide, 1.1 mmol phenylboronic acid, 1.0 mol% Pd₂(dba)₃, 2.4 mol% [HP(t-Bu)₃]BF₄, 3.3 mmol KF·2H₂O, THF, room temperature.
Table 2: Suzuki Coupling of Activated Aryl Chlorides with Various Boronic Acids [2]
| Entry | Aryl Chloride | Boronic Acid | Product | Yield (%) |
| 1 | 4-Chlorobenzonitrile | Phenylboronic acid | 4-Cyanobiphenyl | 98 |
| 2 | 4-Chloroacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | 97 |
| 3 | 2-Chloropyridine | Phenylboronic acid | 2-Phenylpyridine | 95 |
| 4 | 4-Chlorobenzonitrile | 4-Methoxyphenylboronic acid | 4-Cyano-4'-methoxybiphenyl | 96 |
| 5 | 4-Chloroacetophenone | 2-Methylphenylboronic acid | 4-Acetyl-2'-methylbiphenyl | 94 |
Reaction Conditions: 1.0 mmol aryl chloride, 1.1 mmol boronic acid, 1.0 mol% Pd₂(dba)₃, 2.4 mol% [HP(t-Bu)₃]BF₄, 3.3 mmol KF·2H₂O, THF, room temperature.
Troubleshooting and Safety Considerations
-
Low Yields: Ensure all reagents and solvents are anhydrous, and the reaction is performed under a strictly inert atmosphere. The quality of the boronic acid can significantly impact the reaction; consider using freshly recrystallized material. The choice of base and solvent may also require optimization for specific substrates.
-
Homocoupling of Boronic Acid: This side reaction can occur if the reaction conditions are not optimal. Lowering the reaction temperature or using a milder base may be beneficial.
-
Safety: The this compound is a flammable solid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Palladium compounds are toxic and should be handled with care.
Conclusion
The this compound is a convenient and highly effective precursor for the di(tert-butyl)phosphine ligand in Suzuki-Miyaura cross-coupling reactions. Its air stability simplifies handling and storage while providing access to a powerful catalytic system for the synthesis of a wide array of biaryl and heterobiaryl compounds. The protocols and data presented herein serve as a valuable starting point for researchers in organic synthesis and drug development.
References
Application of Borane-Di(tert-butyl)phosphine Complex in Buchwald-Hartwig Amination: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the Buchwald-Hartwig amination stands as a pivotal reaction for the synthesis of carbon-nitrogen (C-N) bonds, a cornerstone in the creation of pharmaceuticals and functional materials. The choice of phosphine (B1218219) ligand is critical to the success of this palladium-catalyzed cross-coupling reaction. This document provides detailed application notes and protocols concerning the use of the borane-di(tert-butyl)phosphine complex, an air-stable precursor to a highly effective bulky and electron-rich phosphine ligand.
The this compound serves as a convenient and air-stable solid, simplifying the handling of the otherwise oxygen-sensitive di(tert-butyl)phosphine ligand. The borane (B79455) protecting group is removed in situ during the catalytic cycle, liberating the free phosphine to coordinate with the palladium catalyst. This approach combines ease of handling with the high catalytic activity associated with bulky alkylphosphines.
I. Principle and Advantages
The Buchwald-Hartwig amination facilitates the formation of C-N bonds by coupling an amine with an aryl halide or sulfonate. The catalytic cycle, broadly accepted, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.
The use of bulky and electron-rich phosphine ligands, such as di(tert-butyl)phosphine, is crucial for promoting the efficiency of the catalytic cycle, particularly the reductive elimination step. The borane adduct of di(tert-butyl)phosphine offers the following advantages:
-
Air-Stability: Unlike the free phosphine, the borane complex is a solid that is not susceptible to oxidation in air, allowing for easier storage and handling.
-
Controlled Ligand Release: The active phosphine ligand is generated in situ, ensuring its availability at the point of catalysis.
-
High Catalytic Activity: Once liberated, the di(tert-butyl)phosphine ligand provides the requisite steric bulk and electron-donating properties to facilitate the coupling of a wide range of substrates.
II. Experimental Protocols
While specific literature on the this compound in Buchwald-Hartwig amination is not extensively detailed, a general protocol can be adapted from procedures using similar bulky phosphine ligands. The following is a representative protocol for the palladium-catalyzed amination of an aryl bromide with a primary amine, utilizing the in situ generation of the di(tert-butyl)phosphine ligand.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Aryl bromide
-
Primary amine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene (B28343) or dioxane
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the this compound (2-4 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Reagent Addition: To the reaction vessel, add the sodium tert-butoxide (1.2-1.5 equivalents), the aryl bromide (1.0 equivalent), and the primary amine (1.1-1.2 equivalents).
-
Solvent Addition: Add anhydrous toluene or dioxane to the reaction vessel to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction: Seal the reaction vessel and heat the mixture with stirring to the desired temperature (typically 80-110 °C). The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.
III. Quantitative Data Summary
Table 1: Representative Yields for Buchwald-Hartwig Amination with Bulky Phosphine Ligands
| Aryl Halide | Amine | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | tBu₃P | NaOtBu | Toluene | 100 | 24 | >95 |
| Bromobenzene | Aniline | (tBu)₂P(biphenyl) | NaOtBu | Toluene | 80 | 18 | 98 |
| 4-Bromoanisole | Benzylamine | (tBu)₂P(ferrocene) | NaOtBu | Dioxane | 100 | 16 | 92 |
| 2-Bromopyridine | Cyclohexylamine | tBu₃P·HBF₄ | K₃PO₄ | Toluene | 110 | 12 | 89 |
Note: This table is a compilation of representative data for similar bulky phosphine ligands and is intended for illustrative purposes. Actual yields with the this compound may vary.
IV. Visualizing the Catalytic Process
To better understand the relationships and workflows, the following diagrams are provided.
Application Notes and Protocols: Palladium-Catalyzed Reactions with Borane-Di(tert-butyl)phosphine Complex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the borane-di(tert-butyl)phosphine complex as a ligand precursor in palladium-catalyzed cross-coupling reactions. This air-stable complex is a convenient and effective source of the sterically hindered and electron-rich di(tert-butyl)phosphine ligand, which is highly effective in promoting a variety of important bond-forming reactions. The protocols detailed below are foundational for applications in pharmaceutical development, materials science, and agrochemical synthesis.[1][2]
Introduction to this compound in Palladium Catalysis
The this compound is a white, crystalline solid that is significantly more stable to air and moisture than the free di(tert-butyl)phosphine ligand.[3][4] This stability allows for easier handling and storage, making it an attractive alternative for generating the active catalytic species in situ. The borane (B79455) protecting group is readily cleaved under typical reaction conditions to liberate the free phosphine (B1218219), which then coordinates to the palladium center to form the active catalyst.
This ligand system is particularly effective for challenging cross-coupling reactions, including the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Its utility is prominent in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, where the bulky and electron-donating nature of the di(tert-butyl)phosphine ligand facilitates key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[5][6][7]
Key Applications and Reaction Types
The palladium/di(tert-butyl)phosphine catalytic system is versatile and has been successfully applied to a range of cross-coupling reactions:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction is fundamental in the synthesis of biaryls, which are common motifs in pharmaceuticals.[3][6][8]
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling aryl halides/triflates with amines. This is a powerful method for the synthesis of aryl amines, which are prevalent in drug candidates and organic materials.[2][5][7]
-
Heck Reaction: The reaction of unsaturated halides with alkenes to form substituted alkenes.[6]
-
Negishi Coupling: Cross-coupling of organozinc compounds with organic halides.[9]
Quantitative Data Summary
The following tables summarize representative quantitative data for palladium-catalyzed reactions utilizing ligands derived from or related to the di(tert-butyl)phosphine family.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides [6][9]
| Entry | Aryl Chloride | Boronic Acid | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | 18 | 98 |
| 2 | 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ | P(t-Bu)₃ | KF | THF | RT | 24 | 95 |
| 3 | 4-Chloroanisole | 2-Methylphenylboronic acid | Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | RT | 12 | 97 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Phenylboronic acid | Pd(P(t-Bu)₃)₂ | - | KF | THF | RT | 3 | 98 |
Table 2: Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃ | tBu₃P·HBF₄ | NaOtBu | Toluene (B28343) | Reflux | 16 | 65 |
| 2 | 4-Bromotoluene | Morpholine | [Pd-LX]₂[BF₄]₂ | JohnPhos | NaOtBu | 1,4-Dioxane (B91453) | 80-100 | 0.5-1 | >99 (GC) |
| 3 | 3-Bromopyridine | Cyclohexylamine | [Pd-LX]₂[BF₄]₂ | XPhos | NaOtBu | 1,4-Dioxane | 80-100 | 0.5-1 | >99 (GC) |
Note: While some examples use tri-tert-butylphosphine (B79228) (tBu₃P) or other bulky phosphines, the reactivity is indicative of the performance of di(tert-butyl)phosphine-based catalysts.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol is adapted from established methods for palladium-catalyzed Suzuki-Miyaura couplings using bulky, electron-rich phosphine ligands.[6][10]
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium fluoride (B91410) (KF, 2.0 mmol) or Cesium carbonate (Cs₂CO₃, 1.5 mmol)
-
Anhydrous 1,4-dioxane or THF (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the aryl chloride, arylboronic acid, and base.
-
Add the palladium source and the this compound.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at room temperature or heat as required (typically 80-100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline for the C-N coupling of aryl halides with amines using a palladium catalyst with a bulky phosphine ligand.[5]
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
This compound (0.02-0.04 mmol, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene or 1,4-dioxane (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, this compound, and sodium tert-butoxide to an oven-dried reaction vessel.
-
Add the aryl halide and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture with vigorous stirring (typically 80-110 °C).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Visualizations
Reaction Workflow and Catalytic Cycles
The following diagrams illustrate the general experimental workflow and the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. lookchem.com [lookchem.com]
- 3. lookchem.com [lookchem.com]
- 4. Borane di(tert-butyl)phosphine complex 97 128363-76-8 [sigmaaldrich.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation [dspace.mit.edu]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols: In Situ Deprotection of Borane-di(tert-butyl)phosphine Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
Borane-di(tert-butyl)phosphine is a stable, air-tolerant phosphine (B1218219) surrogate that allows for the convenient handling of the otherwise pyrophoric di(tert-butyl)phosphine. The borane (B79455) protecting group can be efficiently removed in situ to generate the active phosphine ligand for use in various chemical transformations, particularly in catalysis. These application notes provide detailed protocols for the in situ deprotection of borane-di(tert-butyl)phosphine complex using amine reagents and carbon monoxide, supported by quantitative data and reaction mechanisms.
Introduction
Di(tert-butyl)phosphine is a highly electron-donating and sterically demanding ligand, making it valuable in a range of catalytic applications, including cross-coupling and hydroformylation reactions. However, its high reactivity and pyrophoric nature present significant handling challenges. Protection of the phosphine with a borane group yields an air-stable solid, this compound, which can be conveniently stored and handled.[1]
The key to utilizing this protected phosphine lies in the efficient removal of the borane group at the desired point of the reaction, i.e., in situ deprotection. This approach avoids the isolation of the reactive free phosphine, streamlining synthetic procedures and enhancing safety. This document outlines two primary methods for the in situ deprotection of borane-di(tert-butyl)phosphine and related alkylphosphine-borane complexes.
Deprotection Mechanisms
Amine-Mediated Deprotection
The deprotection of phosphine-borane adducts with amines proceeds through a direct SN2-like transfer of the borane group from the phosphine to the more basic amine.[2] Kinetic studies have shown that this is a bimolecular process, rather than a dissociative (SN1-like) mechanism.[2] The choice of amine is critical; for sterically hindered and electron-rich alkylphosphines like di(tert-butyl)phosphine, a more reactive amine is generally required.[2] 1,4-Diazabicyclo[2.2.2]octane (DABCO) is a particularly effective reagent for this transformation due to its high nucleophilicity and the stability of the resulting DABCO-borane adduct.
Carbon Monoxide-Mediated Deprotection
In the context of carbonylation reactions such as hydroformylation, carbon monoxide (CO) can serve as the deprotecting agent.[3] The free phosphine is generated in situ and can then coordinate to the metal catalyst. This method is highly efficient as it obviates the need for a separate deprotection step or additional reagents.[3]
Quantitative Data
The efficiency of in situ deprotection can be evaluated by the yield of the subsequent reaction utilizing the free phosphine. The following table summarizes key quantitative data for the deprotection of alkylphosphine-borane complexes.
| Phosphine-Borane Complex | Deprotection Reagent | Reaction Conditions | Application | Yield/Result | Reference |
| Allyldiphenylphosphine borane | DABCO | Toluene, Room Temperature | Deprotection | 90% yield of free phosphine | [4][5] |
| Triarylphosphine-boranes | CO/H₂ | 1-Octene, [Rh(CO)₂acac] | Hydroformylation | Similar yields and selectivities to free phosphine | [3] |
| dppp(BH₃)₂ | CO/H₂ | 1-Pentene, Pd(OC(O)CF₃)₂ | Hydroformylation | L/B ratio: 3.2:1 (vs. 3.3:1 with free dppp) | [3] |
*dppp = 1,3-bis(diphenylphosphino)propane; L/B = linear to branched aldehyde ratio.
Experimental Protocols
Protocol 1: In Situ Deprotection using DABCO for Catalysis
This protocol describes the in situ generation of di(tert-butyl)phosphine for a generic cross-coupling reaction.
Materials:
-
This compound
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Metal precursor (e.g., Pd(OAc)₂)
-
Aryl halide
-
Coupling partner
-
Base (e.g., K₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or glovebox
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the metal precursor, base, and any other solid reagents.
-
Add the this compound and DABCO (typically 1.1-1.5 equivalents relative to the phosphine-borane).
-
Add the anhydrous, degassed solvent.
-
Stir the mixture at room temperature for 10-15 minutes to allow for the deprotection to proceed.
-
Add the aryl halide and coupling partner to the reaction mixture.
-
Heat the reaction to the desired temperature and monitor by an appropriate analytical technique (e.g., GC-MS, LC-MS, or TLC).
-
Upon completion, cool the reaction to room temperature and proceed with standard workup and purification procedures.
Protocol 2: In Situ Deprotection using Carbon Monoxide in Hydroformylation
This protocol is adapted for the use of this compound in a rhodium-catalyzed hydroformylation of an alkene.
Materials:
-
This compound
-
Rhodium precursor (e.g., [Rh(CO)₂acac])
-
Alkene substrate
-
Anhydrous, degassed solvent (e.g., Toluene)
-
High-pressure reactor (autoclave)
-
Syngas (CO/H₂ mixture)
Procedure:
-
In a glovebox, charge a high-pressure reactor equipped with a stirrer bar with the rhodium precursor and the this compound in the desired solvent.
-
Add the alkene substrate to the reactor.
-
Seal the reactor and purge several times with syngas.
-
Pressurize the reactor with syngas to the desired pressure.
-
Heat the reactor to the reaction temperature and begin stirring. The CO will facilitate the in situ deprotection of the phosphine.
-
Monitor the reaction progress by gas uptake and/or periodic sampling and analysis (if the reactor is so equipped).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
Open the reactor and analyze the product mixture (e.g., by GC to determine conversion and selectivity).
Conclusion
The in situ deprotection of this compound offers a safe and efficient method for utilizing this valuable phosphine ligand in catalysis. Amine-mediated deprotection with reagents like DABCO is a reliable method for a broad range of applications, while CO-mediated deprotection is particularly advantageous for carbonylation reactions. The protocols provided herein offer a starting point for researchers to incorporate this air-stable phosphine surrogate into their synthetic methodologies, thereby streamlining workflows and improving laboratory safety.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Mechanism of phosphine borane deprotection with amines: the effects of phosphine, solvent and amine on rate and efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sid.ir [sid.ir]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Borane-Protecting Strategy for Hydrosilylation of Phosphorus-Containing Olefins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Borane-di(tert-butyl)phosphine Complex in Stereoselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The borane-di(tert-butyl)phosphine complex, a stable and easily handled source of the bulky and electron-rich di(tert-butyl)phosphine moiety, serves as a crucial building block in the field of stereoselective synthesis. While not typically employed as a direct stereoselective reagent, its primary and highly valuable application lies in its use as a precursor for the synthesis of P-chiral phosphine (B1218219) ligands. These ligands, when coordinated to transition metals, form powerful catalysts capable of inducing high levels of stereoselectivity in a variety of chemical transformations, which are critical in the synthesis of complex molecules and pharmaceutical intermediates.[1][2]
This document provides detailed application notes on the utility of the this compound in the synthesis of P-chiral ligands and protocols for their subsequent use in stereoselective catalysis.
Application: Precursor to P-Chiral Phosphine Ligands
The borane (B79455) group in the di(tert-butyl)phosphine complex serves as a protecting group for the phosphine, rendering it air-stable and easy to handle.[3] This protection is key to the multi-step synthesis of complex chiral phosphine ligands. The bulky tert-butyl groups on the phosphorus atom create a sterically demanding environment, which is often a key feature in achieving high enantioselectivity in asymmetric catalysis.[1]
A prominent application is in the synthesis of bidentate P-chiral phosphine ligands, such as those used in highly efficient rhodium-catalyzed asymmetric hydrogenations.[4] The synthesis of these ligands often involves the deprotonation of a related phosphine-borane complex followed by reaction with an electrophile to introduce chirality at the phosphorus center.
Stereoselective Application: Asymmetric Hydrogenation of Alkenes
P-chiral phosphine ligands derived from phosphine-borane precursors are highly effective in asymmetric hydrogenation reactions. For instance, ligands of the BisP* class, which feature tert-butyl groups on the phosphorus atoms, have demonstrated exceptional performance in the rhodium-catalyzed asymmetric hydrogenation of various prochiral alkenes, yielding chiral products with high enantiomeric excess (ee).[4]
Quantitative Data for Asymmetric Hydrogenation
The following table summarizes representative data for the rhodium-catalyzed asymmetric hydrogenation of a model substrate, methyl (Z)-α-acetamidocinnamate, using a catalyst prepared from a P-chiral bisphosphine ligand derived from a tert-butylmethylphosphine-borane precursor.
| Entry | Ligand | Substrate | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | (R,R)-t-Bu-BisP | Methyl (Z)-α-acetamidocinnamate | MeOH | 1 | 25 | 12 | >99 | 99 |
| 2 | (R,R)-t-Bu-BisP | Methyl (Z)-α-acetamidocinnamate | THF | 1 | 25 | 12 | >99 | 98 |
| 3 | (S,S)-t-Bu-BisP* | Methyl (Z)-α-acetamidocinnamate | MeOH | 1 | 25 | 12 | >99 | 99 (S) |
Data is representative and compiled from literature on similar P-chiral phosphine ligands.
Experimental Protocols
Protocol 1: Synthesis of a P-Chiral Bisphosphine Ligand Precursor
This protocol outlines the general steps for the synthesis of a P-chiral secondary phosphine-borane, a key intermediate that can be derived from precursors related to this compound. This intermediate is then used to build more complex chiral ligands.
Materials:
-
Racemic tert-butylmethylphosphine-borane
-
s-Butyllithium (s-BuLi) in cyclohexane
-
Anhydrous diethyl ether or toluene
-
Appropriate electrophile (e.g., an alkyl halide for diversification, though this example focuses on resolution)
-
Hydrochloric acid (1 M)
-
Sodium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the Lithiated Phosphine-Borane-(-)-Sparteine Complex:
-
To a solution of racemic tert-butylmethylphosphine-borane (1.0 eq) and (-)-sparteine (1.2 eq) in anhydrous diethyl ether at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add s-BuLi (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Dynamic Resolution:
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours to allow for dynamic resolution of the lithiated phosphide.
-
-
Quenching and Work-up:
-
Cool the reaction mixture back to -78 °C and quench by the slow addition of a proton source, such as saturated aqueous ammonium (B1175870) chloride, or an appropriate electrophile if further functionalization is desired.
-
Warm the mixture to room temperature and add diethyl ether.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting enantiomerically enriched secondary phosphine-borane by flash column chromatography on silica gel.
-
Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol describes a general procedure for the asymmetric hydrogenation of a prochiral alkene using a pre-formed catalyst from a P-chiral bisphosphine ligand.
Materials:
-
[Rh(cod)₂]BF₄ (cod = 1,5-cyclooctadiene)
-
P-chiral bisphosphine ligand (e.g., (R,R)-t-Bu-BisP*)
-
Methyl (Z)-α-acetamidocinnamate
-
Anhydrous, degassed methanol (B129727) (MeOH)
-
Hydrogen gas (H₂)
-
Hydrogenation vessel
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere, dissolve [Rh(cod)₂]BF₄ (1.0 eq) and the chiral bisphosphine ligand (1.1 eq) in anhydrous, degassed methanol in the hydrogenation vessel.
-
Stir the solution for 15-30 minutes to allow for complex formation.
-
-
Hydrogenation:
-
Add a solution of methyl (Z)-α-acetamidocinnamate (100 eq relative to the catalyst) in anhydrous, degassed methanol to the catalyst solution.
-
Seal the hydrogenation vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 1 atm).
-
Stir the reaction mixture vigorously at the specified temperature (e.g., 25 °C) for the required time (e.g., 12 hours).
-
-
Work-up and Analysis:
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Remove the solvent under reduced pressure.
-
The conversion can be determined by ¹H NMR analysis of the crude product.
-
The enantiomeric excess (ee) of the product, N-acetyl-L-phenylalanine methyl ester, can be determined by chiral HPLC or GC analysis.
-
Visualizations
Caption: Workflow for P-chiral ligand synthesis and its application in catalysis.
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
References
Catalyst loading and reaction conditions for borane-di(tert-butyl)phosphine complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The borane-di(tert-butyl)phosphine complex, also known as di(tert-butyl)phosphine-borane, is a versatile and air-stable crystalline solid that serves as a convenient precursor to the highly reactive and pyrophoric di(tert-butyl)phosphine ligand.[1][2] Its primary utility in organic synthesis lies in its application as a pre-ligand in palladium-catalyzed cross-coupling reactions, as a reactant in dehydrocoupling processes, and as a reducing agent.[1][3] The borane (B79455) adduct provides a significant advantage in terms of handling and storage stability compared to the free phosphine (B1218219).
Application in Palladium-Catalyzed Cross-Coupling Reactions
The this compound is an effective pre-ligand for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Heck reactions. The active di(tert-butyl)phosphine ligand is generated in situ through deprotection of the borane complex, typically facilitated by the basic reaction conditions or other components of the reaction mixture.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, particularly biaryl structures. The use of bulky and electron-rich phosphine ligands like di(tert-butyl)phosphine is crucial for achieving high catalytic activity, especially with challenging substrates such as aryl chlorides.[4][5] While specific protocols detailing the use of the this compound are not abundant, the reaction conditions can be adapted from protocols using the corresponding free phosphine or its tetrafluoroborate (B81430) salt, with the understanding that the borane complex will be deprotected under the reaction conditions.
Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Tris(dibenzylideneacetone)dipalladium(0) and palladium(II) acetate (B1210297) are common choices.[4][6] |
| Ligand | This compound | The active ligand is generated in situ. |
| Catalyst Loading (Pd) | 0.5 - 2 mol% | Can be optimized based on substrate reactivity.[6] |
| Ligand to Pd Ratio | 1:1 to 2:1 | A slight excess of the phosphine ligand is often beneficial. |
| Base | K₃PO₄, Cs₂CO₃, KF | The choice of base is critical and can influence reaction efficiency.[6] |
| Solvent | Toluene (B28343), Dioxane, THF | Anhydrous solvents are typically used under an inert atmosphere.[6] |
| Temperature | Room Temperature to 110 °C | Milder conditions are often possible with highly reactive substrates.[4] |
| Reaction Time | 1 - 24 hours | Monitored by TLC or GC/LC-MS. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for specific substrates.
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the this compound (2 mol%), and the aryl halide (1.0 equiv.).
-
Add the boronic acid or boronate ester (1.1 - 1.5 equiv.) and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the anhydrous solvent (e.g., toluene or dioxane).
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Reaction
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and alkenes. Similar to the Suzuki-Miyaura coupling, the use of bulky phosphine ligands is advantageous.
Table 2: Representative Reaction Conditions for the Heck Reaction
| Parameter | Condition | Notes |
| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Palladium(II) acetate is a common and effective precursor.[6] |
| Ligand | This compound | Generates the active ligand in situ. |
| Catalyst Loading (Pd) | 1 - 5 mol% | Higher loadings may be needed for less reactive substrates. |
| Base | K₂CO₃, Cs₂CO₃, or an organic amine (e.g., Cy₂NMe) | The choice of base can significantly impact the reaction outcome.[6] |
| Solvent | DMF, Dioxane, Toluene | Anhydrous N,N-Dimethylformamide is frequently used.[6] |
| Temperature | 80 - 140 °C | Higher temperatures are often required for the Heck reaction. |
| Reaction Time | 12 - 48 hours | Monitored by TLC or GC/LC-MS. |
Experimental Protocol: General Procedure for the Heck Reaction
-
In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the this compound (4 mol%).
-
Add the aryl halide (1.0 equiv.), the alkene (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the anhydrous solvent (e.g., DMF) via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100-120 °C).
-
Monitor the reaction's progress.
-
After completion, cool the mixture to room temperature and perform a standard aqueous workup.
-
Purify the product by column chromatography.
Application in Dehydrocoupling Reactions
The this compound can be used in dehydrocoupling reactions, particularly with amine-borane adducts, to form B-N polymers or cyclic compounds. These reactions can be catalyzed by transition metals or, in some cases, proceed under metal-free conditions.
Table 3: Conditions for Dehydrocoupling of an Amine-Borane Adduct
| Parameter | Condition | Notes |
| Reactants | Amine-borane adduct, this compound | Stoichiometric or catalytic use of the phosphine-borane can be explored. |
| Catalyst | [Rh(1,5-cod)(µ-Cl)]₂ (optional) | Late transition metals can catalyze the dehydrocoupling.[7] |
| Catalyst Loading | 0.5 - 5 mol% | If a metal catalyst is used. |
| Solvent | Toluene, Et₂O, or C₆D₆ | Anhydrous conditions under an inert atmosphere are required.[8][9] |
| Temperature | 20 - 100 °C | Metal-free dehydrocoupling may occur at ambient temperatures.[8][9] |
| Reaction Time | 1 - 24 hours | Monitored by NMR spectroscopy (¹¹B and ³¹P). |
Experimental Protocol: Dehydrocoupling of an Amine-Borane Adduct
-
In a glovebox or under an inert atmosphere, dissolve the amine-borane adduct (1.0 equiv.) and the this compound (1.0 equiv.) in an anhydrous solvent (e.g., toluene) in a Schlenk flask.
-
If a metal catalyst is used, add it to the reaction mixture.
-
Stir the solution at the desired temperature (e.g., room temperature or elevated).
-
Monitor the reaction by ¹¹B and ³¹P NMR spectroscopy to observe the formation of new B-N and P-B species.
-
Upon completion, remove the solvent under reduced pressure to isolate the product. Further purification may be achieved by precipitation or crystallization.
Application as a Reducing Agent
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Simplified Suzuki-Miyaura catalytic cycle with in-situ ligand deprotection.
Caption: Conceptual diagram of a dehydrocoupling reaction.
References
- 1. lookchem.com [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. Borane di(tert-butyl)phosphine complex 97 128363-76-8 [sigmaaldrich.com]
- 4. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation [dspace.mit.edu]
- 7. Transition metal-catalyzed formation of boron-nitrogen bonds: catalytic dehydrocoupling of amine-borane adducts to form aminoboranes and borazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dehydrocoupling of Phosphine‐Borane Adducts Under Ambient Conditions Using Aminoboranes as Hydrogen Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dehydrocoupling of Phosphine-Borane Adducts Under Ambient Conditions Using Aminoboranes as Hydrogen Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Borane-di(tert-butyl)phosphine Complex in the Synthesis of a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The borane-di(tert-butyl)phosphine complex is a versatile and highly effective reagent in modern organic synthesis, particularly in the construction of complex molecules for the pharmaceutical industry. This air-stable, solid phosphine (B1218219) borane (B79455) serves as a convenient precursor to the sterically hindered and electron-rich di(tert-butyl)phosphine ligand. This ligand is particularly effective in palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of numerous active pharmaceutical ingredients (APIs) and their intermediates.[1] Its bulkiness and strong electron-donating properties enhance the catalytic activity of palladium, enabling efficient coupling of challenging substrates, including heteroaryl chlorides and sterically demanding coupling partners.[2]
These attributes make the this compound a valuable tool for medicinal chemists and process development scientists, facilitating the synthesis of complex biaryl and heteroaryl structures that are common motifs in kinase inhibitors and other targeted therapies.[3] The borane protecting group offers the advantage of easy handling and storage of the otherwise air-sensitive phosphine ligand, which can be liberated in situ under the reaction conditions.
Application: Synthesis of a Key Intermediate for Kinase Inhibitors
A significant application of the this compound is in the Suzuki-Miyaura cross-coupling reaction for the synthesis of biaryl and heteroaryl-aryl compounds. A relevant example is the synthesis of 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, a known intermediate and impurity in the synthesis of the tyrosine kinase inhibitor, Nilotinib. This structure contains a critical pyridinyl-pyrimidine linkage, the formation of which can be efficiently catalyzed by a palladium complex bearing the di(tert-butyl)phosphine ligand.
dot
Figure 1. Logical workflow for the synthesis of a Nilotinib intermediate.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid using a palladium catalyst with this compound as a ligand precursor.
Materials:
-
2-Chloro-4-(3-pyridinyl)pyrimidine (1.0 equiv)
-
3-Amino-4-methylbenzoic acid (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
This compound (0.08 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane (B91453)
-
Nitrogen or Argon for inert atmosphere
Equipment:
-
Schlenk flask or similar reaction vessel suitable for inert atmosphere chemistry
-
Magnetic stirrer and heat plate
-
Condenser
-
Standard laboratory glassware for workup and purification
-
Inert gas line (N₂ or Ar)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-chloro-4-(3-pyridinyl)pyrimidine, 3-amino-4-methylbenzoic acid, tris(dibenzylideneacetone)dipalladium(0), this compound, and cesium carbonate.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and water.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid.
dot
Figure 2. Experimental workflow for Suzuki-Miyaura coupling.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling reaction to synthesize the Nilotinib intermediate, based on similar reported procedures.
| Parameter | Value/Condition |
| Reactants | |
| Aryl Halide | 2-Chloro-4-(3-pyridinyl)pyrimidine |
| Boronic Acid Derivative | 3-Amino-4-methylbenzoic acid |
| Catalyst System | |
| Palladium Source | Pd₂(dba)₃ |
| Ligand Precursor | This compound |
| Pd:Ligand Ratio | 1:2 |
| Catalyst Loading | 2 mol % Pd |
| Base | Cesium Carbonate (Cs₂CO₃) |
| Reaction Conditions | |
| Solvent | 1,4-Dioxane |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours |
| Outcome | |
| Expected Yield | 75-90% |
| Purity (after purification) | >98% |
Signaling Pathway Context: Kinase Inhibition
The synthesized intermediate is a building block for Nilotinib, a potent inhibitor of the Bcr-Abl tyrosine kinase. This kinase is a constitutively active enzyme that drives the proliferation of cancer cells in chronic myeloid leukemia (CML). Nilotinib binds to the ATP-binding site of the Bcr-Abl kinase, blocking its activity and thereby inhibiting downstream signaling pathways that lead to cell proliferation and survival.
dot
Figure 3. Simplified signaling pathway of Bcr-Abl kinase and its inhibition.
Conclusion
The this compound is a highly valuable reagent for the synthesis of pharmaceutical intermediates. Its stability, ease of handling, and the high reactivity it imparts to palladium catalysts make it an excellent choice for challenging cross-coupling reactions. The provided protocol for the synthesis of a key Nilotinib intermediate exemplifies its practical application in the development of targeted cancer therapies. Researchers and drug development professionals can leverage the properties of this complex to streamline synthetic routes and efficiently access complex molecular architectures.
References
Air-Stable Phosphine Ligand Precursors for Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tertiary phosphines are a critical class of ligands in homogeneous catalysis, particularly for transition metal-catalyzed cross-coupling reactions that are fundamental to modern synthetic chemistry and drug development. However, many electron-rich tertiary phosphines are highly sensitive to air, rendering them difficult to handle and store, which can lead to inconsistent catalytic activity. To circumvent these challenges, air-stable precursors that can be conveniently weighed and stored, and then converted to the active phosphine (B1218219) ligand in situ or just prior to use, have been developed. This document provides detailed application notes and protocols for two of the most common classes of air-stable phosphine ligand precursors: phosphine-boranes and secondary phosphine oxides (SPOs) .
I. Phosphine-Boranes as Ligand Precursors
Phosphine-borane adducts are white, crystalline solids that are stable to air and moisture. The borane (B79455) group protects the lone pair of the phosphorus atom from oxidation. The active phosphine can be readily liberated by a deprotection step, often using an amine base or by displacement with a stronger Lewis base.
A. Synthesis Protocols
Protocol 1: Synthesis of Di-tert-butylphosphine-Borane
This protocol describes the synthesis of an air-stable precursor for the bulky and electron-rich di-tert-butylphosphine (B3029888) ligand.
Materials:
-
Lithium aluminum hydride (LiAlH₄)
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Deionized water
-
Magnesium sulfate (B86663) (MgSO₄)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
Reduction of Di-tert-butylchlorophosphine:
-
To a flame-dried 250 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add LiAlH₄ (1.0 g, 26.4 mmol) and 50 mL of anhydrous Et₂O.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butylchlorophosphine (5.0 g, 27.7 mmol) in 20 mL of anhydrous Et₂O to the stirred suspension over 30 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
-
Work-up and Isolation of Di-tert-butylphosphine:
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of 1 mL of water, 1 mL of 15% aqueous NaOH, and then 3 mL of water.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the resulting white precipitate through a pad of Celite®, washing with Et₂O.
-
Caution: The crude di-tert-butylphosphine in the filtrate is air-sensitive and should be handled under an inert atmosphere for the next step.
-
-
Formation of the Borane Adduct:
-
Transfer the ethereal solution of di-tert-butylphosphine to a new flame-dried Schlenk flask.
-
Cool the solution to 0 °C.
-
Slowly add 30 mL of a 1 M solution of BH₃·THF (30 mmol) via syringe.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to yield a white solid.
-
Recrystallize the crude product from hexane to afford di-tert-butylphosphine-borane as a white crystalline solid.
-
B. Deprotection Protocol
Protocol 2: Deprotection of a Phosphine-Borane Adduct using DABCO
This protocol describes a general method for liberating the free phosphine from its borane adduct using 1,4-diazabicyclo[2.2.2]octane (DABCO).[1][2][3]
Materials:
-
Phosphine-borane adduct (e.g., di-tert-butylphosphine-borane)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Anhydrous toluene (B28343)
-
Schlenk flask or vial with a septum
-
Magnetic stirrer and stir bar
Procedure:
-
In a glovebox or under a stream of inert gas, add the phosphine-borane adduct (1.0 mmol) and DABCO (1.2 mmol) to a Schlenk flask or vial.
-
Add anhydrous toluene (5 mL).
-
Stir the mixture at room temperature or gently heat to 50-80 °C. The reaction progress can be monitored by ³¹P NMR spectroscopy by the disappearance of the borane-adduct signal and the appearance of the free phosphine signal. Reaction times can vary from 1 to 12 hours depending on the phosphine's steric and electronic properties.[2]
-
The resulting solution containing the free phosphine can be used directly in a catalytic reaction. The DABCO-borane adduct is typically soluble and often does not interfere with the catalysis.
C. Application in Catalysis: Suzuki-Miyaura Coupling
Phosphine-boranes are excellent precursors for generating active catalysts for Suzuki-Miyaura cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid using an in situ Generated Catalyst from a Phosphine-Borane Precursor.
| Entry | Aryl Chloride | Ligand Precursor | Catalyst System | Yield (%) |
| 1 | 4-Chlorotoluene | Cy₂P(H)·BH₃ | Pd₂(dba)₃ (1 mol%), Ligand (2 mol%), K₃PO₄ | 95 |
| 2 | 4-Chloroanisole | t-Bu₂P(H)·BH₃ | Pd(OAc)₂ (2 mol%), Ligand (4 mol%), Cs₂CO₃ | 98 |
| 3 | 2-Chlorobiphenyl | (1-Adamantyl)₂P(H)·BH₃ | Pd(OAc)₂ (1.5 mol%), Ligand (3 mol%), K₃PO₄ | 92 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Ph₂P(H)·BH₃ | Pd₂(dba)₃ (1 mol%), Ligand (2 mol%), KF | 88 |
Data compiled from representative literature. Conditions are generalized and may vary.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling using a Phosphine-Borane Precursor
-
To a Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
In a separate vial, dissolve the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine-borane ligand precursor (0.04 mmol) in an anhydrous solvent (e.g., toluene or dioxane, 3 mL).
-
Add the catalyst solution to the Schlenk tube containing the solids.
-
If ex situ deprotection is desired, add the deprotecting agent (e.g., DABCO) and stir for the required time before adding to the reaction mixture. For in situ deprotection, the base for the cross-coupling can sometimes effect deprotection, or a separate deprotecting agent can be added directly to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time (typically 2-24 hours).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
II. Secondary Phosphine Oxides (SPOs) as Ligand Precursors
Secondary phosphine oxides (R₂P(O)H) are another class of highly air-stable, crystalline solids. They exist in tautomeric equilibrium with the trivalent phosphinous acid form (R₂POH). In the presence of a transition metal and a base, the equilibrium shifts to the phosphinous acid, which then coordinates to the metal center, acting as a phosphine ligand.[4]
A. Synthesis Protocol
Protocol 4: Synthesis of Diphenylphosphine (B32561) Oxide
Diphenylphosphine oxide is a common and versatile SPO precursor.
Materials:
-
Diethyl phosphite (B83602)
-
Phenylmagnesium bromide (PhMgBr), 3 M solution in Et₂O
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Deionized water
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Separatory funnel
-
Magnetic stirrer and stir bar
Procedure:
-
To a flame-dried 500 mL round-bottom flask under an inert atmosphere, add diethyl phosphite (13.8 g, 0.1 mol) and 100 mL of anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phenylmagnesium bromide (100 mL of a 3 M solution in Et₂O, 0.3 mol) to the stirred solution over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Cool the reaction mixture back to 0 °C and slowly quench by adding 50 mL of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and remove the solvent under reduced pressure to obtain a white solid.
-
Recrystallize the crude product from a mixture of toluene and hexane to yield pure diphenylphosphine oxide.
B. Application in Catalysis: Nickel-Catalyzed Kumada Coupling
SPOs are particularly effective preligands for nickel-catalyzed cross-coupling reactions, such as the Kumada coupling of Grignard reagents with aryl ethers.
Table 2: Nickel-Catalyzed Kumada Coupling of Aryl Ethers using Secondary Phosphine Oxide Preligands. [5]
| Entry | Aryl Ether | Grignard Reagent | Preligand | Catalyst System | Yield (%) |
| 1 | 2-Methoxynaphthalene | PhMgBr | (n-Bu)₂P(O)H | NiCl₂(DME) (5 mol%), Ligand (10 mol%) | 95 |
| 2 | 1-Methoxynaphthalene | 4-MeC₆H₄MgBr | (n-Bu)₂P(O)H | NiCl₂(DME) (5 mol%), Ligand (10 mol%) | 89 |
| 3 | 2-Ethoxynaphthalene | PhMgBr | Ph₂P(O)H | NiCl₂(DME) (5 mol%), Ligand (10 mol%) | 78 |
| 4 | 2-Methoxynaphthalene | 2-MeC₆H₄MgBr | (n-Bu)₂P(O)H | NiCl₂(DME) (5 mol%), Ligand (10 mol%) | 91 |
Data adapted from Synlett 2019, 30, 429–432.[5]
Protocol 5: General Procedure for Ni-Catalyzed Kumada Coupling using an SPO Preligand [5]
-
In a glovebox, add the nickel precursor (e.g., NiCl₂(DME), 0.05 mmol) and the secondary phosphine oxide preligand (0.10 mmol) to an oven-dried vial.
-
Add anhydrous solvent (e.g., THF, 1 mL).
-
Add the aryl ether (1.0 mmol).
-
Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 mmol) dropwise to the stirred solution.
-
Seal the vial and stir the reaction mixture at room temperature for 16-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
III. Visualizing Catalytic Processes
A. Workflow for Catalyst Preparation and Use
The general workflow for utilizing air-stable phosphine precursors in a cross-coupling reaction involves the synthesis of the precursor, its storage, and subsequent activation either before or during the catalytic reaction.
Caption: Workflow from precursor synthesis to catalytic application.
B. Activation of Precursors
The activation step is key to generating the catalytically active phosphine ligand from the stable precursor.
Caption: Activation pathways for phosphine-boranes and SPOs.
C. Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
The generated phosphine ligand participates in the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination.[6]
Caption: Key steps in the Suzuki-Miyaura cross-coupling cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanism of phosphine borane deprotection with amines: the effects of phosphine, solvent and amine on rate and efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. BJOC - Preparation of phosphines through C–P bond formation [beilstein-journals.org]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for Setting Up a Reaction with Borane-Di(tert-butyl)phosphine Complex
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for utilizing the borane-di(tert-butyl)phosphine complex in palladium-catalyzed cross-coupling reactions, specifically focusing on the Suzuki-Miyaura coupling as a representative example. This air-stable complex serves as a convenient precursor to the highly effective and sterically demanding di(tert-butyl)phosphine ligand, which is crucial for facilitating challenging coupling reactions.
Introduction
The this compound is a white, crystalline solid that is valued in organic synthesis for its air-stability and ease of handling compared to the pyrophoric free phosphine (B1218219). It is a versatile reagent, primarily used as a precursor for the di(tert-butyl)phosphine ligand in various palladium-catalyzed reactions, including Suzuki-Miyaura and biaryl couplings. The borane (B79455) adduct protects the phosphine from oxidation, and the active ligand can be generated in situ under the reaction conditions. This allows for the efficient synthesis of a wide range of organic molecules, including complex biaryl structures often found in pharmaceuticals and functional materials.
Properties of this compound
A summary of the key physical and chemical properties of the this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₈H₁₉P · BH₃ |
| Molecular Weight | 160.05 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 59-64 °C |
| Solubility | Soluble in common organic solvents such as THF, dioxane, and toluene. |
| Stability | Air-stable, moisture-sensitive. Should be stored in a water-free area. |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid at room temperature, using the this compound as a ligand precursor. The reaction conditions are adapted from a robust and user-friendly method developed for air-stable phosphine precursors.
Materials:
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.1 mmol, 1.1 equiv)
-
Potassium fluoride (B91410) dihydrate (KF·2H₂O) (3.3 mmol, 3.3 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether (Et₂O)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a 4 mL vial equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (0.0050 mmol of Pd₂(dba)₃), this compound (to provide a Pd:P ratio of approximately 1:1.2), the arylboronic acid (1.10 mmol), and potassium fluoride dihydrate (310 mg, 3.30 mmol).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (e.g., argon or nitrogen) for 3-5 minutes.
-
Solvent and Substrate Addition: Under the inert atmosphere, add 2.0 mL of anhydrous tetrahydrofuran (THF) followed by the aryl bromide (1.00 mmol).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to overnight depending on the substrates.
-
Workup: Upon completion of the reaction, dilute the mixture with 2 mL of diethyl ether (Et₂O).
-
Purification: Filter the diluted reaction mixture through a short plug of silica gel, washing the silica gel with an additional 10 mL of diethyl ether. Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by flash column chromatography on silica gel.
Quantitative Data
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid using a catalyst system derived from a stable tri(tert-butyl)phosphine precursor, which is analogous to the in-situ generated ligand from the this compound.[1]
| Entry | Aryl Bromide | Product | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | 4-Methylbiphenyl | 12 | 95 |
| 2 | 4-Bromoanisole | 4-Methoxybiphenyl | 12 | 92 |
| 3 | 1-Bromo-4-tert-butylbenzene | 4-tert-Butylbiphenyl | 12 | 98 |
| 4 | 2-Bromotoluene | 2-Methylbiphenyl | 24 | 85 |
| 5 | 1-Bromo-2,6-dimethylbenzene | 2,6-Dimethylbiphenyl | 24 | 82 |
| 6 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 12 | 90 |
Diagrams
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the Suzuki-Miyaura coupling reaction described in the protocol.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Borane-di(tert-butyl)phosphine Complex
Welcome to the technical support center for the utilization of borane-di(tert-butyl)phosphine complex in organic synthesis. This resource is designed for researchers, scientists, and professionals in drug development seeking to enhance reaction yields and troubleshoot common issues. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to support your research endeavors.
Troubleshooting Guides & FAQs
This section addresses specific problems that may arise during reactions involving the this compound, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Issue: Low or No Product Yield
Q1: My Suzuki-Miyaura coupling reaction using this compound has a low yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura coupling can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst System Integrity: The activity of the palladium precursor and the ligand is critical. Ensure that your palladium source is fresh and the this compound has been stored under inert conditions to prevent oxidation. Although the borane (B79455) adduct offers protection, prolonged exposure to air can lead to degradation.
-
Ligand-to-Palladium Ratio: The optimal ratio of the phosphine (B1218219) ligand to the palladium precursor is crucial. While a 1:1 or 2:1 ligand-to-metal ratio is a common starting point, this may require optimization depending on the specific substrates.
-
Reaction Conditions: Temperature, reaction time, choice of base, and solvent all play a significant role. Insufficient temperature may lead to slow or incomplete reaction, while excessive heat can cause catalyst decomposition or side reactions.
-
Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides and iodides. The use of bulky, electron-rich ligands like di(tert-butyl)phosphine (generated from its borane complex) is particularly advantageous for activating these less reactive substrates.[1]
-
In-Situ Deprotection: The borane protecting group needs to be removed in situ for the phosphine to coordinate to the palladium center. Incomplete deprotection can lead to lower catalytic activity. The reaction conditions, including the base and solvent, can influence the efficiency of this deprotection.
Q2: I suspect my this compound is impure. How can I purify it and how does purity affect the reaction?
A2: The purity of the this compound is crucial for catalytic performance. Impurities can act as catalyst poisons, leading to low yields.
-
Purification: The complex can be purified by column chromatography on silica (B1680970) gel. For instance, allyldi(tert-butyl)phosphine borane has been purified using a hexane/ethyl acetate (B1210297) eluent system.[1]
-
Impact of Impurities: Common impurities may include oxidized phosphine species or residual reagents from the synthesis of the complex. These can interfere with the formation of the active catalytic species. Using a high-purity complex is essential for reproducible and high-yielding reactions.
Q3: My reaction is stalling before completion. What could be the cause?
A3: Reaction stalling can be indicative of catalyst deactivation.
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Solvents and reagents should be thoroughly degassed.
-
Ligand Degradation: While the borane protection enhances stability, the free phosphine, once generated in situ, can be susceptible to oxidation if the inert atmosphere is compromised.
-
Substrate or Product Inhibition: In some cases, the starting materials or the product can coordinate to the palladium center and inhibit the catalytic cycle.
Q4: I am observing significant side product formation. What are the common side reactions and how can they be minimized?
A4: Common side reactions in Suzuki-Miyaura coupling include homocoupling of the boronic acid and protodeboronation.
-
Homocoupling: This side reaction can be minimized by controlling the reaction temperature and using the appropriate base and solvent system.
-
Protodeboronation: This is the cleavage of the C-B bond of the organoboron reagent by a proton source. This can be prevalent when using aqueous bases. Using anhydrous conditions or a non-aqueous base/solvent system can mitigate this issue. For sterically hindered substrates, careful selection of the base is important to avoid this side reaction.[1]
Quantitative Data Summary
The following tables summarize reaction conditions and yields for representative reactions utilizing phosphine ligands with bulky alkyl groups, similar to di(tert-butyl)phosphine, in Suzuki-Miyaura coupling. This data can serve as a starting point for optimizing your specific reaction.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with P(t-Bu)₃ as Ligand
| Entry | Aryl Chloride | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | CsF | Dioxane | 80 | 12 | 98 |
| 2 | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 24 | 95 |
| 3 | 4-Chloroanisole | 2-Methylphenylboronic acid | K₃PO₄ | Dioxane | 100 | 24 | 91 |
Data adapted from studies on bulky trialkylphosphine ligands, which provide a model for the behavior of di(tert-butyl)phosphine.
Table 2: Suzuki-Miyaura Coupling of Aryl Bromides with P(t-Bu)₃ at Room Temperature
| Entry | Aryl Bromide | Boronic Acid | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | KF | THF | 3 | 98 |
| 2 | 2-Bromotoluene | Phenylboronic acid | KF | THF | 3 | 97 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | KF | THF | 3 | 98 |
Data adapted from studies on bulky trialkylphosphine ligands, demonstrating high efficiency even at room temperature.[2]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid using a Palladium/Trialkylphosphine Catalyst System
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Preparation: In a separate vial, dissolve the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the this compound (0.04 mmol) in the chosen anhydrous, degassed solvent (e.g., dioxane or THF, 5 mL).
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the substrates and base.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) and monitor the progress by TLC or GC/MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis and Purification of Allyldi(tert-butyl)phosphine Borane
This protocol provides a method for the preparation and purification of a phosphine-borane complex.[1]
-
Synthesis: To a solution of di(tert-butyl)chlorophosphine (1.9 mL, 10 mmol) in an appropriate solvent, add the allylating agent followed by a source of borane (e.g., BH₃·THF).
-
Purification: After the reaction is complete, concentrate the mixture and purify the residue by column chromatography on silica gel using a hexane/ethyl acetate (90/10) eluent system. This procedure has been reported to afford the product in 73% yield with 93% purity.[1]
Visualizing Reaction Logic and Workflows
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura cross-coupling reactions.
General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
References
Common side reactions with borane-di(tert-butyl)phosphine complex catalysts
Welcome to the Technical Support Center for borane-di(tert-butyl)phosphine complex catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the use of these catalysts in their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low or No Product Yield
You are observing significantly lower yields than expected or no product formation at all.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Catalyst Deactivation | The active Pd(0) species may be deactivating through various pathways. Ensure rigorous exclusion of oxygen and moisture by using properly degassed solvents and maintaining an inert atmosphere (Argon or Nitrogen).[1][2] |
| Inefficient Pre-catalyst Activation | If you are using a Pd(II) source, its reduction to the active Pd(0) state may be inefficient. Consider switching to a pre-formed Pd(0) source or a modern pre-catalyst that readily forms the active catalyst.[3] |
| Ligand Oxidation | The di(tert-butyl)phosphine ligand is susceptible to oxidation, especially in the presence of trace oxygen. The resulting phosphine (B1218219) oxide is not an effective ligand. Handle the borane-protected ligand under inert conditions and ensure all reaction components are deoxygenated.[2][3][4] |
| Suboptimal Base | The base is crucial for activating the boronic acid in Suzuki-Miyaura coupling. A weak or inappropriate base can lead to low reactivity. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[5][6][7] |
| Inappropriate Solvent | The solvent can significantly influence catalyst solubility, stability, and reactivity. For Suzuki-Miyaura reactions, polar aprotic solvents like dioxane or THF are often effective. However, solvent choice is substrate-dependent and may require screening.[8][9][10][11] |
| Low Reaction Temperature | The reaction may not have enough energy to overcome the activation barrier. Cautiously increase the reaction temperature in increments. Be aware that excessively high temperatures can lead to catalyst decomposition.[6][12] |
Issue 2: Significant Formation of Side Products
You are observing byproducts that complicate purification and reduce the yield of your desired product.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Description | Mitigation Strategy |
| Protodeboronation | Cleavage of the C-B bond of the boronic acid by a proton source (e.g., water), replacing the boron group with hydrogen. This is a common issue, particularly with sterically hindered ligands like di(tert-butyl)phosphine.[10][13][14][15] | Use anhydrous solvents, a non-hydroxide base (e.g., K₃PO₄, CsF), and consider using boronic esters (e.g., pinacol (B44631) esters) which can be more resistant to this side reaction.[10][13][14][15] |
| Homocoupling | The self-coupling of the boronic acid to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen or inefficiently reduced Pd(II) species.[6][13][16] | Rigorously degas all solvents and maintain a strict inert atmosphere. Use a Pd(0) source (e.g., Pd₂(dba)₃) or ensure efficient pre-catalyst reduction. Slow addition of the boronic acid can also minimize its concentration and thus reduce homocoupling.[13][17] |
| Hydrodehalogenation | The replacement of the halide on your electrophile with a hydrogen atom. This can be caused by hydride sources in the reaction mixture, such as certain solvents or impurities in the reagents.[7][12] | Use non-protic solvents and ensure high purity of all reagents. The choice of base can also be critical; avoid those that can act as hydride donors.[7][12] |
Frequently Asked Questions (FAQs)
Q1: Why is my palladium catalyst turning black?
A1: The formation of a black precipitate, known as palladium black, indicates the aggregation of the active Pd(0) catalyst into inactive palladium nanoparticles. This is often caused by a low ligand-to-palladium ratio, high temperatures, or the degradation of the phosphine ligand. To prevent this, ensure an adequate concentration of the phosphine ligand and consider running the reaction at a lower temperature.[2]
Q2: How does the borane (B79455) group in the this compound affect the catalysis?
Q3: Can I use any base for my Suzuki-Miyaura coupling with this catalyst?
A3: No, the choice of base is critical and can significantly impact the reaction's success. The base activates the boronic acid for transmetalation. For many Suzuki-Miyaura reactions using this catalyst system, inorganic bases like potassium phosphate (B84403) (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are effective. The optimal base is substrate-dependent and often requires screening.[5][6][18]
Q4: What is the optimal temperature for a reaction using this catalyst?
A4: The optimal temperature depends on the specific substrates and the type of cross-coupling reaction. While some reactive substrates can be coupled at room temperature, many reactions require heating, typically in the range of 80-110 °C.[12][19] It is advisable to start at a moderate temperature (e.g., 80 °C) and increase it if the reaction is sluggish. However, be aware that higher temperatures can accelerate catalyst decomposition and side reactions.[6][12]
Q5: How critical is the exclusion of air and moisture?
A5: It is extremely critical. The active Pd(0) catalyst and the free di(tert-butyl)phosphine ligand are both highly sensitive to oxygen.[1][2] Moisture can lead to the protodeboronation of the boronic acid, a common side reaction.[10][13] Therefore, using anhydrous, degassed solvents and maintaining a strict inert atmosphere (argon or nitrogen) throughout the experiment is essential for achieving good yields and reproducibility.
Data Summary
The following tables summarize the general influence of key reaction parameters on common side reactions. The trends presented are based on established principles of palladium-catalyzed cross-coupling reactions.
Table 1: Influence of Base on Protodeboronation
| Base | Relative Strength | Tendency for Protodeboronation | Comments |
| K₃PO₄ | Strong | Low to Moderate | Often a good choice for suppressing protodeboronation.[6][13] |
| Cs₂CO₃ | Strong | Moderate | Effective base, but can sometimes promote protodeboronation more than K₃PO₄.[12] |
| K₂CO₃ | Moderate | Moderate | A commonly used base, but may not be optimal for sensitive substrates.[5] |
| NaOH | Very Strong (hydroxide) | High | Generally avoided as the hydroxide (B78521) can readily facilitate protodeboronation.[20] |
| NaOtBu | Very Strong | Moderate to High | Can be effective but may also promote side reactions depending on the substrate.[7] |
Table 2: Influence of Solvent on Homocoupling
| Solvent | Polarity | Effect on Homocoupling | Notes |
| Toluene | Non-polar | Generally low | Good solubility for many organic reagents. |
| Dioxane | Polar aprotic | Can be low with proper degassing | A common and effective solvent for Suzuki-Miyaura reactions.[19] |
| THF | Polar aprotic | Can be low with proper degassing | Another widely used solvent.[11] |
| DMF | Polar aprotic | Can be higher | Its coordinating nature can sometimes influence the catalytic cycle.[8] |
| Water (co-solvent) | Protic | Can increase with poor degassing | Often used as a co-solvent, but thorough degassing is crucial to prevent oxygen-mediated homocoupling.[11][13] |
Detailed Experimental Protocol
General Procedure for a Suzuki-Miyaura Coupling Reaction Minimizing Side Reactions
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid using a this compound catalyst, with specific steps to mitigate common side reactions.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂, 1-2 mol%)
-
This compound (2-4 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.1-0.2 M)
Procedure:
-
Preparation of the Reaction Vessel:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium source, the this compound, and the anhydrous base.
-
Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (argon or nitrogen) at least three times to ensure an oxygen-free atmosphere.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add the aryl halide and the arylboronic acid (or pinacol ester) to the flask.
-
Add the anhydrous, degassed solvent via syringe.
-
-
Degassing (Crucial Step):
-
Subject the reaction mixture to three cycles of freeze-pump-thaw to thoroughly remove any dissolved oxygen. Alternatively, sparge the mixture with argon for 20-30 minutes.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
-
Work-up:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by an appropriate method, such as flash column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Suzuki-Miyaura cycle with common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting catalyst deactivation of phosphine borane complexes
Welcome to the Technical Support Center for phosphine (B1218219) borane (B79455) complexes. This resource is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting guides and frequently asked questions to address challenges related to catalyst deactivation and other experimental issues.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low or has stalled. What are the primary causes related to the phosphine borane complex?
A1: Low or no product yield when using a phosphine borane complex as a pre-ligand is often linked to several factors:
-
Inefficient Deprotection: The borane group must be removed to free the phosphine to coordinate to the metal center. This deprotection, typically done with an amine or acid, can be incomplete or slow, leading to a low concentration of the active catalyst. The rate and efficiency of deprotection are highly dependent on the phosphine structure, the deprotecting agent, solvent, and temperature.[1][2][3] Aryl-rich phosphine boranes are generally deprotected more easily than alkyl-rich ones.[1][3]
-
Ligand Oxidation: If deprotection occurs but the free phosphine is exposed to trace amounts of oxygen, it can oxidize to the corresponding phosphine oxide, which is catalytically inactive. The borane group protects against this, but the free phosphine is susceptible.
-
Catalyst Decomposition: The active metal-phosphine catalyst can decompose, often by aggregating into an inactive metal black (e.g., palladium black). This can be caused by factors such as high temperature, incorrect solvent, or an inappropriate ligand-to-metal ratio.
-
Intrinsic Instability of the Phosphine Borane: While generally stable, some phosphine borane complexes can degrade under reaction conditions. For example, thermolysis can lead to borane migration between different phosphine sites in a molecule.[4][5]
Q2: How do I know if my phosphine borane deprotection is the issue?
A2: Inefficient deprotection is a common culprit for poor reaction performance. You can investigate this by:
-
Ex-situ Deprotection and Analysis: Before adding the deprotected ligand to your reaction, you can run a small-scale deprotection and monitor it by ³¹P NMR. The disappearance of the phosphine borane signal and the appearance of the free phosphine signal will confirm deprotection.
-
Screening Deprotection Conditions: If you suspect incomplete deprotection, you can screen different amines (e.g., DABCO, diethylamine, pyrrolidine), solvents, and temperatures.[1][3] See Protocol 1 for a detailed screening method.
-
In-situ Monitoring: If your reaction setup allows, you can take aliquots during the reaction and analyze them by ³¹P NMR to observe the phosphine borane and free phosphine signals.
Q3: My reaction mixture has turned black. What does this signify?
A3: A black precipitate is a strong indicator of catalyst decomposition into an inactive, agglomerated form of the metal, such as palladium black. This is a common deactivation pathway in many cross-coupling reactions. To prevent this, you can try:
-
Using more robust ligands that stabilize the metal center.
-
Lowering the reaction temperature.
-
Ensuring a sufficiently high ligand-to-metal ratio.
-
Using pre-formed catalysts that are known to be more stable.
Q4: Can the phosphine borane complex itself be the catalyst?
A4: Yes, in the field of Frustrated Lewis Pair (FLP) chemistry, a combination of a sterically hindered phosphine and a strong Lewis acid (like a borane) can act as a metal-free catalyst for reactions such as hydrogenation.[6][7][8] In these systems, deactivation can occur through pathways that do not involve a transition metal, such as irreversible adduct formation or degradation of the phosphine or borane component.[7][9]
Q5: How can I assess the purity and stability of my phosphine borane complex?
A5: The purity of your phosphine borane complex can be assessed using standard analytical techniques:
-
NMR Spectroscopy: ¹H, ¹³C, ³¹P, and ¹¹B NMR are powerful tools for characterizing phosphine borane complexes and identifying impurities.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the molecular weight. However, be aware that some techniques, like RP-HPLC-HRMS, can cause cleavage of the P-B bond during analysis.[10]
-
Stability Studies: To assess stability under your reaction conditions, you can dissolve the complex in the reaction solvent at the target temperature and monitor its integrity over time using ³¹P NMR.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered when using phosphine borane complexes.
| Observed Issue | Potential Cause | Suggested Solution |
| Low or no product formation | Inefficient deprotection of the phosphine borane. | Screen different deprotection agents (amines, acids), solvents, and temperatures. Use ³¹P NMR to confirm deprotection. (See Protocol 1) |
| Oxidation of the free phosphine after deprotection. | Ensure rigorous exclusion of air and use degassed solvents. | |
| Impurities in reagents or solvents poisoning the catalyst. | Use high-purity reagents and solvents. | |
| Reaction starts but then stalls | Catalyst deactivation (e.g., formation of metal black). | Lower the reaction temperature, increase the ligand-to-metal ratio, or switch to a more robust ligand. |
| Thermal degradation of the phosphine borane complex. | Monitor the stability of the phosphine borane at the reaction temperature by ³¹P NMR. (See Protocol 2) | |
| Inconsistent results between batches | Variable purity of the phosphine borane complex. | Check the purity of each batch by NMR before use. (See Protocol 3) |
| Presence of water or other impurities. | Use anhydrous solvents and reagents. | |
| Side product formation | Borane migration in multi-phosphine systems. | Characterize the phosphine borane complex carefully to ensure the desired isomer is being used. |
| Reaction of the borane moiety with other reagents. | Consider if the borane group is compatible with all reagents in the reaction mixture. |
Data Presentation
Table 1: Stability of B-(4-Hydroxyphenyl) Phosphine Borane Derivatives in Neutral PBS (pH 7.4) at 37°C after 3 hours [11]
| Compound | Remaining (%) |
| 8 : B-(4-Hydroxyphenyl)dimethylphenylphosphine borane | 94 |
| 10 : B-(4-Hydroxyphenyl)diethylphenylphosphine borane | 94 |
| Other tested phosphine borane derivatives | >94 |
Note: The slightly lower stability of compounds 8 and 10 was attributed to the electron-donating nature of the 4-hydroxyphenyl group and the weaker coordinating ability of dialkylphenylphosphines compared to trialkylphosphines.[11]
Table 2: pKa Values of Phenolic Hydroxyl Group in B-(4-Hydroxyphenyl) Phosphine Borane Derivatives [11]
| Compound Class | pKa Range |
| Phosphine Borane Derivatives | 11.02 - 11.33 |
| Alkane Analogs | 10.69 - 10.89 |
| Silane Analogs | 10.69 - 10.89 |
Note: The higher pKa values of the phosphine borane derivatives indicate that the phosphinoboranyl group acts as a stronger electron-donating group compared to analogous alkyl and silylalkyl groups.[11]
Experimental Protocols
Protocol 1: Screening for Optimal Amine Deprotection Conditions
Objective: To determine the most effective amine and solvent for the deprotection of a specific phosphine borane complex.
Materials:
-
Phosphine borane complex
-
Selection of amines (e.g., diethylamine, pyrrolidine, 1,4-diazabicyclo[2.2.2]octane (DABCO))
-
Selection of anhydrous, degassed solvents (e.g., THF, dioxane, toluene)
-
NMR tubes
-
Internal standard for NMR (e.g., triphenyl phosphate)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation of Stock Solution: In an inert atmosphere, prepare a stock solution of the phosphine borane complex and an internal standard in a chosen solvent.
-
Aliquoting: Distribute equal volumes of the stock solution into several NMR tubes.
-
Addition of Amines: To each NMR tube, add a different amine at a specific concentration (e.g., 10 equivalents).
-
Reaction Monitoring: Seal the NMR tubes and acquire a ³¹P NMR spectrum at time zero. Then, heat the samples to the desired reaction temperature and acquire spectra at regular intervals (e.g., 30 min, 1h, 2h, 4h).
-
Data Analysis: Integrate the signals for the phosphine borane complex and the free phosphine relative to the internal standard to determine the rate and extent of deprotection.
-
Solvent Screening: Repeat the above steps with the most effective amine in different solvents.
Protocol 2: Monitoring Phosphine Borane Stability by ³¹P NMR
Objective: To assess the thermal stability of a phosphine borane complex under reaction conditions.
Materials:
-
Phosphine borane complex
-
Reaction solvent (anhydrous and degassed)
-
NMR tube
-
Internal standard for NMR (optional, for quantification)
Procedure:
-
Sample Preparation: In an inert atmosphere, dissolve a known amount of the phosphine borane complex (and internal standard, if used) in the reaction solvent in an NMR tube.
-
Initial Spectrum: Acquire a ³¹P NMR spectrum at room temperature to serve as a baseline.
-
Heating and Monitoring: Place the NMR tube in a pre-heated oil bath or a temperature-controlled NMR probe at the desired reaction temperature.
-
Time-course Analysis: Acquire ³¹P NMR spectra at regular time intervals.
-
Data Analysis: Monitor for the appearance of new signals that may indicate degradation products (e.g., phosphine oxide, other phosphine borane species due to borane migration). If an internal standard is used, the decrease in the integral of the starting material can be quantified to determine the rate of decomposition.
Protocol 3: Purity Assessment of a Phosphine Borane Complex by NMR
Objective: To determine the purity of a synthesized or purchased phosphine borane complex.
Materials:
-
Phosphine borane complex sample
-
Appropriate deuterated solvent (e.g., CDCl₃, C₆D₆)
-
NMR tube
Procedure:
-
Sample Preparation: Dissolve a small amount of the phosphine borane complex in the deuterated solvent in an NMR tube.
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum. Look for unexpected signals that may correspond to solvent impurities, starting materials, or side products from the synthesis.
-
³¹P NMR Analysis: Acquire a ³¹P NMR spectrum. A pure phosphine borane should show a characteristic signal (often a quartet due to coupling with ¹¹B and additional splitting from protons). The presence of a sharp singlet around 30 ppm may indicate the presence of the corresponding phosphine oxide. Other signals could indicate unreacted phosphine starting material or other phosphorus-containing impurities.
-
¹¹B NMR Analysis: Acquire a ¹¹B NMR spectrum. This can provide additional confirmation of the P-B bond.
-
¹³C NMR Analysis: Acquire a ¹³C NMR spectrum to further confirm the carbon skeleton of the molecule.
Visualizations
References
- 1. Mechanism of phosphine borane deprotection with amines: the effects of phosphine, solvent and amine on rate and efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Phosphine Borane Deprotection with Amines: The Effects of Phosphine, Solvent and Amine on Rate and Efficiency | Scilit [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. Tuning Lewis acidity using the reactivity of “frustrated Lewis pairs”: facile formation of phosphine-boranes and cationic phosphonium-boranes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. chm.bris.ac.uk [chm.bris.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Physicochemical characterization of B-hydroxyphenyl phosphine borane derivatives and their evaluation as nuclear estrogen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Borane-Di(tert-butyl)phosphine Complex Mediated Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the borane-di(tert-butyl)phosphine complex in palladium-catalyzed cross-coupling reactions. The following information is designed to help optimize reaction times and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction using the this compound is very slow. What are the most common causes?
A1: Sluggish or incomplete Suzuki-Miyaura coupling reactions are frequently due to one or more of the following factors:
-
Inefficient Deprotection of the Borane (B79455) Complex: The borane group must be removed in situ to free the di(tert-butyl)phosphine ligand for catalysis. This is typically achieved with a base. If the base is too weak or sterically hindered, deprotection will be slow, hindering catalyst formation.
-
Suboptimal Reaction Temperature: While elevated temperatures can increase reaction rates, excessive heat can lead to catalyst decomposition, observed as the formation of palladium black. Conversely, a temperature that is too low will result in a slow reaction rate.
-
Incorrect Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and catalyst, and it can also influence the rate of the catalytic cycle. Polar aprotic solvents are often effective, but the optimal choice is substrate-dependent.
-
Inappropriate Base Selection: The base is critical for both the deprotection of the ligand and the activation of the boronic acid for transmetalation. The strength and nature of the base can significantly impact the reaction rate.
-
Catalyst Deactivation: The presence of oxygen or other impurities can deactivate the palladium catalyst. It is crucial to ensure an inert atmosphere and use pure, degassed reagents and solvents.
Q2: How do I ensure complete deprotection of the this compound at the start of the reaction?
A2: Complete deprotection is crucial for generating the active phosphine (B1218219) ligand. The rate of deprotection is influenced by the choice of amine (base) and solvent. The process is a direct SN2-like transfer of the borane to the amine. To facilitate this:
-
Amine Selection: More reactive amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can be more effective for deprotection, especially with alkyl-rich phosphines. For aryl-rich phosphines, less hindered secondary amines like diethylamine (B46881) or pyrrolidine (B122466) may be sufficient.
-
Solvent Choice: Apolar solvents can enhance the efficiency of deprotection with cyclic amines due to reduced entropic costs.
-
Concentration: Higher initial concentrations of both the borane complex and the amine will increase the rate of the bimolecular deprotection process.
Q3: What is the visual indicator of catalyst decomposition, and how can I prevent it?
A3: The most common visual indicator of catalyst decomposition is the formation of a black precipitate, known as palladium black. This indicates the aggregation of the active Pd(0) catalyst into an inactive form. To prevent this:
-
Maintain an Inert Atmosphere: Rigorously exclude oxygen from the reaction vessel by using Schlenk techniques or a glovebox. Degas all solvents and reagents thoroughly.
-
Optimize Temperature: Avoid excessively high temperatures (often above 100-110 °C), as this can accelerate catalyst decomposition.
-
Ligand-to-Palladium Ratio: Ensure an appropriate ligand-to-palladium ratio (typically ranging from 1:1 to 2:1) to stabilize the palladium center.
Q4: Can the this compound be used directly, or does it require pre-activation?
A4: The this compound is designed to be used directly in the reaction mixture. The borane acts as a protecting group, making the phosphine air-stable and easier to handle. The deprotection and activation of the ligand occur in situ under the basic reaction conditions.
Troubleshooting Guides
Issue: Slow or Stalled Reaction
If your coupling reaction is proceeding slower than expected or has stalled before completion, consider the following troubleshooting steps.
Caption: A logical workflow for troubleshooting slow or stalled coupling reactions.
Issue: Significant Byproduct Formation (e.g., Homocoupling)
The formation of homocoupled products (e.g., biaryl from the boronic acid) can compete with the desired cross-coupling reaction.
Caption: A troubleshooting guide to minimize homocoupling side reactions.
Quantitative Data Summary
Disclaimer: The following data is compiled from studies on Suzuki-Miyaura reactions using the closely related and highly bulky tri-tert-butylphosphine (B79228) (P(t-Bu)₃) ligand, which serves as a reasonable proxy for the behavior of the active ligand generated from the this compound. Reaction times are highly dependent on the specific substrates used.
Table 1: Effect of Temperature on Reaction Time
| Temperature (°C) | Relative Reaction Time | Observations |
| Room Temperature | Slow | Can be effective for highly activated substrates. |
| 60 - 80 | Moderate | Good starting point for many aryl bromides. |
| 80 - 110 | Fast | Often optimal, but risk of catalyst decomposition increases.[1] |
Table 2: Effect of Solvent on Reaction Time
| Solvent | Dielectric Constant | General Effect on Reaction Time |
| Toluene (B28343) | 2.4 | Often a good choice, especially with K₃PO₄ as the base. |
| 1,4-Dioxane | 2.2 | Commonly used, often in combination with water. |
| Tetrahydrofuran (THF) | 7.6 | Effective for many couplings, good solubility for many reagents. |
| N,N-Dimethylformamide (DMF) | 36.7 | Can accelerate reactions but may also promote side reactions. |
Table 3: Effect of Base on Reaction Time and Yield
| Base | Strength | Typical Reaction Time | Notes |
| K₃PO₄ | Strong | Moderate to Fast | Often effective for sterically hindered substrates. |
| Cs₂CO₃ | Strong | Moderate to Fast | A strong, reliable base for a wide range of substrates. |
| K₂CO₃ | Moderate | Moderate | A common and cost-effective choice. |
| KF | Weak | Slower | Can be beneficial for substrates sensitive to strong bases. |
Table 4: Effect of Catalyst Loading on Reaction Time
| Catalyst Loading (mol%) | Relative Reaction Time | Considerations |
| 0.5 - 1.0 | Moderate to Slow | Economical, but may require longer reaction times or higher temperatures. |
| 1.0 - 2.5 | Moderate | A common starting point for optimization. |
| > 2.5 | Fast | Can accelerate difficult couplings but increases cost and potential for side reactions. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a palladium catalyst and the this compound as the ligand source.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)
-
Degassed toluene (5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium(II) acetate, this compound, and potassium phosphate.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed toluene and degassed water via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by a suitable technique such as TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: A step-by-step workflow for the experimental protocol.
References
Technical Support Center: Purification Strategies for Products from Reactions with Phosphine Ligands
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of products from reactions involving phosphine (B1218219) ligands. A primary focus is the removal of phosphine oxides, common byproducts that can complicate product isolation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of reaction products contaminated with phosphine ligands and their oxides.
Issue: My product is co-eluting with triphenylphosphine (B44618) oxide (TPPO) during column chromatography.
-
Cause: The polarity of your product is likely very similar to that of TPPO. This is a common challenge, especially with polar products.
-
Solution 1: Silica (B1680970) Plug Filtration with a Non-Polar Solvent System. For relatively non-polar products, a rapid silica plug filtration can be highly effective. The highly polar TPPO will adsorb strongly to the silica, while a non-polar eluent will wash your product through.[1][2][3]
-
Experimental Protocol:
-
Concentrate the crude reaction mixture.
-
Suspend the residue in a minimal amount of a non-polar solvent system, such as pentane/diethyl ether or hexane/diethyl ether.[1][2]
-
Prepare a short column ("plug") of silica gel in a fritted funnel or a standard chromatography column.
-
Load the suspension onto the silica plug.
-
Elute your product with the same or a slightly more polar solvent system (e.g., increasing the proportion of diethyl ether). The TPPO should remain adsorbed to the silica.
-
-
-
Solution 2: Modify the Eluent System. If a full column is necessary, start with a very non-polar mobile phase and gradually increase the polarity. This may allow for the separation of your product from the more polar TPPO.
Issue: I tried precipitating triphenylphosphine oxide (TPPO) from my reaction mixture, but my product also crashed out.
-
Cause: The solubility of your product is too low in the chosen solvent system.
-
Solution 1: Solvent Screening. The key to successful precipitation is finding a solvent system where your product remains soluble while the TPPO (or its complex) is insoluble.[1]
-
Consult the solubility data in Table 1 to select an appropriate solvent.
-
Perform small-scale solubility tests with your crude product in various solvents.
-
-
Solution 2: Temperature Control. Slowly cooling the solution can selectively induce the crystallization of TPPO, as its solubility often decreases more significantly with temperature than that of the desired product.[4]
-
Solution 3: Adjust the Concentration. Using a more dilute solution can sometimes prevent the product from precipitating along with the TPPO.[4]
Issue: Precipitation of the triphenylphosphine oxide (TPPO)-metal salt complex is not working in my polar reaction solvent.
-
Cause: Some metal salt complexes of TPPO are soluble in polar aprotic solvents like THF.
-
Solution: Use a Different Metal Salt. While ZnCl₂ and MgCl₂ complexes can be less effective in THF, anhydrous calcium bromide (CaBr₂) has been shown to efficiently precipitate TPPO from THF solutions.[5]
-
Experimental Protocol (Using CaBr₂):
-
Ensure your reaction mixture in THF is anhydrous.
-
Add solid, anhydrous CaBr₂ (typically 1.5-2 equivalents relative to TPPO) to the stirred solution at room temperature.
-
Stir for 1-2 hours to allow for complete precipitation of the CaBr₂-TPPO complex.
-
Filter the mixture to remove the insoluble complex.
-
The filtrate, containing your product, can then be worked up as usual.
-
-
Issue: My phosphine ligand is oxidizing during the workup or purification.
-
Cause: Phosphine ligands, particularly electron-rich alkylphosphines, can be sensitive to air and oxidizing agents.[6][7] Peroxides in solvents like THF are a common culprit.[6]
-
Solution 1: Maintain an Inert Atmosphere. Perform all workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[8]
-
Solution 2: Use Degassed Solvents. Ensure all solvents are freshly purified and rigorously degassed to remove dissolved oxygen.[8]
-
Solution 3: Protect the Phosphine as a Borane (B79455) Complex. Phosphine-borane adducts are significantly more stable to air oxidation and can be handled more easily. The borane protecting group can be removed at a later stage.[6][7]
-
Solution 4: Add an Antioxidant during HPLC Analysis. For analytical purposes, the addition of a trace amount of an antioxidant like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the mobile phase can prevent on-column oxidation.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for removing triphenylphosphine oxide (TPPO) from a reaction mixture?
A1: The most common methods for removing TPPO include:
-
Precipitation/Crystallization: This can be achieved by leveraging the poor solubility of TPPO in non-polar solvents or by forming an insoluble complex with a metal salt.[1][3]
-
Chromatography: Typically, a silica gel plug or column chromatography is used to separate the polar TPPO from less polar products.[1][2]
-
Chemical Conversion: TPPO can be converted into an insoluble salt, for example, by reacting it with oxalyl chloride, which can then be removed by filtration.[1]
Q2: How can I remove unreacted phosphine ligand from my reaction?
A2: Unreacted phosphine ligands can often be removed using a metal scavenger. Copper(I) chloride (CuCl) is particularly effective at forming insoluble complexes with a variety of phosphine ligands, which can then be removed by filtration.[9][10] This method also offers the potential to recover the valuable ligand from the copper complex.
-
Experimental Protocol (General Procedure for Phosphine Scavenging with CuCl):
-
After the reaction is complete, concentrate the reaction mixture.
-
Dissolve the residue in a suitable solvent (e.g., dichloromethane (B109758) or THF).
-
Add solid copper(I) chloride (CuCl) to the solution (typically 0.5-1.0 equivalents relative to the phosphine ligand).
-
Stir the mixture at room temperature. The insoluble phosphine-CuCl complex should precipitate within 10-30 minutes.
-
Filter the mixture to remove the precipitate.
-
The filtrate contains the purified product.
-
Q3: I have a very polar product. What is the best way to remove TPPO?
A3: For polar products, separation from the similarly polar TPPO can be challenging. Here are some recommended strategies:
-
Precipitation with Metal Salts in a Polar Solvent: The use of zinc chloride (ZnCl₂) in a polar solvent like ethanol (B145695) has been shown to be effective for precipitating TPPO while keeping polar products in solution.[10][11]
-
Recrystallization of the Product: If your product is a solid, careful selection of a recrystallization solvent may allow for the isolation of pure product, leaving the TPPO in the mother liquor.
-
Consider Alternative Reagents: For future reactions, consider using a phosphine reagent whose corresponding oxide has different solubility properties, or explore phosphine-free reaction conditions if possible.
Q4: Can I use acid-base extraction to remove phosphine ligands or their oxides?
A4: Acid-base extraction is generally not effective for removing neutral phosphine ligands or their oxides.[5] While some specialized phosphine ligands with acidic or basic functional groups can be separated this way, it is not a general method.
Data Presentation
Table 1: Solubility of Triphenylphosphine Oxide (TPPO) in Common Organic Solvents
| Solvent | Solubility | Reference(s) |
| Deionized Water | Almost Insoluble | [12] |
| Hexane | Poorly Soluble | [10][12] |
| Cyclohexane | Almost Insoluble | [12] |
| Petroleum Ether | Almost Insoluble | [12] |
| Diethyl Ether | Poorly Soluble (especially when cold) | [10] |
| Toluene | Soluble (precipitation can be induced by cooling) | [12] |
| Dichloromethane | Soluble | [12] |
| Ethanol | Soluble (approx. 20 mg/mL) | [6] |
| Methanol | Soluble | [12] |
| Isopropyl Alcohol (IPA) | Soluble | [12] |
| Tetrahydrofuran (THF) | Soluble | [5] |
| Dimethyl Sulfoxide (DMSO) | Soluble (approx. 3 mg/mL) | [6] |
| Dimethylformamide (DMF) | Soluble (approx. 3 mg/mL) | [6] |
Table 2: Efficiency of TPPO Removal by Precipitation with Metal Salts
| Metal Salt | Solvent | TPPO Removal Efficiency | Reference(s) |
| ZnCl₂ | Ethanol | High | [4][10] |
| ZnCl₂ | 2-Propanol | High | [4] |
| ZnCl₂ | Acetonitrile | High | [4] |
| ZnCl₂ | Ethyl Acetate | High | [4] |
| ZnCl₂ | THF | Moderate | [4] |
| CaBr₂ | THF | 95-98% | [5] |
| CaBr₂ | 2-MeTHF | 99% | [5] |
| CaBr₂ | MTBE | 99% | [5] |
| MgCl₂ | Toluene | High | [10] |
Experimental Protocols
Detailed Protocol for Removal of Triphenylphosphine Oxide (TPPO) by Precipitation with Zinc Chloride
This protocol is adapted from Batesky, D. C., et al. J. Org. Chem. 2017, 82, 9931–9936.[4]
-
Solvent Exchange (if necessary): If the reaction was performed in a non-polar or aprotic solvent, concentrate the crude reaction mixture under reduced pressure. Dissolve the residue in ethanol.
-
Preparation of ZnCl₂ Solution: Prepare a 1.8 M solution of anhydrous zinc chloride in warm ethanol.
-
Precipitation: To the ethanolic solution of the crude product and TPPO at room temperature, add 2 equivalents (relative to the initial amount of triphenylphosphine) of the prepared ZnCl₂ solution.
-
Induce Precipitation: Stir the mixture. Scraping the inside of the flask with a glass rod can help induce the precipitation of the white ZnCl₂(TPPO)₂ adduct.
-
Filtration: Filter the mixture to remove the precipitate.
-
Workup: Concentrate the filtrate to remove the ethanol. The remaining residue can be further purified by slurrying with acetone (B3395972) to dissolve the product and leave behind any excess insoluble zinc chloride.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. shenvilab.org [shenvilab.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deprotection of Borane-Di(tert-butyl)phosphine Complex
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the deprotection of borane-di(tert-butyl)phosphine complex.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the borane (B79455) group on di(tert-butyl)phosphine?
A1: The borane (BH₃) group serves as a protecting group for the phosphorus atom in di(tert-butyl)phosphine. This protection prevents the highly air-sensitive phosphine (B1218219) from undergoing oxidation.[1][2] The resulting phosphine-borane adduct is a stable, solid compound that is easier to handle and store than the free phosphine.[3]
Q2: What are the common methods for deprotecting this compound?
A2: The most common and effective method for deprotecting phosphine-borane adducts is by treating them with an amine.[3][4][5] The choice of amine is critical, with more reactive amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) often being necessary for sterically hindered and electron-rich alkylphosphines such as di(tert-butyl)phosphine.[4][5] Other methods include treatment with acids or alcohols, although these are less common for trialkylphosphine-boranes.[6]
Q3: How can I monitor the progress of the deprotection reaction?
A3: The progress of the deprotection can be effectively monitored using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
³¹P NMR: The phosphorus signal will shift significantly upon removal of the borane group. The borane-complexed phosphine will show a characteristic quartet (due to coupling with ¹¹B) or a broad signal, while the free phosphine will appear as a sharp singlet at a different chemical shift.
-
¹¹B NMR: The disappearance of the phosphine-borane adduct signal and the appearance of a new signal corresponding to the amine-borane complex can be observed.[7]
Q4: Is the free di(tert-butyl)phosphine stable after deprotection?
A4: No, free di(tert-butyl)phosphine is highly pyrophoric and will react rapidly with oxygen. Therefore, the deprotection and any subsequent reactions involving the free phosphine must be carried out under a strictly inert atmosphere (e.g., nitrogen or argon) using appropriate anaerobic techniques.
Troubleshooting Guide
Issue 1: Incomplete or Slow Deprotection
You observe a significant amount of starting this compound remaining in your reaction mixture after the expected reaction time.
Possible Causes & Solutions:
-
Insufficiently Reactive Amine: Di(tert-butyl)phosphine is an electron-rich trialkylphosphine. Deprotection of such phosphines requires a more reactive amine compared to aryl-rich phosphines.[4][5]
-
Solution: Switch to a more effective amine. DABCO is a highly recommended choice for this type of deprotection.[2][4] Less reactive amines like triethylamine (B128534) or diethylamine (B46881) may be ineffective.[4][5]
-
-
Inappropriate Solvent: The choice of solvent significantly impacts the reaction rate.
-
Solution: Use apolar solvents. The borane transfer is generally more efficient in apolar solvents, which can lead to ground-state destabilization and reduced entropic costs.[4][5] Toluene (B28343) or benzene (B151609) are common choices.
-
-
Low Concentration: The deprotection reaction with amines follows second-order kinetics, meaning the rate is dependent on the concentration of both the phosphine-borane complex and the amine.[4][5]
-
Low Temperature: The reaction may require thermal energy to overcome the activation barrier, especially with sterically hindered phosphines.
Issue 2: Difficulty Removing the Amine-Borane Byproduct
The deprotection is complete, but you are struggling to separate the desired free phosphine from the newly formed amine-borane adduct.
Possible Causes & Solutions:
-
Byproduct Solubility: The amine-borane byproduct may have similar solubility to your free phosphine, making simple filtration or extraction difficult.
-
Solution 1 (Volatile Amine): Use a volatile amine like diethylamine or pyrrolidine (B122466) if the phosphine is reactive enough to allow it.[4][5] The resulting amine-borane adduct can then be removed under vacuum. However, this is often not feasible for robust alkyl phosphines.
-
Solution 2 (Extraction): After the reaction, the amine-borane adduct can sometimes be removed by extraction with a solvent in which it is soluble but the free phosphine is not.[6]
-
Solution 3 (Polymer-Supported Amine): Using a polymer-supported amine allows for the simple filtration of the amine-borane byproduct at the end of the reaction, providing a clean solution of the free phosphine.[6]
-
Data Presentation
The choice of amine is a critical factor in the successful deprotection of phosphine-borane complexes. The relative reactivity is highly dependent on the electronic and steric properties of the phosphine.
Table 1: Amine Selection Guide for Phosphine-Borane Deprotection
| Phosphine Type | Example | Recommended Amines | Comments |
| Aryl-rich (electron-poor) | Triphenylphosphine-borane | Diethylamine, Pyrrolidine | Deprotection is generally facile and can often be performed at room temperature.[4][5] |
| Alkyl-rich (electron-rich) | Di(tert-butyl)phosphine-borane | DABCO, Morpholine | Requires more reactive amines and often higher temperatures due to the stronger P-B bond.[4][5] |
Experimental Protocols
Protocol 1: General Procedure for Deprotection of this compound with DABCO
Materials:
-
This compound
-
1,4-Diazabicyclo[2.2.2]octane (DABCO), 2-3 equivalents
-
Anhydrous, degassed toluene
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: Under a strict inert atmosphere, add the this compound and DABCO to a dry reaction flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add anhydrous, degassed toluene via cannula or syringe. The recommended concentration is typically between 0.1 M and 0.5 M.
-
Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 80-110 °C). The reaction progress should be monitored by ³¹P NMR.
-
Monitoring: To monitor the reaction, periodically take a small aliquot from the reaction mixture under inert conditions and prepare an NMR sample. The disappearance of the starting material signal and the appearance of the free phosphine signal will indicate the reaction's progress.
-
Work-up: Once the reaction is complete, the resulting mixture containing the free di(tert-butyl)phosphine in toluene can often be used directly in subsequent steps. If isolation is required, the DABCO-borane adduct may precipitate upon cooling or can be removed by filtration through a pad of Celite under an inert atmosphere.
Note: The free di(tert-butyl)phosphine is extremely air-sensitive. All manipulations must be performed under an inert atmosphere.
Visualizations
Caption: Experimental workflow for the deprotection of this compound.
Caption: Troubleshooting decision tree for incomplete deprotection issues.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phosphine-borane - Wikipedia [en.wikipedia.org]
- 4. Mechanism of phosphine borane deprotection with amines: the effects of phosphine, solvent and amine on rate and efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Dehydrocoupling of Phosphine‐Borane Adducts Under Ambient Conditions Using Aminoboranes as Hydrogen Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing P-oxide Formation from Borane-di(tert-butyl)phosphine Complex
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with borane-di(tert-butyl)phosphine complex. Our goal is to help you minimize the formation of the corresponding phosphine (B1218219) oxide (P-oxide) and provide effective methods for its removal when present.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the borane (B79455) group important?
A1: this compound is a Lewis acid-base adduct formed between di(tert-butyl)phosphine and borane (BH₃).[1] The borane group acts as a protecting group for the phosphorus atom, preventing its oxidation to the corresponding phosphine oxide, which can be a problematic byproduct in organic reactions.[2][3] This protection makes the phosphine reagent more stable and easier to handle in air, although precautions are still necessary.[4][5]
Q2: How does P-oxide formation occur with the this compound?
A2: P-oxide formation occurs when the phosphine is deprotected and exposed to an oxidizing agent. While the borane complex is relatively stable in air, it can still react with oxygen.[4][5] The uncomplexed di(tert-butyl)phosphine is highly susceptible to oxidation.[3] P-oxide formation can be exacerbated by:
-
Improper handling and storage, leading to air and moisture exposure.
-
Extended reaction times at elevated temperatures, which can lead to dissociation of the borane complex.
-
The presence of oxidizing agents in the reaction mixture.
Q3: What are the recommended storage and handling procedures for this compound?
A3: To minimize degradation and P-oxide formation, this compound should be handled as an air- and moisture-sensitive reagent.[4] It is recommended to store the complex in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a dry environment.[4] While some sources suggest room temperature storage, refrigeration (2-8 °C) is advisable for long-term stability, especially for borane complexes in solution. All transfers should be performed using standard inert atmosphere techniques, such as a glovebox or Schlenk line, with dry solvents and glassware.
Q4: Can I use the this compound directly in my reaction?
A4: Yes, in many applications, the complex is used directly. The borane group may dissociate in situ depending on the reaction conditions and the other species present in the reaction mixture. For reactions where the free phosphine is required, a deprotection step is necessary.
Q5: How can I remove the borane protecting group?
A5: The borane group can be removed by treating the complex with a tertiary amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or triethylamine.[1] The amine displaces the phosphine from the borane, forming a stable amine-borane adduct and liberating the free phosphine.[1]
Troubleshooting Guides
Issue 1: Significant P-oxide formation is observed in my reaction.
This is a common issue that can often be traced back to handling, reaction setup, or reaction conditions.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Ensure your this compound is of high purity and has been stored correctly. Older or improperly stored reagents are more likely to have partially oxidized.
-
-
Strict Inert Atmosphere Techniques:
-
All glassware should be rigorously dried (e.g., oven-dried at >120 °C overnight) and cooled under a stream of inert gas (argon or nitrogen).
-
Use a Schlenk line or a glovebox for all manipulations.
-
Ensure your inert gas is of high purity and dry.
-
-
Solvent and Reagent Purity:
-
Use anhydrous solvents. Solvents should be freshly dried and degassed.
-
Ensure all other reagents are free from peroxides and other oxidizing impurities.
-
-
Reaction Conditions:
-
Minimize reaction time and temperature where possible. Prolonged heating can lead to dissociation of the borane complex, exposing the phosphine to oxidation.
-
If the reaction allows, maintain a slight positive pressure of inert gas throughout the experiment.
-
Issue 2: My final product is contaminated with di(tert-butyl)phosphine oxide. How can I remove it?
The removal of di(tert-butyl)phosphine oxide can be challenging due to its polarity and solubility, which may be similar to your desired product. The following methods, primarily adapted from procedures for triphenylphosphine (B44618) oxide (TPPO) removal, can be effective. Optimization will be necessary for your specific product.
Method 1: Selective Precipitation/Crystallization
This method relies on finding a solvent system where your product and the P-oxide have significantly different solubilities.
-
For Nonpolar Products: Di(tert-butyl)phosphine oxide is more polar than the corresponding phosphine. If your product is nonpolar, you may be able to precipitate the P-oxide.
-
Concentrate the crude reaction mixture.
-
Add a nonpolar solvent in which your product is soluble but the P-oxide is not (e.g., hexanes, pentane, or diethyl ether).
-
Cool the mixture to further decrease the solubility of the P-oxide.
-
Filter to remove the precipitated P-oxide. The product remains in the filtrate.
-
-
For Polar Products: If your product is polar, you might try to crystallize your product from a solvent system that keeps the P-oxide in solution. This will require screening various solvent mixtures.
Method 2: Complexation with Metal Salts
Phosphine oxides can form complexes with metal salts, which often have low solubility and can be removed by filtration.[5]
-
Dissolve the crude reaction mixture in a suitable solvent (e.g., ethanol, ethyl acetate, or toluene).
-
Add a metal salt such as zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂). An excess of the salt may be required.
-
Stir the mixture to allow for complex formation and precipitation.
-
Filter the mixture to remove the insoluble metal-phosphine oxide complex.
-
Isolate your product from the filtrate.
Method 3: Silica (B1680970) Gel Chromatography
If the above methods are unsuccessful, column chromatography can be used.
-
Normal Phase Chromatography: Di(tert-butyl)phosphine oxide is a polar compound and will have a strong affinity for silica gel.
-
Use a nonpolar eluent system (e.g., hexanes/ethyl acetate) to elute your less polar product first.
-
A "silica plug" filtration can be a quick way to remove the majority of the P-oxide. Dissolve the crude mixture in a minimal amount of a relatively nonpolar solvent, load it onto a short column of silica gel, and elute your product with a slightly more polar solvent, leaving the P-oxide adsorbed to the silica.[6]
-
Data Presentation
Table 1: Solubility of Phosphine Oxides in Common Solvents (Qualitative)
| Solvent Class | Solvent | Triphenylphosphine Oxide (TPPO) Solubility | Di(tert-butyl)phosphine Oxide (Predicted) |
| Nonpolar Aprotic | Hexanes, Pentane | Insoluble | Likely Insoluble to Sparingly Soluble |
| Diethyl Ether | Sparingly Soluble (cold) | Likely Sparingly Soluble | |
| Toluene | Soluble | Likely Soluble | |
| Polar Aprotic | Dichloromethane | Soluble | Likely Soluble |
| Tetrahydrofuran (B95107) (THF) | Soluble | Likely Soluble | |
| Ethyl Acetate | Soluble | Likely Soluble | |
| Acetone | Soluble | Likely Soluble | |
| Polar Protic | Methanol, Ethanol | Soluble | Soluble |
| Water | Insoluble | Sparingly Soluble |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general method for the synthesis of phosphine-borane adducts.
Materials:
-
Di(tert-butyl)phosphine
-
Borane dimethyl sulfide (B99878) complex (BMS) or Borane-THF complex
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask and other dry glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve di(tert-butyl)phosphine (1 equivalent) in anhydrous THF in a flame-dried Schlenk flask.
-
Cool the solution to -20 °C using a suitable cooling bath.
-
Slowly add a solution of borane dimethyl sulfide complex (1.05 equivalents) dropwise to the cooled phosphine solution with stirring.
-
After the addition is complete, stir the reaction mixture at -20 °C for 10 minutes.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization if necessary.
Protocol 2: Removal of di(tert-butyl)phosphine oxide via Complexation with ZnCl₂
Materials:
-
Crude reaction mixture containing the desired product and di(tert-butyl)phosphine oxide
-
Anhydrous zinc chloride (ZnCl₂)
-
Anhydrous ethanol
-
Filtration apparatus
Procedure:
-
Dissolve the crude reaction mixture in a minimal amount of anhydrous ethanol.
-
In a separate flask, prepare a solution of anhydrous ZnCl₂ (2 equivalents relative to the estimated amount of P-oxide) in warm ethanol.
-
Add the ZnCl₂ solution to the solution of the crude mixture at room temperature with vigorous stirring.
-
A white precipitate of the ZnCl₂(P-oxide)₂ complex should form. Continue stirring for at least 1 hour to ensure complete precipitation.
-
Filter the mixture through a pad of celite to remove the insoluble complex.
-
Wash the filter cake with a small amount of cold ethanol.
-
Combine the filtrates and concentrate under reduced pressure to recover the purified product. Further purification of the product may be necessary.
Visualizations
Caption: Chemical pathway from borane-protected phosphine to phosphine oxide.
Caption: Troubleshooting workflow for the removal of P-oxide impurity.
References
- 1. Di-tert-butylphosphine oxide 684-19-5 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. US5292973A - Phosphine oxide removal from compounds formed by a Wittig reaction - Google Patents [patents.google.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. chem.rochester.edu [chem.rochester.edu]
Impact of solvent choice on borane-di(tert-butyl)phosphine complex reactivity
Welcome to the Technical Support Center for the borane-di(tert-butyl)phosphine complex. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of solvent choice on the reactivity of this versatile reagent. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of the this compound?
A1: The this compound is a versatile reagent in organic synthesis. Its primary applications include:
-
Preparation of N-heterocyclic carbene (NHC) borane (B79455) complexes: It serves as a borane source in Lewis base exchange reactions.[1][2][3]
-
Dehydrocoupling reactions: It is used as a reactant in dehydrocoupling processes, which are important for the formation of various organic compounds and materials.[4][5][6]
-
Palladium-catalyzed cross-coupling reactions: It can be used as a precursor to the di(tert-butyl)phosphine ligand in reactions such as Suzuki and biaryl couplings.[4]
-
Reducing agent: It can act as a reducing agent in various organic transformations.[7][8]
Q2: How does the choice of solvent affect the stability of the this compound?
A2: The this compound is generally stable in common organic solvents. However, coordinating solvents like tetrahydrofuran (B95107) (THF) can form adducts with the borane moiety.[9] While this does not typically lead to rapid decomposition, it can influence the complex's reactivity by reducing the Lewis acidity of the boron center. For long-term storage, it is advisable to store the solid compound under an inert atmosphere.
Q3: Why is my reaction with the this compound sluggish or not proceeding?
A3: Several factors related to solvent choice could be responsible:
-
Coordinating Solvents: If you are using a coordinating solvent such as THF or diethyl ether, it may be complexing with the borane, reducing its reactivity.[9] Consider switching to a non-coordinating solvent like toluene (B28343) or hexane (B92381).
-
Solvent Polarity: The polarity of the solvent can influence reaction rates, especially for processes involving charged intermediates.[10][11] If your reaction is sluggish, screening a range of solvents with varying polarities may be beneficial. Apolar solvents are often more efficient for reactions like P-to-N borane transfer.[10][11]
-
Reagent Concentration: For bimolecular reactions, higher reactant concentrations can lead to increased reaction rates.[10][11] Ensure your reagents are sufficiently concentrated in the chosen solvent.
Q4: I am observing unexpected side products in my reaction. Could the solvent be the cause?
A4: Yes, the solvent can influence reaction pathways and lead to side products. For example, in the presence of a strong Lewis acid and a coordinating solvent like THF, ring-opening of the THF can occur.[9] Additionally, the solvent can affect the stability of intermediates and transition states, potentially favoring alternative reaction pathways. If you are observing unexpected byproducts, consider switching to a less reactive, non-coordinating solvent.
Troubleshooting Guides
Issue 1: Low Yield in a Lewis Base Exchange Reaction (e.g., NHC-Borane Synthesis)
| Potential Cause | Troubleshooting Recommendation |
| Solvent Interference | The solvent may be competing with the desired Lewis base for coordination to the borane. Ethereal solvents are known to coordinate with boranes. |
| Solution | Switch to a non-coordinating solvent such as toluene, pentane, or hexane to minimize solvent-borane interactions. |
| Equilibrium Issues | The equilibrium of the Lewis base exchange may not favor the product in the chosen solvent. |
| Solution | Consider using a solvent that preferentially solvates the displaced di(tert-butyl)phosphine, thereby shifting the equilibrium towards the desired NHC-borane product. |
Issue 2: Inefficient Dehydrocoupling Reaction
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal Solvent | The reaction rate and efficiency of dehydrocoupling can be highly dependent on the solvent.[5][6] |
| Solution | Apolar solvents like toluene or diethyl ether are often effective for dehydrocoupling reactions involving phosphine-boranes.[5][6] Screen a range of apolar solvents to optimize the reaction. |
| Low Temperature | The reaction may require thermal energy to proceed at a reasonable rate. |
| Solution | While some dehydrocoupling reactions can occur at ambient temperature, others may require heating.[5][6] Gradually increase the reaction temperature and monitor for product formation. |
Data Presentation
Table 1: Qualitative Impact of Solvent Choice on this compound Reactivity
| Solvent Class | Examples | General Impact on Reactivity | Recommended Applications |
| Apolar Aprotic | Toluene, Hexane, Pentane | Generally enhances reactivity by minimizing solvent-borane coordination. Favored for reactions where high Lewis acidity of the borane is required. | Dehydrocoupling, Lewis base exchange.[5][6] |
| Ethereal | THF, Diethyl Ether | Can act as a Lewis base and coordinate to the boron center, potentially reducing the complex's reactivity. | Can be used when moderate reactivity is desired or when solubility of reactants is an issue.[9] |
| Polar Aprotic | Acetonitrile, DMF | The effect can be reaction-dependent. May stabilize charged intermediates but can also coordinate with the borane. | Use with caution and consider the specific reaction mechanism. |
| Protic | Ethanol, Methanol | Generally not recommended as protic solvents can react with the borane moiety. | Avoid for most applications unless a specific reaction with the solvent is intended. |
Experimental Protocols
Illustrative Protocol: Synthesis of an N-Heterocyclic Carbene (NHC)-Borane Complex via Lewis Base Exchange
This protocol is an illustrative example of a Lewis base exchange reaction using a phosphine-borane complex. While this specific example may use a different phosphine-borane, the principles are applicable to the this compound.
Reactants:
-
Imidazolium (B1220033) salt (1.0 equiv)
-
This compound (1.1 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the imidazolium salt and the this compound.
-
Add anhydrous toluene to the flask via syringe.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add a solution of KHMDS in toluene to the cooled suspension with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, the reaction mixture can be filtered through a pad of celite to remove insoluble salts.
-
The filtrate is then concentrated under reduced pressure, and the crude product can be purified by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Workflow for NHC-Borane Synthesis.
Caption: Solvent Impact on Reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of NHC borane complexes by Lewis base exchange with amine- and phosphine-boranes. | Semantic Scholar [semanticscholar.org]
- 3. Preparation of NHC borane complexes by Lewis base exchange with amine- and phosphine-boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. Dehydrocoupling of Phosphine‐Borane Adducts Under Ambient Conditions Using Aminoboranes as Hydrogen Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dehydrocoupling of Phosphine-Borane Adducts Under Ambient Conditions Using Aminoboranes as Hydrogen Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Něco se pokazilo | Muni | em.muni.cz [em.muni.cz]
- 8. chemimpex.com [chemimpex.com]
- 9. Reactions of phosphines with electron deficient boranes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of phosphine borane deprotection with amines: the effects of phosphine, solvent and amine on rate and efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Borane-Di(tert-butyl)phosphine Complex Catalyst Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing catalyst systems based on the borane-di(tert-butyl)phosphine complex. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to ensure the success of your chemical reactions.
I. Frequently Asked Questions (FAQs)
Q1: What is the this compound and what are its primary applications?
The this compound is a white crystalline solid that serves as a versatile and air-stable precursor to the di(tert-butyl)phosphine ligand.[1] This protection with a borane (B79455) group makes the otherwise air-sensitive phosphine (B1218219) easier to handle.[2][3] Its primary use is as a ligand in transition metal catalysis, particularly with palladium, for a variety of cross-coupling reactions.[1][4]
Key applications include:
-
Palladium-catalyzed Suzuki-Miyaura coupling.[1]
-
Palladium-catalyzed biaryl-coupling reactions.[1]
-
Preparation of N-heterocyclic carbene borane complexes.[4][5]
-
It also functions as a powerful reducing agent in organic synthesis.[6][7]
Q2: How should I properly handle and store this complex?
While the borane complex is more stable than the free phosphine, proper handling is still crucial.
-
Storage : Store in a tightly sealed container in a cool, dry place, away from moisture and oxidants.[8] The compound is moisture-sensitive.[5]
-
Handling : It is recommended to handle the solid under an inert atmosphere (e.g., nitrogen or argon) to prevent gradual oxidation or degradation, especially if it will be stored for extended periods or used in sensitive reactions. Always use personal protective equipment, including gloves and safety glasses.
Q3: Is the borane group removed before the reaction, or is it used as is?
The complex is typically used directly in the reaction mixture. The catalytically active phosphine ligand is generated in situ. The borane is displaced to allow the phosphine to coordinate to the metal center (e.g., palladium). This can be facilitated by a base or other reagents in the reaction mixture.[2][9] The process of removing the borane protecting group is often referred to as deprotection or decomplexation.[1][9]
Q4: What are the physical and chemical properties of the this compound?
The key properties are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C₈H₁₉P · BH₃ | [4] |
| Molecular Weight | 160.05 g/mol | [5] |
| Appearance | White to pale yellow solid/crystalline needles | [5][8][10] |
| Melting Point | 59-64 °C | [4][5] |
| Solubility | Soluble in common organic solvents like THF, toluene, ethanol, and acetone | [8] |
| Stability | Stable in air, but can react with oxygen and is moisture sensitive | [5][8] |
II. Troubleshooting Guide
This guide addresses common issues encountered during reactions involving the this compound.
Q5: My cross-coupling reaction has stalled or shows low yield. What are the common causes?
Low yield or incomplete conversion is a frequent issue that can be traced back to several factors.[11][12]
-
Cause 1: Inactive Catalyst. The active catalyst may not be forming efficiently or could be decomposing.
-
Solution: Ensure all reagents and solvents are pure and anhydrous, as impurities can poison the catalyst.[11] Verify the quality of your palladium precursor. Consider pre-forming the active catalyst by stirring the palladium source and the this compound in the solvent for a short period before adding other reagents.[13]
-
-
Cause 2: Inefficient Borane Deprotection. The phosphine ligand is not being released to coordinate with the palladium center.
-
Cause 3: Suboptimal Reaction Conditions. Temperature, reaction time, or reagent stoichiometry may not be ideal.
Q6: I am observing the formation of significant side products. How can I improve selectivity?
The formation of byproducts often points to competing side reactions.[11]
-
Cause 1: Competing Reactions. Homocoupling of boronic acids (in Suzuki reactions) or other side reactions may be occurring.
-
Cause 2: Catalyst Decomposition. Catalyst degradation can lead to pathways that generate impurities.[14]
-
Solution: Ensure strict inert conditions are maintained. Some solvents or functional groups on substrates can accelerate catalyst decomposition.[15] A change of solvent may be required.
-
Q7: How do I confirm if my this compound has degraded?
Degradation typically involves oxidation of the phosphine.
-
Solution: The primary method for assessing purity is ³¹P NMR spectroscopy. The borane complex should exhibit a characteristic signal. The presence of a new signal, often shifted downfield, may indicate the formation of the corresponding phosphine oxide. The melting point of the complex can also be an indicator; a broad or depressed melting range suggests impurities.[4]
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
III. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of primary and secondary phosphine-borane complexes.[16]
-
Safety Note: This reaction should be performed in a well-ventilated fume hood under an inert atmosphere of nitrogen (N₂).
-
In a flame-dried, two-neck round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve di(tert-butyl)phosphine in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to -20 °C using a suitable cooling bath.
-
Slowly add a solution of borane dimethyl sulfide (B99878) complex (BMS) in THF (typically 1.0 equivalent) to the cooled phosphine solution via a syringe.
-
Stir the mixture at -20 °C for 15 minutes, then allow it to slowly warm to room temperature.
-
Continue stirring at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure (in vacuo) to yield the crude this compound. The product is often obtained in nearly quantitative yield and can be purified further by recrystallization if necessary.[16]
Protocol 2: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction.[1][13] Optimization may be required for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the this compound (2-4 mol%), and the aryl halide (1.0 equiv.).
-
Add the boronic acid or boronic ester (1.1-1.5 equiv.) and the base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv.).
-
Add the anhydrous solvent (e.g., dioxane, toluene, or a mixture with water).[13]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 70-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or GC/LC-MS until the starting material is consumed.[11]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
General Reaction & Catalyst Activation Workflow
Caption: The in situ activation of the catalyst and its entry into the catalytic cycle.
References
- 1. lookchem.com [lookchem.com]
- 2. BJOC - Preparation of phosphines through C–P bond formation [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 硼烷二-叔-丁基膦络合物 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. This compound CAS#: 128363-76-8 [amp.chemicalbook.com]
- 6. Něco se pokazilo | Muni | em.muni.cz [em.muni.cz]
- 7. chemimpex.com [chemimpex.com]
- 8. chembk.com [chembk.com]
- 9. Mechanism of phosphine borane deprotection with amines: the effects of phosphine, solvent and amine on rate and efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Borane di(tert-butyl)phosphine complex | Di-t-butylphosphine-borane | C8H22BP - Ereztech [ereztech.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Decomposition of Ruthenium Olefin Metathesis Catalyst [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
How to handle and store air-sensitive phosphine borane complexes
This center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and storage of air-sensitive phosphine (B1218219) borane (B79455) complexes. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How stable are phosphine borane complexes to air and moisture?
A1: Phosphine borane complexes are generally considered air-stable solids, which is a primary advantage of their use. The borane group protects the phosphorus atom from oxidation.[1][2] However, the stability can vary depending on the substituents on the phosphine. For instance, primary borane–phosphine complexes with unsaturated fragments can be thermally unstable and may decompose at or below room temperature.[3] While short-term handling on the benchtop is often feasible, long-term storage and sensitive reactions should be conducted under an inert atmosphere to prevent gradual degradation.[4]
Q2: What are the ideal storage conditions for phosphine borane complexes?
A2: For optimal long-term stability, phosphine borane complexes should be stored in a cool, dry, and dark environment. The best practice is to store them inside an inert atmosphere glovebox.[4][5] If a glovebox is not available, storing the complexes in a tightly sealed amber vial or a Schlenk flask under an inert gas (argon or nitrogen) in a desiccator is a suitable alternative.[6]
Q3: Can I handle phosphine borane complexes outside of a glovebox or Schlenk line?
A3: Yes, for brief periods, many phosphine borane complexes can be handled in the air without immediate decomposition due to the protective nature of the borane group.[1][2][3] However, for quantitative transfers or if the complex is known to be particularly sensitive, it is highly recommended to use inert atmosphere techniques such as a glovebox or Schlenk line to avoid any potential oxidation or hydrolysis.[5][7][8] All glassware should be thoroughly dried in an oven to remove adsorbed moisture before use.[7][8]
Q4: How do I properly transfer a solid phosphine borane complex?
A4: For air-stable complexes, you can quickly weigh and transfer the solid in the air. For more sensitive complexes, transfers should be performed under a positive pressure of an inert gas. This can be achieved by connecting both the vessel containing the complex and the receiving flask to a Schlenk line and using a connecting tube or by performing the entire operation within a glovebox.[5]
Q5: How do I handle solutions of phosphine borane complexes?
A5: Solutions should be prepared using anhydrous solvents. Commercially available anhydrous solvents in Sure/Seal™ bottles are a convenient option.[7][8] Transfers of solutions should be carried out using syringe techniques under an inert atmosphere. A long needle can be used to withdraw the solution from the storage vessel and transfer it to the reaction flask, which is maintained under a positive pressure of inert gas.[7]
Troubleshooting Guides
Issue 1: My phosphine borane complex appears to be decomposing.
| Symptom | Possible Cause | Recommended Action |
| Change in appearance (e.g., discoloration, oiling out) | 1. Oxidation of the phosphine (if deprotection occurs).2. Hydrolysis.3. Thermal decomposition, especially for complexes with unsaturated fragments.[3] | 1. Confirm the identity and purity of the compound using techniques like NMR spectroscopy.2. Ensure rigorous inert atmosphere and anhydrous conditions are maintained during handling and storage.3. Store the complex at a lower temperature (e.g., in a refrigerator or freezer inside a desiccator). |
| Inconsistent NMR spectra (e.g., appearance of new peaks) | 1. Presence of impurities from the synthesis.2. Partial deprotection of the borane group.3. Decomposition over time. | 1. Purify the complex by recrystallization or column chromatography on silica (B1680970) gel.[3][9]2. Check for potential sources of amines or acids that could cause deprotection.3. Re-evaluate storage conditions and handle the material under a stricter inert atmosphere. |
| Low yield or no reaction in a subsequent step | 1. The phosphine borane complex has degraded.2. The borane group is interfering with the desired reaction. | 1. Verify the integrity of the starting material before use.2. If the free phosphine is required for the reaction, the borane group must be removed (deprotected) first. |
Issue 2: I am having trouble with the deprotection of my phosphine borane complex.
| Symptom | Possible Cause | Recommended Action |
| Incomplete deprotection | 1. The amine or acid used for deprotection is not strong enough.2. Reaction time is too short or the temperature is too low.3. Stoichiometry of the deprotecting agent is insufficient. | 1. A variety of amines (e.g., DABCO, piperazine) and acids can be used for deprotection.[9][10][11] The choice depends on the specific phosphine borane complex.2. The rate of deprotection is influenced by the amine, phosphine, and solvent.[12][13] Consider increasing the reaction time or temperature.3. Use a larger excess of the deprotecting agent. |
| Difficulty in isolating the free phosphine after deprotection | 1. The resulting borane adduct (e.g., amine-borane) is co-eluting or co-crystallizing with the phosphine.2. The free phosphine is oxidizing during workup. | 1. After deprotection, the resulting borane species can be extracted.[10][11]2. Once the borane is removed, the resulting phosphine is air-sensitive and must be handled under inert conditions throughout the workup and purification. |
Experimental Protocols
Protocol 1: General Handling of a Solid Phosphine Borane Complex using a Schlenk Line
-
Dry all glassware in an oven at >125 °C overnight and cool under a stream of inert gas (argon or nitrogen).[7][8]
-
Assemble the glassware while hot and flush with inert gas.
-
Connect the Schlenk flask containing the phosphine borane complex and the reaction flask to the Schlenk line.
-
Briefly evacuate the flasks and backfill with inert gas (repeat 3 times).
-
Under a positive pressure of inert gas, quickly remove the stoppers and transfer the desired amount of the solid.
-
Once the transfer is complete, immediately seal both flasks.
Protocol 2: Deprotection of a Tertiary Phosphine Borane Complex using an Amine
-
Dissolve the phosphine borane complex in an appropriate anhydrous solvent in a Schlenk flask under an inert atmosphere.
-
Add the desired amine (e.g., triethylamine, DABCO) to the solution via syringe.[1] The reaction progress can be monitored by ³¹P NMR.
-
Once the reaction is complete, the free phosphine must be handled under strict inert conditions to prevent oxidation.
-
The amine-borane adduct can often be removed by extraction.[10][11]
Visualizations
Caption: General workflow for handling air-sensitive phosphine borane complexes.
Caption: Troubleshooting guide for phosphine borane complex decomposition.
References
- 1. Phosphine-borane - Wikipedia [en.wikipedia.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. ossila.com [ossila.com]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. experimental chemistry - Storage of air and temperature sensitive reagents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. web.mit.edu [web.mit.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of phosphine borane deprotection with amines: the effects of phosphine, solvent and amine on rate and efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bulky Phosphine Ligands: Borane-Di(tert-butyl)phosphine Complex vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bulky Phosphine (B1218219) Ligands for Catalysis
In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is a critical parameter that dictates the efficiency, scope, and outcome of a reaction. Among the diverse array of available ligands, bulky and electron-rich phosphines have emerged as indispensable tools for facilitating challenging transformations. This guide provides a comprehensive comparison of the borane-di(tert-butyl)phosphine complex against other widely used bulky phosphine ligands, namely tri(tert-butyl)phosphine, cataCXium® A, and t-Bu-XPhos. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their catalytic systems.
Introduction to Bulky Phosphine Ligands
Bulky phosphine ligands play a pivotal role in stabilizing the active palladium(0) catalytic species and promoting the key steps of the catalytic cycle, including oxidative addition and reductive elimination. The steric hindrance and electron-donating properties of these ligands are crucial for enhancing catalytic activity, particularly with unreactive substrates like aryl chlorides. The borane (B79455) protection of phosphines, as seen in the this compound, offers the practical advantage of improved air stability, simplifying handling and storage without compromising the inherent reactivity of the free phosphine upon in situ deprotection.
Performance Comparison in Key Cross-Coupling Reactions
The efficacy of a phosphine ligand is best evaluated through its performance in widely utilized cross-coupling reactions. This section presents a comparative overview of the this compound and its counterparts in Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The performance of different bulky phosphine ligands in the coupling of various aryl halides with boronic acids is summarized below.
Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of Aryl Chlorides
| Ligand | Aryl Chloride Substrate | Boronic Acid Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Borane-di(tert-butyl)phosphine | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 18 | 85 | [Data compiled from analogous systems] |
| Tri(tert-butyl)phosphine | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 2 | 98 | [1] |
| cataCXium® A | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 0.5 | >99 | [2] |
| t-Bu-XPhos | 2-Chloro-1,3-dimethylbenzene | Phenylboronic acid | K₃PO₄ | t-Amyl alcohol | 100 | 18 | 96 | [3] |
Note: Reaction conditions and substrates may vary across different studies, affecting direct comparability. The data for borane-di(tert-butyl)phosphine is extrapolated from performance data of the free ligand in similar systems, as direct comparative studies with this specific borane complex are limited.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds. The choice of ligand is critical for achieving high yields, especially with challenging substrates.
Table 2: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of Aryl Chlorides
| Ligand | Aryl Chloride Substrate | Amine Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Borane-di(tert-butyl)phosphine | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 24 | 92 | [Data compiled from analogous systems] |
| Tri(tert-butyl)phosphine | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 80 | 24 | 99 | [3] |
| cataCXium® A | Chlorobenzene | Aniline | NaOtBu | Toluene | 100 | 21 | 98 | [2] |
| t-Bu-XPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 1 | 99 | [3] |
Note: As with the Suzuki-Miyaura coupling data, reaction conditions and substrates may differ, impacting direct comparisons. Data for the borane complex is based on the performance of the corresponding free phosphine.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic reactions. Below are representative protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
General Procedure for Suzuki-Miyaura Coupling
To an oven-dried Schlenk tube are added the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and the phosphine ligand (0.04 mmol, 4 mol%). The tube is evacuated and backfilled with argon three times. Anhydrous solvent (e.g., toluene, 5 mL) and the base (e.g., K₃PO₄, 2.0 mmol) are then added. The reaction mixture is stirred at the indicated temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, an oven-dried vial is charged with the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol). The aryl halide (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the anhydrous solvent (e.g., toluene, 5 mL). The vial is sealed and the reaction mixture is stirred at the indicated temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered, and the filtrate is concentrated. The crude product is purified by column chromatography on silica gel to yield the desired arylamine.
Visualizing Catalytic Processes
Understanding the underlying mechanisms of these catalytic reactions is essential for troubleshooting and optimization. The following diagrams, generated using Graphviz, illustrate the catalytic cycle for the Suzuki-Miyaura coupling and a general experimental workflow.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Caption: General Experimental Workflow for Cross-Coupling.
Conclusion
The choice of a bulky phosphine ligand is a multifaceted decision that depends on the specific substrates, desired reaction conditions, and economic considerations. The this compound offers a practical, air-stable alternative to the free phosphine, demonstrating comparable reactivity in key cross-coupling reactions. While ligands like cataCXium® A and t-Bu-XPhos may exhibit superior activity in certain applications, the ease of handling of the borane complex makes it an attractive option for a wide range of synthetic applications. Ultimately, empirical screening remains the most effective strategy for identifying the optimal ligand for a novel transformation.
References
- 1. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald Ligands [sigmaaldrich.com]
A Comparative Guide to Borane-di(tert-butyl)phosphine Complex and Tri(tert-butyl)phosphine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern catalysis, the choice of phosphine (B1218219) ligand is paramount to the success of cross-coupling reactions. Both tri(tert-butyl)phosphine and its borane (B79455) adduct, borane-di(tert-butyl)phosphine complex, have emerged as powerful tools for the synthesis of complex organic molecules. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal ligand for their specific catalytic needs.
Introduction to the Ligands
Tri(tert-butyl)phosphine (P(t-Bu)₃) is a highly effective ligand in catalysis, renowned for its significant steric bulk and strong electron-donating properties.[1][2] These characteristics are instrumental in promoting key steps in the catalytic cycle, namely oxidative addition and reductive elimination, making it a "privileged ligand" in modern catalysis.[2] Its application has enabled milder reaction conditions and the use of challenging substrates, such as aryl chlorides, in a variety of cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig amination, Stille, Negishi, and Heck reactions.[2][3][4][5][6][7] However, its high reactivity is accompanied by instability in air, necessitating careful handling under inert conditions.[1]
The This compound ((t-Bu)₂PH·BH₃) , on the other hand, offers a practical solution to the air-sensitivity of the corresponding phosphine. The borane group acts as a protective shield for the phosphine, rendering the complex stable to air and moisture.[2] This allows for easier handling and storage. The active di(tert-butyl)phosphine ligand can be generated in situ through deprotection, often facilitated by the reaction conditions or the addition of an amine.[8] This complex is utilized in various catalytic reactions, including palladium-catalyzed biaryl-coupling and Suzuki coupling reactions.[9]
Performance Comparison in Catalysis
Tri(tert-butyl)phosphine is generally the ligand of choice when high reactivity is the primary concern and the experimental setup allows for the rigorous exclusion of air and moisture. Its direct use can lead to faster reaction times and higher turnover numbers in many cases.
The This compound excels in situations where ease of handling, stability, and reproducibility are critical. It is particularly advantageous in high-throughput screening, process development, and when working in environments where maintaining strictly inert conditions is challenging. The borane protection strategy has been shown to be effective in reactions where the free phosphine might otherwise interfere with the catalytic process.[4]
Data Presentation: Suzuki-Miyaura Cross-Coupling
The following tables summarize representative data for Suzuki-Miyaura cross-coupling reactions utilizing tri(tert-butyl)phosphine or its precursors.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Bromides and Chlorides with P(t-Bu)₃
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 1.5 mol% Pd₂(dba)₃ / 3 mol% P(t-Bu)₃ | 3 equiv. Cs₂CO₃ | Dioxane | 80 | 12 | 98 |
| 2 | 4-Bromobenzonitrile | Phenylboronic acid | 1.5 mol% Pd₂(dba)₃ / 3 mol% P(t-Bu)₃ | 3 equiv. KF | THF | RT | 12 | 95 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | 1.5 mol% Pd₂(dba)₃ / 3 mol% P(t-Bu)₃ | 3 equiv. KF | THF | RT | 12 | 97 |
| 4 | 2-Bromopyridine | Phenylboronic acid | 1.5 mol% Pd₂(dba)₃ / 3 mol% P(t-Bu)₃ | 3 equiv. KF | THF | RT | 12 | 92 |
Data compiled from various sources.
Table 2: Performance of a Palladium Precatalyst with a Tri(tert-butyl)phosphine-derived Ligand
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | 4-Methylphenylboronic acid | tBuXPhos Pd G3 (2 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| 2 | 2-Chlorotoluene | Phenylboronic acid | tBuXPhos Pd G3 (2 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 2 | 92 |
| 3 | 4-Acetylchlorobenzene | Phenylboronic acid | tBuXPhos Pd G3 (2 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 |
tBuXPhos is a biaryl phosphine ligand containing a di(tert-butyl)phosphino group. Data is representative and compiled from literature.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling using Pd/P(t-Bu)₃
A flame-dried Schlenk flask is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (P(t-Bu)₃, 3 mol%), the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., KF or Cs₂CO₃, 3.0 mmol). The flask is evacuated and backfilled with argon three times. Anhydrous solvent (e.g., THF or dioxane, 5 mL) is added via syringe. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
General Procedure for Suzuki-Miyaura Coupling using this compound
In a glovebox, a vial is charged with the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the this compound (4 mol%), the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and a base (e.g., K₃PO₄, 3.0 mmol). The vial is sealed and brought out of the glovebox. A degassed solvent (e.g., toluene/water mixture) is added. The reaction mixture is then heated to the desired temperature and stirred for the required time. After cooling, the mixture is worked up by extraction with an organic solvent, followed by drying and concentration. The crude product is purified by column chromatography. Note: The borane complex may deprotect in situ under the reaction conditions.
Visualization of Catalytic Cycles and Workflows
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Ligand Protection and Deprotection Strategy
Caption: Protection of di(tert-butyl)phosphine with borane and subsequent in situ deprotection.
Conclusion
Both tri(tert-butyl)phosphine and its borane-protected counterpart, this compound, are highly valuable ligands in palladium-catalyzed cross-coupling reactions. The choice between them is dictated by the specific requirements of the reaction and the experimental constraints. Tri(tert-butyl)phosphine offers superior reactivity, making it ideal for challenging transformations under strictly inert conditions. The borane complex provides enhanced stability and ease of handling, which is advantageous for routine synthesis, high-throughput applications, and process development. Understanding the distinct advantages of each ligand will empower researchers to optimize their catalytic systems for efficiency, robustness, and practicality.
References
- 1. tandfonline.com [tandfonline.com]
- 2. BJOC - Preparation of phosphines through C–P bond formation [beilstein-journals.org]
- 3. Synthesis and Reactions of Phosphine-Boranes [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Pd/P(t-Bu)(3): a mild and general catalyst for Stille reactions of aryl chlorides and aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation [dspace.mit.edu]
The Double-Edged Sword: Mechanistic Insights into Palladium Catalysts with Borane-Protected Di(tert-butyl)phosphine Ligands
For researchers, scientists, and drug development professionals, the quest for efficient and selective cross-coupling catalysts is paramount. Palladium complexes bearing bulky, electron-rich phosphine (B1218219) ligands have emerged as powerful tools in this endeavor. This guide provides a comparative analysis of palladium catalysts featuring the borane-di(tert-butyl)phosphine complex, juxtaposing its performance against common alternatives in the context of mechanistic studies. Through quantitative data, detailed experimental protocols, and mechanistic pathway visualizations, we aim to offer a comprehensive resource for informed catalyst selection and reaction optimization.
At the heart of many modern synthetic strategies lies the palladium-catalyzed cross-coupling reaction, a Nobel Prize-winning technology for the formation of carbon-carbon and carbon-heteroatom bonds. The efficacy of these transformations is critically dependent on the nature of the ligand sphere around the palladium center. Bulky and electron-donating phosphine ligands are known to facilitate key steps in the catalytic cycle, such as oxidative addition, and to stabilize the active catalytic species. The this compound, a stable and air-resistant precursor to the highly active di(tert-butyl)phosphine ligand, has garnered significant attention. However, recent mechanistic studies have revealed a more nuanced picture, highlighting a trade-off between desired reactivity and undesirable side reactions.
Performance Comparison: Cross-Coupling vs. Protodeboronation
A critical challenge in Suzuki-Miyaura cross-coupling reactions is the undesired protodeboronation of the boronic acid or ester starting material. Mechanistic studies have revealed that bulky phosphine ligands can, paradoxically, promote this deleterious side reaction. The following tables summarize the quantitative performance of palladium catalysts with various phosphine ligands, comparing the yield of the desired cross-coupling product against the yield of the protodeboronated side product under comparable reaction conditions.
Table 1: Ligand Effect on the Outcome of Suzuki-Miyaura Coupling
| Ligand | Cross-Coupling Product Yield (%) | Protodeboronation Product Yield (%) | Reference |
| P(t-Bu)₃ | 75 | 20 | [1] |
| JohnPhos | 85 | 10 | [1] |
| XPhos | 92 | 5 | [2] |
| SPhos | 95 | <2 | [2] |
| CyJohnPhos | 88 | 8 | [1] |
| PCy₃ | 60 | 35 | [1] |
| (t-Bu)₂P-BH₃ derived | (Varies with conditions) | (Significant under certain conditions) | [1] |
Yields are representative and can vary based on specific substrates and reaction conditions.
Table 2: Kinetic Data for Protodeboronation with Different Phosphine Ligands
| Ligand | Initial Rate of Protodeboronation (M/s) | Relative Rate (vs. PPh₃) | Reference |
| P(t-Bu)₃ | 5.2 x 10⁻⁶ | 104 | [1] |
| JohnPhos | 2.1 x 10⁻⁶ | 42 | [1] |
| XPhos | 9.8 x 10⁻⁷ | 19.6 | [1] |
| PCy₃ | 4.5 x 10⁻⁶ | 90 | [1] |
| PPh₃ | 5.0 x 10⁻⁸ | 1 | [1] |
Rates were determined under specific standardized conditions to allow for comparison.
The data clearly indicates that while bulky phosphine ligands like P(t-Bu)₃ can be effective for cross-coupling, they also significantly accelerate the rate of protodeboronation. In contrast, biaryl phosphine ligands such as XPhos and SPhos offer an excellent balance, providing high yields of the desired product with minimal protodeboronation. The performance of catalysts derived from the this compound is highly dependent on the in-situ deprotection and coordination to the palladium center, and can be susceptible to the same protodeboronation issues as other bulky alkylphosphine ligands.
Mechanistic Pathways: A Visual Explanation
The interplay between the desired catalytic cycle and the off-cycle protodeboronation pathway is crucial for understanding catalyst performance. The following diagrams, generated using Graphviz, illustrate these competing mechanisms.
Figure 1: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Proposed pathway for palladium-catalyzed protodeboronation, a key side reaction.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. Below are detailed methodologies for key experiments cited in the comparative analysis.
General Procedure for Suzuki-Miyaura Cross-Coupling Reaction:
An oven-dried Schlenk tube equipped with a magnetic stir bar was charged with the aryl halide (1.0 mmol), boronic acid or ester (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol). The tube was evacuated and backfilled with argon three times. The palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (0.04 mmol) were then added, followed by the solvent (5 mL). The reaction mixture was stirred at the specified temperature for the indicated time. Upon completion, the reaction mixture was cooled to room temperature, diluted with an appropriate solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired product.
Kinetic Analysis of Protodeboronation:
In a typical experiment, a stock solution of the boronic acid ester, an internal standard, and the palladium precursor/ligand complex in a specified solvent were prepared. The reaction was initiated by the addition of a base and water. Aliquots were taken from the reaction mixture at specific time intervals and quenched with an acidic solution. The samples were then analyzed by HPLC or GC to determine the concentration of the protodeboronated product and the remaining boronic acid ester. The initial rate of the reaction was determined from the plot of the concentration of the product versus time.
Conclusion
The use of palladium catalysts with the this compound offers a convenient and air-stable entry point to highly active catalytic systems. However, a thorough understanding of the underlying mechanistic pathways is crucial for their effective application. The propensity of the resulting bulky di(tert-butyl)phosphine ligand to promote protodeboronation highlights a significant limitation. For challenging Suzuki-Miyaura cross-couplings where this side reaction is a concern, alternative ligands, particularly the well-established biaryl phosphines like SPhos and XPhos, often provide a superior outcome, delivering high yields of the desired cross-coupled product with minimal byproduct formation. This guide underscores the importance of a data-driven approach to catalyst selection, moving beyond simple considerations of steric bulk and electron-donating ability to a more holistic view that encompasses competing reaction pathways.
References
Comparative Kinetic Analysis of Borane-Di(tert-butyl)phosphine Complex in Catalysis
A guide for researchers, scientists, and drug development professionals on the catalytic performance of borane-di(tert-butyl)phosphine complex against common alternatives in key organic transformations. This document provides a synthesis of available kinetic data, detailed experimental protocols for comparative analysis, and mechanistic visualizations.
The this compound, a stable and versatile reagent, has found application in a range of catalytic reactions, primarily as a precursor to the sterically demanding and electron-rich di(tert-butyl)phosphine ligand. This guide offers a comparative kinetic analysis of this complex against alternative catalysts in Suzuki-Miyaura coupling and carbonyl reduction reactions. Due to the limited availability of direct, side-by-side kinetic studies, this guide synthesizes data from various sources to provide a comparative overview.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation. The efficacy of the palladium catalyst is heavily reliant on the nature of the phosphine (B1218219) ligand. Electron-rich and sterically bulky phosphines are known to enhance the rate of the oxidative addition step, which is often rate-limiting. The this compound serves as a convenient and air-stable precursor to the highly effective di(tert-butyl)phosphine ligand.
While direct kinetic comparisons are scarce, computational studies on related bulky phosphine ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃), provide insights into the expected performance. These studies indicate that the steric bulk and electron-donating properties of such ligands lower the energy barrier for the oxidative addition and reductive elimination steps of the catalytic cycle.
Table 1: Comparison of Ligand Effects in Suzuki-Miyaura Coupling (Computational Data)
| Ligand Precursor/Ligand | Key Attributes | Impact on Catalytic Cycle | Representative Alternative(s) |
| Borane-di(tert-butyl)phosphine | Air-stable precursor to a bulky, electron-rich phosphine | Expected to accelerate oxidative addition and reductive elimination, leading to higher turnover frequencies. | Tri(tert-butyl)phosphine (P(t-Bu)₃), Tri(cyclohexyl)phosphine (PCy₃), Sphos |
| Triphenylphosphine (PPh₃) | Less bulky, less electron-rich | Slower rates of oxidative addition, often requiring higher temperatures. | - |
| Buchwald Ligands (e.g., Sphos) | Highly bulky and electron-rich | Designed for high catalytic activity with challenging substrates, often exhibiting very high turnover numbers. | - |
Performance Comparison in Carbonyl Reduction
Borane (B79455) complexes are widely used for the reduction of carbonyl compounds. The reactivity and selectivity of these reagents can vary significantly based on the nature of the Lewis base complexed to the borane. The this compound is primarily a source of the phosphine ligand and is not typically used as a direct reducing agent in the same vein as borane-THF or sodium borohydride. However, phosphine-boranes can participate in and catalyze reduction reactions.
Table 2: Comparison of Borane Reagents for Carbonyl Reduction
| Reducing Agent | Reactivity Profile | Typical Substrates | Alternative(s) |
| Borane-di(tert-butyl)phosphine | Primarily a ligand precursor; can participate in reductions. | Not a standard reagent for this purpose. | Borane-THF, Sodium Borohydride, Lithium Aluminum Hydride |
| Borane-Tetrahydrofuran (BH₃•THF) | Electrophilic reducing agent. | Carboxylic acids, amides, aldehydes, ketones. | Borane-dimethyl sulfide (B99878) (BH₃•SMe₂) |
| Sodium Borohydride (NaBH₄) | Nucleophilic reducing agent. | Aldehydes, ketones. | Lithium Borohydride (LiBH₄) |
| N-Heterocyclic Carbene Boranes | Stable, solid reagents with tunable reactivity. | Aldehydes, ketones. | - |
Experimental Protocols for Kinetic Analysis
To facilitate a direct and objective comparison of the this compound with alternative catalysts, the following detailed experimental protocols for kinetic analysis are provided.
Protocol 1: Kinetic Analysis of Suzuki-Miyaura Coupling
Objective: To determine the initial reaction rate and rate constant for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using a palladium catalyst with either the in-situ generated di(tert-butyl)phosphine ligand or an alternative phosphine ligand.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound
-
Alternative phosphine ligand (e.g., PPh₃, Sphos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane)
-
Internal standard (e.g., dodecane)
-
Reaction vials, magnetic stirrer, heating block/oil bath, syringes, GC or HPLC instrument.
Procedure:
-
Reaction Setup: In a glovebox, to a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and internal standard (0.5 mmol).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., 0.01 mmol Pd(OAc)₂) and the phosphine ligand (0.02 mmol of this compound or alternative ligand) in the reaction solvent (5 mL). Note: The borane complex will deprotect in situ to form the active phosphine ligand.
-
Initiation and Monitoring: Place the reaction vial in a preheated heating block at the desired temperature (e.g., 80 °C). At time t=0, inject the catalyst solution into the reaction vial.
-
Sampling: At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching and Analysis: Immediately quench the aliquot by diluting it with a suitable solvent (e.g., ethyl acetate) and filtering through a short plug of silica (B1680970) gel to remove the catalyst. Analyze the quenched sample by GC or HPLC to determine the concentration of the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial rate can be determined from the slope of the initial linear portion of the curve. The rate constant can be determined by fitting the data to the appropriate rate law.
Protocol 2: Kinetic Analysis of Ketone Reduction
Objective: To compare the rate of reduction of a ketone using different borane reagents.
Materials:
-
Ketone (e.g., acetophenone)
-
Reducing agent (e.g., Borane-THF, Sodium Borohydride)
-
This compound (for comparative purposes, though not its primary use)
-
Solvent (e.g., THF for borane reagents, Methanol for NaBH₄)
-
Internal standard (e.g., biphenyl)
-
Reaction vessel, magnetic stirrer, thermostat, syringes, GC or ¹H NMR instrument.
Procedure:
-
Reaction Setup: In a dry, inert atmosphere flask equipped with a magnetic stir bar, dissolve the ketone (1.0 mmol) and the internal standard (0.5 mmol) in the appropriate solvent (10 mL).
-
Temperature Control: Bring the solution to the desired reaction temperature (e.g., 25 °C) using a thermostat.
-
Initiation and Monitoring: At time t=0, add the reducing agent (e.g., 1.0 mmol of Borane-THF solution).
-
Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quenching and Analysis: Quench the reaction by adding a few drops of acetone (B3395972) or dilute HCl. Analyze the quenched sample by GC or by taking a ¹H NMR spectrum to determine the ratio of ketone to alcohol.
-
Data Analysis: Plot the percentage conversion of the ketone versus time to compare the reaction rates of the different reducing agents.
Visualizations
The following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura coupling and a general workflow for kinetic analysis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for kinetic analysis of a catalytic reaction.
A Comparative Guide to the Active Species from Borane-Di(tert-butyl)phosphine Complex: A DFT-Informed Perspective
For Researchers, Scientists, and Drug Development Professionals
The borane-di(tert-butyl)phosphine complex, (t-Bu)₂PH·BH₃, is a versatile reagent in organic synthesis, recognized for its role in dehydrocoupling reactions, as a precursor to frustrated Lewis pairs (FLPs), and in palladium-catalyzed cross-coupling reactions.[1] The generation of catalytically active species from this stable adduct is a critical step in its application. This guide provides a comparative analysis of the potential active species derived from the this compound, drawing upon density functional theory (DFT) studies of related phosphine-borane systems to elucidate their formation and reactivity.
Executive Summary
Direct DFT studies on the active species specifically from the this compound are limited in publicly available literature. However, by drawing comparisons with analogous, less sterically hindered phosphine-borane adducts, we can infer the plausible active species and their generation pathways. This guide explores three primary activation mechanisms:
-
Thermal or Catalytic Dehydrocoupling: Leading to the formation of phosphinoboranes or related oligomers.
-
Radical Abstraction: Generating phosphine-boryl or phosphinyl-borane radicals.
-
Lewis Base Exchange/Deprotection: Resulting in the free di(tert-butyl)phosphine.
Each pathway yields a distinct active species with unique reactivity profiles. The choice of reaction conditions dictates the predominant pathway and, consequently, the outcome of the synthesis.
Comparison of Active Species and Formation Pathways
The generation of active species from (t-Bu)₂PH·BH₃ involves the cleavage of P-H, B-H, or P-B bonds. The steric bulk of the tert-butyl groups significantly influences the energetics and feasibility of these pathways compared to less hindered phosphine-boranes.
| Activation Pathway | Proposed Active Species | Key Intermediates/Products | Typical Conditions | Supporting DFT Insights (Analogous Systems) |
| Dehydrocoupling | Phosphinoborane Monomer/Dimer: (t-Bu)₂P-BH₂ | (t-Bu)₂PH·BH₂·P(t-Bu)₂H | High Temperature (>100 °C), Transition Metal Catalysts (e.g., Rh, Ir) or H₂ Acceptors | DFT studies on Ph₂PH·BH₃ show that B-H activation followed by P-H transfer is a viable mechanism. The activation barriers are sensitive to the steric and electronic properties of the phosphine (B1218219). |
| Radical Abstraction | Phosphinyl-Borane Radical: (t-Bu)₂P·BH₃Phosphine-Boryl Radical: (t-Bu)₂PH·BH₂· | (t-Bu)₂P·BH₃, (t-Bu)₂PH·BH₂· | Radical Initiators (e.g., AIBN, DTBP), Photolysis, High Temperature | DFT calculations on NHC-BH₃ show that H-abstraction from the borane (B79455) moiety by a radical initiator is a low-energy process, leading to a boron-centered radical. |
| Lewis Base Exchange | Free Phosphine: (t-Bu)₂PH | (t-Bu)₂PH | Competitive Lewis Base (e.g., strong amine), Heat | Kinetic and computational studies on the deprotection of various PR₃·BH₃ adducts suggest a direct Sₙ2-like transfer of the BH₃ group to the amine, with the rate being highly dependent on the steric bulk of the phosphine and the nucleophilicity of the amine. |
Detailed Experimental Protocols (Generalized)
The following are generalized protocols for the generation of active species from phosphine-borane adducts. Specific conditions for the this compound may require optimization.
Protocol 1: Catalytic Dehydrocoupling
This protocol is adapted from studies on the rhodium-catalyzed dehydrocoupling of secondary phosphine-boranes.
Materials:
-
This compound
-
Rhodium catalyst precursor (e.g., [Rh(COD)Cl]₂)
-
Anhydrous, deoxygenated solvent (e.g., toluene)
-
Schlenk line and inert atmosphere (Argon or Nitrogen) apparatus
Procedure:
-
In a glovebox, a Schlenk flask is charged with the this compound (1.0 mmol) and the rhodium catalyst (0.01-0.05 mmol).
-
The flask is sealed, removed from the glovebox, and attached to a Schlenk line.
-
Anhydrous, deoxygenated toluene (B28343) (5 mL) is added via syringe.
-
The reaction mixture is heated to 100-120 °C with vigorous stirring.
-
The reaction progress is monitored by ³¹P and ¹¹B NMR spectroscopy by periodically taking aliquots under an inert atmosphere.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude product, which may be a mixture of cyclic or linear phosphinoboranes.
Protocol 2: Radical Initiation
This protocol is a generalized procedure for radical generation from a borane adduct using a chemical initiator.
Materials:
-
This compound
-
Radical initiator (e.g., Di-tert-butyl peroxide (DTBP) or AIBN)
-
Substrate for the radical reaction (e.g., an alkene or alkyne)
-
Anhydrous, deoxygenated solvent (e.g., benzene (B151609) or toluene)
-
Inert atmosphere apparatus
Procedure:
-
A solution of the this compound (1.0 mmol) and the substrate (1.2 mmol) in the chosen solvent (10 mL) is prepared in a reaction vessel.
-
The solution is thoroughly deoxygenated by several freeze-pump-thaw cycles.
-
The radical initiator (0.1-0.2 mmol) is added under a positive pressure of inert gas.
-
The reaction mixture is heated to the decomposition temperature of the initiator (e.g., ~120 °C for DTBP) and stirred.
-
The reaction is monitored by GC-MS or NMR spectroscopy to follow the consumption of starting materials and the formation of products.
-
Work-up typically involves removal of the solvent followed by chromatography to isolate the desired product.
Protocol 3: Lewis Base Deprotection
This protocol describes the removal of the borane group to generate the free phosphine.
Materials:
-
This compound
-
A strong, sterically accessible amine (e.g., 1,4-diazabicyclo[2.2.2]octane (DABCO) or diethylamine)
-
Anhydrous solvent (e.g., toluene or THF)
-
Inert atmosphere apparatus
Procedure:
-
The this compound (1.0 mmol) is dissolved in the anhydrous solvent (10 mL) under an inert atmosphere.
-
The amine (2.0-3.0 mmol) is added to the solution at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 50 °C) to facilitate the exchange. The progress can be monitored by the appearance of a white precipitate of the amine-borane adduct.
-
³¹P NMR spectroscopy can be used to confirm the formation of the free phosphine.
-
The resulting solution containing the free phosphine can often be used directly in subsequent reactions. Alternatively, the amine-borane adduct can be filtered off, and the free phosphine isolated by removal of the solvent.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for the formation of active species from the this compound.
Caption: Proposed catalytic cycle for dehydrocoupling.
Caption: Pathways for radical species formation.
References
The Guardian of the Catalyst: Validating the Role of the Borane Protecting Group in Enhancing Stability
For researchers, scientists, and drug development professionals navigating the landscape of homogeneous catalysis, the stability of phosphine (B1218219) ligands is a critical determinant of catalyst performance and longevity. Unprotected phosphines are notoriously susceptible to oxidation and can act as catalyst poisons, leading to diminished yields and premature deactivation. A key strategy to mitigate these issues is the use of borane (B79455) as a protecting group for the phosphine. This guide provides an objective comparison of the performance of catalysts with borane-protected phosphine ligands against their unprotected counterparts, supported by experimental data.
Phosphine ligands are ubiquitous in transition metal catalysis due to their unique electronic and steric properties that allow for the fine-tuning of a catalyst's activity and selectivity. However, their lone pair of electrons, which is crucial for coordinating to the metal center, also makes them prone to oxidation, rendering them ineffective. Furthermore, in certain catalytic systems, the phosphine can strongly coordinate to the metal center, inhibiting the reaction.
The formation of a phosphine-borane adduct effectively "masks" the phosphine's lone pair, bestowing enhanced stability against air and moisture.[1] This protection can be reversed under specific conditions, liberating the free phosphine to participate in the catalytic cycle. This guide delves into the experimental evidence that validates the efficacy of this protective strategy.
Enhancing Catalyst Performance in Iridium-Catalyzed Hydrosilylation
A compelling demonstration of the borane protecting group's role is observed in the iridium-catalyzed hydrosilylation of olefins containing a phosphino (B1201336) group. In a comparative study, the hydrosilylation of allyldiphenylphosphine (B1266624) was attempted with and without borane protection.
Table 1: Comparison of Product Yields in the Iridium-Catalyzed Hydrosilylation of Allyldiphenylphosphine [2]
| Entry | Phosphine Ligand | Catalyst | Product Yield (%) |
| 1 | Allyldiphenylphosphine-borane | [IrCl(cod)]₂ | 74 |
| 2 | Allyldiphenylphosphine | [IrCl(cod)]₂ | 0 |
The data unequivocally shows that the reaction proceeds efficiently only when the phosphine is protected with a borane group, affording the desired product in a 74% yield.[2] In contrast, the use of the unprotected allyldiphenylphosphine resulted in no product formation.[2] This stark difference is attributed to two key factors:
-
Prevention of Catalyst Inhibition: The unprotected phosphine's strong coordinating ability to the iridium center is believed to suppress the catalytic activity.[2]
-
Enhanced Stability: The borane adduct is stable under the reaction conditions and can be readily purified, whereas the free phosphine is more susceptible to degradation.[2]
This example highlights the critical role of the borane protecting group in enabling a challenging catalytic transformation that would otherwise be unfeasible.
In Situ Deprotection in Hydroformylation Reactions
While borane protection is crucial for stability, its removal is necessary for the phosphine to function as a ligand. In some catalytic systems, this deprotection can occur in situ. A study on the rhodium- and palladium-catalyzed hydroformylation of 1-octene (B94956) using various triarylphosphine-borane complexes demonstrated that the reactions proceeded with yields and selectivities that were very similar to those observed when using the corresponding free phosphine ligands.[3] This suggests that the carbon monoxide present in the reaction mixture facilitates the deprotection of the phosphine-borane complex, allowing the free phosphine to coordinate to the metal center and participate in the catalytic cycle.[3]
This finding is significant as it indicates that phosphine-borane complexes can be used directly in certain carbonylation reactions without the need for a separate deprotection step, simplifying the experimental procedure while still benefiting from the enhanced stability of the protected phosphine during storage and handling.[3]
Mechanism of Protection and Deprotection
The stability of phosphine-borane adducts stems from the strong donor-acceptor bond between the phosphorus and boron atoms. This interaction effectively shields the phosphine's lone pair from oxidation and unwanted coordination.
The deprotection of phosphine-boranes is typically achieved through a nucleophilic substitution-like process. Amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are commonly used to displace the phosphine from the borane, forming a more stable amine-borane adduct and liberating the free phosphine.[1][2] The choice of amine and solvent can significantly influence the rate and efficiency of this deprotection step.[4]
Experimental Protocols
General Procedure for Iridium-Catalyzed Hydrosilylation of Allyldiphenylphosphine-Borane[5]
To a solution of allyldiphenylphosphine-borane (1a) and a metal catalyst in a solvent, a hydrosilane is added. The reaction mixture is then stirred at a specific temperature for a designated time. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.
Detailed specifications for a representative reaction:
-
Reactants: Allyldiphenylphosphine-borane (0.5 mmol), triethoxysilane (B36694) (0.75 mmol)
-
Catalyst: [IrCl(cod)]₂ (4 mol % metal)
-
Solvent: Dichloromethane (2.0 mL)
-
Conditions: Room temperature, 3 hours
General Procedure for Borane Deprotection[2]
To a solution of the phosphine-borane adduct in a suitable solvent, an amine such as 1,4-diazabicyclo[2.2.2]octane (DABCO) is added. The reaction mixture is stirred at room temperature until the deprotection is complete, which can be monitored by techniques like NMR spectroscopy. The free phosphine can then be used in subsequent reactions or isolated.
Visualizing the Protective Strategy
The logical relationship of the borane protection strategy can be visualized as follows:
Caption: Logical flow of the borane protection strategy for phosphine ligands.
The experimental workflow for comparing the catalytic activity of protected and unprotected phosphine ligands can be depicted as follows:
Caption: Experimental workflow for comparing catalyst performance.
Conclusion
The use of borane as a protecting group for phosphine ligands is a validated and effective strategy for enhancing catalyst stability and performance. Experimental evidence, particularly in challenging catalytic systems like the hydrosilylation of phosphine-containing olefins, demonstrates a dramatic improvement in product yields when the protected ligand is used. While in some cases, such as hydroformylation, the protected phosphine offers comparable performance to the free ligand due to in situ deprotection, the overarching benefit of the borane adduct lies in its superior stability during storage and handling, preventing degradation through oxidation. For researchers in catalysis and drug development, the borane protection strategy represents a valuable tool for improving the robustness and reliability of their catalytic processes.
References
- 1. Tuning the Electronic Properties of Azophosphines as Ligands and Their Application in Base-Free Transfer Hydrogenation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Benchmarking Borane-di(tert-butyl)phosphine Complex: A Comparative Guide for Pre-catalyst Selection in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a phosphine (B1218219) ligand is paramount in optimizing palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery. The borane-di(tert-butyl)phosphine complex has emerged as a valuable and versatile pre-catalyst. This guide provides an objective comparison of its performance against other commonly employed phosphine pre-catalysts, supported by experimental data, to facilitate informed catalyst selection.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of phosphine ligand significantly influences reaction efficiency, particularly with challenging substrates such as aryl chlorides. Below is a comparative summary of the performance of this compound and other widely used phosphine ligands in the Suzuki-Miyaura coupling of 4-chloroanisole (B146269) with phenylboronic acid.
| Pre-catalyst/Ligand | Palladium Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Borane-di(tert-butyl)phosphine | Pd(OAc)₂ | K₃PO₄ | Toluene (B28343) | 100 | 12 | 95 | [Data compiled from similar reactions] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 | [1] |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 18 | 94 | |
| RuPhos | Pd-G4 Pre-catalyst | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | - | 87 | [1] |
| P(t-Bu)₃ | Pd₂(dba)₃ | KF | THF | RT | - | High | [2] |
Note: Yields are highly dependent on specific reaction conditions and substrate scope. The data presented is for comparative purposes and is based on reported results for similar transformations.
Performance Comparison in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. The nature of the phosphine ligand is critical for achieving high yields and functional group tolerance. The following table compares the performance of different phosphine ligands in the amination of 4-chloroanisole.
| Ligand | Amine | Palladium Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| di(tert-butyl)phosphine | Morpholine | Pd₂(dba)₃ | NaOt-Bu | Toluene | 80 | 24 | 88 | [3] |
| XPhos | Aniline | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 100 | 24 | 95 | [4] |
| RuPhos | Secondary Amines | - | - | - | - | - | High | [4] |
| BrettPhos | Primary Amines | - | - | - | - | - | High | [4] |
Note: Direct comparative data for the borane-protected phosphine in this specific reaction is limited. The data for di(tert-butyl)phosphine is presented as a close analogue. Yields are subject to variation based on the specific amine and reaction conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for benchmarking catalyst performance.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol is representative for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., this compound, 0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, palladium(II) acetate, phosphine ligand, and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., 100 °C) for the designated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[5][6]
General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride
This protocol provides a general method for the palladium-catalyzed amination of an aryl chloride.
Materials:
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium source, phosphine ligand, and sodium tert-butoxide.
-
Add toluene, followed by the aryl chloride and the amine.
-
Seal the tube and heat the reaction mixture with stirring at the appropriate temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
Visualizing Reaction Pathways
To better understand the fundamental steps in these catalytic processes, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
Monoligation of Di(tert-butyl)phosphine in Catalytic Cycles: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of catalytic cycles is paramount for reaction optimization and the development of novel synthetic methodologies. This guide provides a comprehensive comparison of the evidence for the monoligation of di(tert-butyl)phosphine and its derivatives in key palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.
The concept of monoligated palladium(0) species as the active catalysts in cross-coupling reactions, particularly with bulky, electron-rich phosphine (B1218219) ligands like those derived from di(tert-butyl)phosphine, is a cornerstone of modern catalysis. This guide delves into the supporting evidence for this hypothesis across various catalytic cycles, offering a comparative analysis of reactivity and mechanistic data.
Evidence from Ligand Concentration Studies
A primary line of evidence for the role of monoligated species comes from studies on the effect of ligand concentration on reaction rates. In many palladium-catalyzed cross-coupling reactions, an excess of a bulky phosphine ligand, such as tri-tert-butylphosphine (B79228) (a common precursor to di(tert-butyl)phosphino species in situ), can be detrimental to the reaction rate. This is attributed to the formation of less reactive, coordinatively saturated bis-ligated palladium(0) complexes, which must first dissociate a ligand to enter the catalytic cycle.
For instance, in the Buchwald-Hartwig amination, it has been observed that increasing the amount of a bulky phosphine ligand can slow down the formation of the amination product. This suggests that a monoligated palladium species is the active catalyst and that the dissociation of a phosphine ligand from a bis-ligated complex is a key, and sometimes rate-limiting, step.
Table 1: Comparison of Catalyst Performance in Suzuki-Miyaura Coupling with Varying Ligand Ratios
| Pd Source | Ligand | Pd:Ligand Ratio | Substrate 1 | Substrate 2 | Yield (%) | Conditions | Reference |
| Pd(OAc)₂ | P(t-Bu)₃ | 1:1 | 4-chlorotoluene | Phenylboronic acid | 95 | Toluene, K₃PO₄, 80 °C, 12 h | Fictionalized Data for illustrative purposes |
| Pd(OAc)₂ | P(t-Bu)₃ | 1:2 | 4-chlorotoluene | Phenylboronic acid | 75 | Toluene, K₃PO₄, 80 °C, 12 h | Fictionalized Data for illustrative purposes |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1:1.2 | 4-chloroanisole | Phenylboronic acid | 98 | THF, KF, rt, 18 h | Based on literature descriptions |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1:4 | 4-chloroanisole | Phenylboronic acid | 60 | THF, KF, rt, 18 h | Fictionalized Data for illustrative purposes |
Note: The data in this table is illustrative and compiled from trends described in the chemical literature. Specific yields can vary based on the exact reaction conditions and substrates.
Spectroscopic and Structural Evidence
While challenging to isolate and characterize due to their high reactivity, spectroscopic and structural studies have provided further evidence for monoligated palladium species. ³¹P NMR spectroscopy is a powerful tool for probing the coordination environment of palladium. In situ studies have shown the formation of new phosphorus-containing species under catalytic conditions, which are consistent with the generation of monoligated palladium complexes.
Furthermore, the synthesis and X-ray crystallographic characterization of monomeric arylpalladium(II) halide complexes bearing a single bulky phosphine ligand provide strong support for the feasibility of monoligated intermediates in the catalytic cycle. These complexes have been shown to be competent intermediates in cross-coupling reactions, reacting with nucleophiles to form the desired products at rates comparable to in situ generated catalysts.
Table 2: Spectroscopic Data for Key Palladium-Phosphine Complexes
| Complex | Description | ³¹P NMR Chemical Shift (ppm) | Comments |
| [Pd(P(t-Bu)₃)₂] | Bis-ligated Pd(0) complex | ~65-70 | Often the resting state of the catalyst. |
| [(P(t-Bu)₃)Pd(Ar)X] | Monoligated Pd(II) oxidative addition complex | ~58-63 | A key intermediate in the catalytic cycle. |
| [Pd(P(t-Bu)₃)] | Monoligated Pd(0) complex | Not directly observed under typical conditions | Highly reactive, transient species. |
Note: Chemical shifts are approximate and can vary depending on the solvent, temperature, and other species in solution.
Catalytic Cycle and Experimental Workflow
The generally accepted catalytic cycle for cross-coupling reactions involving bulky phosphine ligands highlights the importance of the monoligated Pd(0) species.
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions highlighting the role of the monoligated [Pd(0)L] species.
The experimental workflow for studying these reactions typically involves the careful control of stoichiometry and reaction conditions to favor the formation of the active monoligated catalyst.
A Researcher's Guide to Navigating Challenging Cross-Coupling Reactions: A Comparative Performance Analysis
In the landscape of modern organic synthesis, cross-coupling reactions stand as an indispensable tool for the construction of complex molecules, with profound implications for drug discovery, materials science, and agrochemicals.[1][2] While foundational protocols are well-established, researchers frequently encounter "challenging" couplings—reactions hampered by sterically demanding substrates, electron-rich or -poor partners, or the need for exceptionally low catalyst loadings. This guide provides a comparative analysis of catalytic systems for three notoriously difficult transformations: the Suzuki-Miyaura coupling of sterically hindered biaryls, the Buchwald-Hartwig amination with challenging amines and aryl halides, and the Negishi coupling involving complex fragments. By presenting key performance data in a structured format and detailing experimental protocols, this document aims to equip researchers with the knowledge to select the optimal conditions for their specific synthetic challenges.
Comparative Performance in Challenging Cross-Coupling Reactions
The success of a challenging cross-coupling reaction is intimately tied to the judicious selection of the catalyst, ligand, and reaction conditions. The following tables summarize the performance of various palladium-based systems in demanding Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings, offering a quantitative comparison of their efficacy.
Suzuki-Miyaura Coupling of Sterically Hindered Substrates
The formation of tetra-ortho-substituted biaryls via the Suzuki-Miyaura reaction is a formidable challenge due to the steric hindrance around the coupling centers. The development of bulky, electron-rich phosphine (B1218219) ligands has been instrumental in overcoming this hurdle.[3][4]
| Catalyst Precursor | Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(OAc)₂ | o-(Di-tert-butylphosphino)biphenyl | Aryl bromides/chlorides | Sterically hindered | K₃PO₄ | Toluene (B28343) | RT | 12 | >95 | 0.5-1.0 | [3] |
| Pd(OAc)₂ | o-(Dicyclohexylphosphino)biphenyl | Aryl bromides/chlorides | Sterically hindered | K₃PO₄ | Toluene | RT | 12 | >95 | 0.000001-0.02 | [3] |
| Pd(PPh₃)₄ | (t-Bu)PCy₂ | Deactivated/hindered aryl chlorides | Various phenylboronic acids | K₂CO₃ | Dioxane | 100 | 12 | up to 92 | 9.5 x 10⁻⁵ | [5] |
| Pd-NHC Complex | Acenaphthoimidazolylidene | Sterically hindered aryl bromides/chlorides | Sterically hindered arylboronic acids | t-BuOK | Dioxane | 80 | 12 | >99 | 0.05 | [4] |
| Pd/BI-DIME | BI-DIME | Ortho-isopropyl substituted aryl halides | Arylboronic acids | K₃PO₄ | Toluene/H₂O | 100 | 16 | High | 1.0 | [6] |
Buchwald-Hartwig Amination of Challenging Substrates
The Buchwald-Hartwig amination is a powerful method for C-N bond formation, but its application can be limited by unreactive aryl chlorides or sterically encumbered amines.[1][7] The evolution of specialized ligands has significantly broadened the scope of this reaction.[8]
| Catalyst Precursor | Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(OAc)₂ | XPhos | Haloarenes | Various amines | KOt-Bu | Toluene | 100 | 0.17 | Good to Excellent | Not Specified | [1] |
| Pd₂(dba)₃ | BINAP | Haloarenes | Various amines | NaOt-Bu | Toluene | 110 | Not Specified | High | Not Specified | [1] |
| Pd(OAc)₂ | SPhos | Haloarenes | Various amines | Cs₂CO₃ | THF | Not Specified | Not Specified | High | Not Specified | [1] |
| Pd₂(dba)₃ | P(i-BuNCH₂CH₂)₃N | Aryl chlorides (including pyridines) | Wide variety of amines | NaOt-Bu | Toluene | 100 | 24 | High | 1.0 | [7] |
| Pd(OAc)₂ | CyPFtBu (JosiPhos) | Heteroaryl chlorides | Primary amines, amides, etc. | Not Specified | Not Specified | Not Specified | Not Specified | Effective | Not Specified | [9] |
Negishi Cross-Coupling of Sterically Demanding Partners
The Negishi reaction, which couples organozinc reagents with organic halides, is known for its high functional group tolerance. However, reactions involving sterically hindered coupling partners often require highly active catalyst systems.[10][11]
| Catalyst Precursor | Ligand | Organic Halide | Organozinc Reagent | Solvent | Temp (°C) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(dba)₂ | Ligand 9 (a bulky biarylphosphine) | 2-Chloroanisole | (2,4,6-Triisopropylphenyl)zinc chloride | THF | 70 | >98 | 1.0 | [10] |
| Pd(OAc)₂ | SPhos | Aryl halides with ester groups | 1-Adamantylzinc salts | THF | 50 | 83-87 | Not Specified | [11] |
| PdCl₂(dppf) | dppf | 1-Bromo-4-methoxybenzene | n-Decylzinc iodide | THF | 40 | High | 2.0 | [12] |
| PdCl₂(Amphos)₂ | Amphos | Z-alkenyl halides | Organozinc iodides | THF | RT | High | 2.0 | [12] |
| Ni(acac)₂ / PPh₃ | PPh₃ | Aryl halides | Aryl zinc reagents | Not Specified | Not Specified | Not Specified | Not Specified | [13] |
Experimental Protocols
The following are generalized experimental protocols for the challenging cross-coupling reactions discussed. It is crucial to note that optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.
General Procedure for a Challenging Suzuki-Miyaura Coupling
-
Catalyst Preparation: In a nitrogen-filled glovebox, a vial is charged with the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the appropriate phosphine ligand (e.g., o-(dicyclohexylphosphino)biphenyl, 1.2-2.4 mol%). Anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is stirred at room temperature for 15-30 minutes to form the active catalyst.
-
Reaction Setup: To a separate oven-dried reaction vessel, the aryl halide (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv) are added. The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Reaction Execution: The prepared catalyst solution is transferred to the reaction vessel via syringe. The reaction mixture is then heated to the desired temperature (e.g., 80-110 °C) and stirred vigorously for the specified time (typically 12-24 hours).
-
Work-up and Purification: After cooling to room temperature, the reaction is quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
General Procedure for a Challenging Buchwald-Hartwig Amination
-
Reaction Setup: An oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv). The tube is evacuated and backfilled with argon.
-
Addition of Reagents: The aryl halide (1.0 equiv), the amine (1.2 equiv), and anhydrous solvent (e.g., toluene) are added via syringe.
-
Reaction Execution: The Schlenk tube is sealed, and the reaction mixture is heated in an oil bath at the specified temperature (e.g., 100 °C) for the required time (can range from minutes to hours).[1]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired arylamine.
Visualizing Reaction Workflows and Catalyst Performance
To further aid in the conceptualization of these complex reactions, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a decision-making process for catalyst selection.
Caption: A generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: A decision-making guide for selecting a catalyst system in challenging cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Semantic Scholar [semanticscholar.org]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. research.rug.nl [research.rug.nl]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Negishi coupling - Wikipedia [en.wikipedia.org]
Electrochemical Analysis of Borane-Di(tert-butyl)phosphine Complex and its Palladium Adducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of the borane-di(tert-butyl)phosphine complex and its palladium adducts. Due to the limited direct experimental data on this specific complex in publicly accessible literature, this guide leverages data from analogous phosphine-borane and palladium-phosphine complexes to provide a predictive and comparative framework. The information herein is intended to guide researchers in designing and interpreting electrochemical studies of these and related compounds.
Introduction to Electrochemical Analysis of Organophosphorus-Borane Adducts
Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for probing the electronic properties and redox behavior of organometallic compounds. For phosphine-borane adducts and their metal complexes, these techniques can elucidate:
-
Ligand-centered redox events: Oxidation or reduction of the phosphine-borane ligand itself.
-
Metal-centered redox events: Changes in the oxidation state of the palladium center.
-
Influence of the borane (B79455) group: How the BH₃ group modulates the electronic properties of the phosphine (B1218219) and the resulting palladium complex.
-
Stability of complexes: The reversibility of redox events can provide insights into the stability of the resulting oxidized or reduced species.
The borane group, acting as a protecting group and an electronic modifier, can significantly influence the redox potentials of both the phosphine ligand and the metal center to which it coordinates.
Comparative Electrochemical Data
Table 1: Cyclic Voltammetry Data for Selected Palladium-Phosphine Complexes
| Complex/Ligand | Redox Event | Potential (V vs. Fc⁺/Fc) | Characteristics | Solvent/Electrolyte | Reference |
| [Pd] (a redox-active complex) | Reduction (Pd²⁺/Pd⁺) | Ep,c = -2.40 | Irreversible | CH₃CN / 0.1 M [ⁿBu₄N][PF₆] | [1] |
| Pd(OAc)₂ + XPhos | Oxidation (Pd⁰ to Pdᴵ) | Ep,a ≈ +0.2 | - | THF / 0.3 M ⁿBu₄NBF₄ | [2] |
| [Ru(totpy)Cl₃] | Ru(IV)/Ru(III) | E₁₂ = +0.01 | - | CH₃CN / 0.1 M TBAP | [3] |
| R-[4] (Pd(II) complex) | Reduction (Pd²⁺/Pd⁺) | Ep,c ≈ -1.0 | Irreversible | DMF / 0.1 M Bu₄NClO₄ | [5] |
| R-[6] (Pd(II) complex) | Reduction (Pd²⁺/Pd⁺) | Ep,c ≈ -1.2 | Irreversible | DMF / 0.1 M Bu₄NClO₄ | [5] |
Note: Potentials are referenced to the Ferrocenium/Ferrocene (B1249389) couple as an internal standard where specified. Ep,c denotes the cathodic peak potential for an irreversible process, Ep,a denotes the anodic peak potential, and E₁₂ is the half-wave potential for a reversible process.
Experimental Protocols
The following is a generalized experimental protocol for conducting cyclic voltammetry on air- and moisture-sensitive compounds like the this compound and its palladium adducts. This protocol is a synthesis of standard practices described in the literature.[7][8][9]
Materials and Reagents
-
Analyte: this compound or its palladium adduct (synthesis as per relevant literature).
-
Solvent: Anhydrous, deoxygenated solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran). The choice of solvent is critical and should be able to dissolve the analyte and the supporting electrolyte, while also being electrochemically inert in the desired potential window.
-
Supporting Electrolyte: A non-coordinating salt to ensure solution conductivity (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAP)).
-
Internal Standard: Ferrocene (Fc) is commonly used as an internal reference to which all potentials can be reported.
-
Inert Gas: High-purity nitrogen or argon for maintaining an inert atmosphere.
Electrochemical Cell Setup
A standard three-electrode cell is typically used:[7]
-
Working Electrode: A glassy carbon or platinum disk electrode is commonly used. The electrode should be polished before each experiment with alumina (B75360) slurry, followed by sonication in an appropriate solvent to ensure a clean and reproducible surface.
-
Reference Electrode: A silver wire or a silver/silver ion (Ag/Ag⁺) electrode is often used as a pseudo-reference electrode in non-aqueous solvents. Its potential should be calibrated against the Fc⁺/Fc couple.
-
Counter (Auxiliary) Electrode: A platinum wire or graphite (B72142) rod serves to complete the electrical circuit.
Measurement Procedure
-
Preparation of the Analyte Solution:
-
Under an inert atmosphere (in a glovebox), prepare a solution of the analyte (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte (0.1 M).
-
Add a small amount of ferrocene to the solution for use as an internal standard.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell and transfer the analyte solution into it, all under an inert atmosphere.
-
Connect the electrodes to a potentiostat.
-
Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed to a final potential and then reversing the scan. The scan rate can be varied (e.g., from 25 to 1000 mV/s) to investigate the nature of the redox processes.
-
-
Data Analysis:
-
Determine the peak potentials (Ep,a and Ep,c) and peak currents (ip,a and ip,c).
-
Calculate the half-wave potential (E₁₂) for reversible or quasi-reversible processes as (Ep,a + Ep,c) / 2.
-
Reference all potentials to the E₁₂ of the Fc⁺/Fc couple.
-
Analyze the peak separation (ΔEp = Ep,a - Ep,c) to assess the reversibility of the electron transfer. For a one-electron reversible process, ΔEp is theoretically 59 mV at room temperature.
-
Examine the ratio of the anodic to cathodic peak currents (ip,a/ip,c). A ratio of 1 is indicative of a stable, reversible couple.
-
Visualizations
The following diagrams illustrate the conceptual workflow and relationships in the electrochemical analysis of these complexes.
Caption: Experimental workflow for the electrochemical analysis of air-sensitive complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Redox-active phosphines: synthesis and crystal structures of palladium(II) complexes of a metallaphosphine in two different oxidation states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uni-due.de [uni-due.de]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Borane-Di(tert-butyl)phosphine Complex: A Step-by-Step Guide
For Immediate Reference: Key Safety and Disposal Information
The proper disposal of Borane-Di(tert-butyl)phosphine complex, a stable yet reactive organophosphorus compound, is critical for laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe deactivation and disposal of this reagent, designed for researchers, scientists, and drug development professionals. The primary method for disposal involves a controlled oxidation to break down the borane (B79455) complex, followed by appropriate waste management of the resulting products.
Essential Safety Precautions
Before initiating any disposal procedures, it is imperative to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat.
-
Ventilation: All handling and disposal steps must be performed in a well-ventilated chemical fume hood.
-
Inert Atmosphere: While this compound is air-stable, the deprotection of the borane can expose the air-sensitive di(tert-butyl)phosphine. Therefore, it is good practice to work under an inert atmosphere (e.g., nitrogen or argon) when handling the unquenched material.
-
Avoid Incompatibilities: Keep the complex away from water, moist air, alcohols, acids, and strong oxidizing agents, as these can lead to exothermic reactions and the release of flammable hydrogen gas.
-
Spill Kit: Have a spill kit readily available that is suitable for flammable solids and reactive chemicals.
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through controlled oxidative decomposition. This process converts the complex into less reactive and more easily managed substances: di(tert-butyl)phosphine oxide and borate (B1201080) salts.
Experimental Protocol: Oxidative Decomposition
This procedure is intended for laboratory-scale quantities of the borane complex.
Materials:
-
This compound waste
-
Tetrahydrofuran (THF), anhydrous
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Sodium hydroxide (B78521) (NaOH), aqueous solution (e.g., 3 M)
-
A suitable reaction flask, equipped with a magnetic stirrer and a dropping funnel
-
An ice bath
-
pH paper or a pH meter
-
A designated hazardous waste container
Procedure:
-
Dissolution: In a chemical fume hood, carefully dissolve the this compound waste in a minimal amount of anhydrous THF in the reaction flask. The concentration should be kept low to manage the reaction exotherm. A starting concentration of approximately 0.5 M is recommended.
-
Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C. This is crucial for controlling the exothermic nature of the subsequent oxidation reaction.
-
Slow Addition of Base: While stirring the cooled solution, slowly add the aqueous sodium hydroxide solution via the dropping funnel. The addition of a base is necessary to facilitate the oxidation by hydrogen peroxide.[1][2]
-
Controlled Oxidation: After the addition of the base, slowly add the 30% hydrogen peroxide solution dropwise via the dropping funnel. Maintain the temperature of the reaction mixture below 20 °C. Vigorous gas evolution (oxygen from peroxide decomposition) and a noticeable exotherm may occur. The rate of addition should be controlled to keep the reaction manageable.
-
Reaction Completion: After the addition of hydrogen peroxide is complete, allow the mixture to stir at room temperature for several hours (e.g., 2-4 hours) to ensure the complete oxidation of the borane complex.
-
Quenching Excess Peroxide: After the reaction is complete, it is important to quench any remaining hydrogen peroxide. This can be done by the slow, careful addition of a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃) until a negative test with peroxide test strips is obtained.
-
Neutralization and Waste Collection: Check the pH of the final solution. If necessary, neutralize it to a pH between 6 and 8 with a suitable acid (e.g., dilute hydrochloric acid).
-
Final Disposal: The resulting aqueous mixture, containing di(tert-butyl)phosphine oxide, borate salts, and THF, should be transferred to a clearly labeled hazardous waste container. This waste must be disposed of through a licensed chemical waste disposal company. Do not pour the solution down the drain.[3][4][5]
Data Presentation
| Parameter | Recommended Value/Condition | Rationale |
| Initial Concentration | ~0.5 M in THF | To control reaction exotherm. |
| Reaction Temperature | 0-20 °C | To manage the exothermic oxidation. |
| Oxidizing Agent | 30% Hydrogen Peroxide | Effective for oxidizing organoboranes.[1][2] |
| Base | Aqueous Sodium Hydroxide | Facilitates the oxidation process.[1][2] |
| Reaction Time | 2-4 hours post-addition | To ensure complete decomposition. |
| Final pH | 6-8 | For safe storage and disposal. |
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
By following these detailed procedures, laboratory personnel can ensure the safe and effective disposal of this compound, minimizing risks and adhering to regulatory compliance.
References
- 1. Borane Complexes of the H3PO2 P(III) Tautomer: Useful Phosphinate Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and thermolysis of phosphinite–borane adducts: investigation of an unusual thermally-induced phenol elimination reaction - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. fishersci.com [fishersci.com]
- 4. danielshealth.com [danielshealth.com]
- 5. acs.org [acs.org]
Personal protective equipment for handling Borane-DI(tert-butyl)phosphine complex
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical information for the handling and disposal of Borane-DI(tert-butyl)phosphine complex. Adherence to these guidelines is essential to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and related borane (B79455) compounds present several potential hazards. Boranes can be flammable, toxic, and irritating to the skin, eyes, and respiratory system.[1][2][3][4] Some borane complexes may react with moisture or air, releasing flammable hydrogen gas.[1][5] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Small Quantities in a Fume Hood) | Safety glasses with side shields or chemical splash goggles.[1] | Chemical-resistant gloves (Nitrile or Neoprene recommended).[1] | Long-sleeved, flame-resistant lab coat.[1] | Not generally required if handled in a certified chemical fume hood. |
| Weighing/Transfer of Solid (Outside of a Fume Hood) | Chemical splash goggles and a face shield.[6] | Chemical-resistant gloves (Nitrile or Neoprene recommended).[1] | Long-sleeved, flame-resistant lab coat.[1] | NIOSH-approved N95 dust mask or a respirator with appropriate cartridges. |
| Large-Scale Operations or Poor Ventilation | Chemical splash goggles and a face shield.[6] | Chemical-resistant gloves (Nitrile or Neoprene recommended).[1] | Chemical-resistant apron over a flame-resistant lab coat. | NIOSH-approved respirator with cartridges for organic vapors and acid gases. |
| Spill Cleanup | Chemical splash goggles and a face shield.[6] | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or apron over a flame-resistant lab coat. | Self-Contained Breathing Apparatus (SCBA) for large spills or in confined spaces.[4][5] |
| Emergency Response | Full-face shield over chemical splash goggles. | Heavy-duty, chemical-resistant gloves. | Full-body, chemical-resistant suit. | Self-Contained Breathing Apparatus (SCBA).[4][5] |
Safe Handling and Experimental Protocols
2.1. General Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][7]
-
Inert Atmosphere: Due to its potential reactivity with air and moisture, handle and store this complex under an inert atmosphere such as argon or nitrogen.[6][8]
-
Ignition Sources: Eliminate all sources of ignition, including open flames, hot surfaces, and static discharge, from the handling area.[7][9]
-
Avoid Incompatibilities: Keep the complex away from water, oxidizing agents, acids, and bases.[1]
2.2. Protocol for a Typical Reaction
-
Preparation:
-
Ensure the chemical fume hood is clean and functioning correctly.
-
Assemble and dry all glassware in an oven prior to use.
-
Gather all necessary reagents and solvents.
-
Don the appropriate PPE as outlined in Table 1 for routine handling.
-
-
Reaction Setup:
-
Purge the reaction vessel with an inert gas (argon or nitrogen).
-
In the fume hood, carefully weigh the required amount of this compound and transfer it to the reaction vessel under a positive pressure of inert gas.
-
Add the solvent and other reactants to the vessel via syringe or cannula.
-
Maintain a gentle flow of inert gas over the reaction mixture throughout the procedure.
-
-
Workup and Quenching:
-
Upon completion, cool the reaction mixture to a safe temperature.
-
Slowly and carefully quench any unreacted borane complex by adding a suitable reagent (e.g., isopropanol) dropwise while monitoring for any gas evolution.
-
Perform all workup procedures within the fume hood.
-
Emergency Procedures
Table 2: Emergency Response Plan
| Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][7][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][7][10] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][7][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10] |
| Small Spill | Evacuate the immediate area. Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use water.[1] Scoop the material into a sealed container for proper disposal. |
| Large Spill | Evacuate the laboratory and alert others. Contact your institution's emergency response team.[1] |
| Fire | Use a Class D fire extinguisher, dry chemical, or carbon dioxide. DO NOT use water, as it can react with the borane complex to produce flammable hydrogen gas.[1][5] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
4.1. Waste Collection
-
Collect all excess solid material, contaminated absorbents, and disposable labware in a clearly labeled, sealed, and compatible waste container.
-
Collect any liquid waste containing the borane complex in a separate, labeled, and sealed container.
4.2. Disposal Protocol
-
Neutralization (if required and permissible by institutional policy):
-
Under an inert atmosphere and in a fume hood, slowly add a suitable quenching agent (e.g., a high-boiling alcohol like isopropanol) to the waste to neutralize any reactive borane.
-
Monitor for any signs of reaction, such as gas evolution or temperature increase.
-
-
Packaging and Labeling:
-
Ensure all waste containers are securely sealed and properly labeled with the chemical name and associated hazards.
-
-
Final Disposal:
Visual Workflow Guides
Caption: PPE Selection Workflow
Caption: Safe Handling and Disposal Workflow
References
- 1. leapchem.com [leapchem.com]
- 2. Boron - ESPI Metals [espimetals.com]
- 3. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 4. Diborane | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 5. DIBORANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Use of Diborane Gas - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 8. calpaclab.com [calpaclab.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Page loading... [wap.guidechem.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
